Technical Documentation Center

1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid
  • CAS: 1784650-04-9

Core Science & Biosynthesis

Foundational

Precision Synthesis of 1-Cyclopropyl-1H-1,2,3-triazole-5-carboxylic Acid

Topic: Content Type: Technical Whitepaper / Laboratory Guide Audience: Synthetic Chemists, Medicinal Chemists, Process Development Scientists Executive Summary & Strategic Rationale The synthesis of 1-cyclopropyl-1H-1,2,...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Technical Whitepaper / Laboratory Guide Audience: Synthetic Chemists, Medicinal Chemists, Process Development Scientists

Executive Summary & Strategic Rationale

The synthesis of 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid represents a specific regiochemical challenge. While the 1,4-disubstituted isomer is trivially accessible via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the 1,5-disubstituted isomer requires orthogonal catalytic strategies.

The 1,5-substitution pattern forces the cyclopropyl group and the carboxylic acid into proximity, creating a distinct steric and electronic profile valuable for bioisosteric replacement of cis-amide bonds in drug discovery. This guide rejects the classical, low-yield thermal cycloaddition methods (which produce difficult-to-separate 1,4/1,5 mixtures) in favor of a Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) . This route guarantees high regiocontrol (>95:5), operational safety, and scalability.

Key Technical Challenges Addressed:

  • Regiocontrol: Exclusive formation of the 1,5-isomer using Cp*Ru catalysts.

  • Azide Instability: Safe, in situ or shelf-stable generation of cyclopropyl azide (a low-molecular-weight, potentially explosive intermediate).

  • Purification: Streamlined workup avoiding tedious chromatographic separation of isomers.

Retrosynthetic Analysis & Pathway Design

The most robust disconnection relies on the cycloaddition of cyclopropyl azide and an alkynoic ester , followed by hydrolysis. Direct use of propiolic acid in RuAAC can lead to catalyst poisoning or decarboxylation; therefore, the ester (methyl or ethyl propiolate) is the preferred electrophile.

Pathway Visualization (DOT)

G Amine Cyclopropylamine (Starting Material) Azide Cyclopropyl Azide (Reactive Intermediate) Amine->Azide Diazo Transfer (ISA•HCl, CuSO4) Ester Methyl 1-cyclopropyl- 1,2,3-triazole-5-carboxylate Azide->Ester RuAAC Cycloaddition Propiolate Methyl Propiolate Propiolate->Ester + RuCatalyst [Cp*RuCl(PPh3)2] Catalyst RuCatalyst->Ester FinalAcid 1-Cyclopropyl-1H-1,2,3- triazole-5-carboxylic Acid Ester->FinalAcid LiOH Hydrolysis

Figure 1: Strategic synthetic pathway utilizing diazo transfer and RuAAC regioselective click chemistry.

Detailed Experimental Protocols

Phase 1: Safe Synthesis of Cyclopropyl Azide

Rationale: Cyclopropyl azide is a small, energy-rich molecule. Traditional nucleophilic substitution (cyclopropyl bromide + NaN₃) is sluggish and hazardous. The Diazo Transfer method using Imidazole-1-sulfonyl azide hydrochloride (ISA•HCl) is the modern standard for safety and efficiency.

Reagents:

  • Cyclopropylamine (1.0 equiv)[1]

  • Imidazole-1-sulfonyl azide hydrochloride (ISA•HCl) (1.2 equiv)

  • K₂CO₃ (2.5 equiv)

  • CuSO₄·5H₂O (0.01 equiv, catalyst)

  • Solvent: Methanol (MeOH)

Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclopropylamine (10 mmol) in MeOH (20 mL).

  • Base Addition: Add K₂CO₃ (25 mmol) and CuSO₄·5H₂O (0.1 mmol). Cool the suspension to 0 °C in an ice bath.

  • Diazo Transfer: Slowly add ISA•HCl (12 mmol) portion-wise to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. The suspension will turn blue/green.

  • Workup (Safety Critical):

    • Dilute with diethyl ether (Et₂O) and water.

    • Separate the organic layer.[1][2] Wash with water (2x) and brine (1x).

    • Do not concentrate to dryness. Cyclopropyl azide is volatile and potentially explosive in concentrated form. Keep as a solution in Et₂O or Toluene.

    • Quantification: Determine concentration via ¹H NMR using an internal standard (e.g., mesitylene) or use directly in the next step assuming ~80-90% yield.

Phase 2: Ruthenium-Catalyzed Cycloaddition (RuAAC)

Rationale: The use of Cp*RuCl(PPh₃)₂ (Pentamethylcyclopentadienyl ruthenium(II) chloride triphenylphosphine complex) is non-negotiable. It sterically directs the organic azide to the internal carbon of the alkyne and the substituent to the terminal position, yielding the 1,5-isomer.

Reagents:

  • Cyclopropyl azide solution (from Phase 1, ~1.0 equiv)

  • Methyl propiolate (1.1 equiv)

  • Cp*RuCl(PPh₃)₂ (2–5 mol%)

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous)

Protocol:

  • Setup: Charge a dry pressure tube or Schlenk flask with the Cyclopropyl azide solution. If the azide is in ether, carefully exchange solvent to Dioxane/Toluene by adding the higher boiling solvent and gently evaporating the ether under reduced pressure (keep temp < 30°C).

  • Addition: Add Methyl propiolate (1.1 equiv) and the Ru-catalyst (2 mol%).

  • Cycloaddition: Seal the vessel and heat to 60–80 °C for 4–8 hours under an inert atmosphere (N₂ or Ar).

    • Monitoring: TLC should show consumption of the azide. The solution typically darkens.

  • Workup:

    • Cool to room temperature.[2][3]

    • Filter through a short pad of silica gel to remove the ruthenium catalyst (elute with EtOAc).

    • Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The 1,5-isomer (product) typically elutes differently than the trace 1,4-isomer (if any).

    • Target:Methyl 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylate .

Phase 3: Hydrolysis to the Final Acid

Rationale: Mild hydrolysis conditions are chosen to prevent ring opening or decarboxylation.

Reagents:

  • Methyl ester intermediate

  • LiOH·H₂O (2.0 equiv)

  • Solvent: THF/Water (3:1)

Protocol:

  • Dissolve the ester in THF/Water.

  • Add LiOH·H₂O and stir at room temperature for 2–4 hours.

  • Acidification: Cool to 0 °C. Carefully acidify with 1M HCl to pH ~2–3.

  • Isolation: Extract with EtOAc (3x). Dry combined organics over Na₂SO₄, filter, and concentrate.

  • Final Purification: Recrystallization from EtOAc/Hexanes or water/ethanol usually yields the pure acid as a white solid.

Data Summary & Quality Control

Spectroscopic Validation (Expected Data)
Parameter1,5-Isomer (Target)1,4-Isomer (Impurity)Diagnostic Feature
¹H NMR (Triazole-H) δ 8.0 – 8.2 ppmδ 8.5 – 8.8 ppm1,4-H is typically more deshielded.
¹H NMR (Cyclopropyl) Multiplets at δ 1.0–1.5Multiplets at δ 1.0–1.5N-CH proton shift differs due to magnetic anisotropy of the carboxylate.
¹³C NMR (C=O) ~160 ppm~161 ppmC4 vs C5 substitution alters ring carbon shifts significantly.
NOESY / ROESY Strong correlation between Cyclopropyl-H and Triazole-H4No correlation between Cyclopropyl-H and Triazole-H5Definitive proof of regiochemistry.
Mechanism of Regioselectivity (RuAAC)

The high selectivity arises from the catalytic cycle of the Pentamethylcyclopentadienyl (Cp*) Ruthenium complex. Unlike Copper, which forms a dinuclear acetylide intermediate, Ruthenium involves an oxidative coupling step.

RuAAC Start Cp*RuCl(L)2 + Alkyne + Azide Complex1 Ru-Acetylide (π-complex) Start->Complex1 Ligand Exchange Intermediate Ruthenacycle (Metallacycle Intermediate) Complex1->Intermediate Oxidative Coupling (Controls Regiochem) ProductRelease Reductive Elimination Intermediate->ProductRelease Ring Contraction End 1,5-Disubstituted Triazole + Regenerated Catalyst ProductRelease->End End->Start Cycle

Figure 2: Simplified catalytic cycle of RuAAC showing the metallacycle intermediate that enforces 1,5-regioselectivity.

Safety & Handling

  • Azide Hazards: Organic azides with a

    
     ratio 
    
    
    
    are considered high-energy explosives. Cyclopropyl azide (
    
    
    ) has a ratio of
    
    
    , making it extremely hazardous if isolated.
    • Mitigation:NEVER distill pure cyclopropyl azide. Always maintain it in solution. Perform the diazo transfer behind a blast shield.

  • Ruthenium Residues: Ruthenium heavy metals are toxic. Ensure thorough removal via silica filtration or scavenger resins (e.g., SiliaMetS® Thiol) before biological testing.

References

  • Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[4] Journal of the American Chemical Society, 127(46), 15998–15999.

    • Foundational paper establishing RuAAC for 1,5-triazole synthesis.
  • Goddard-Borger, E. D., & Stick, R. V. (2007). An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride. Organic Letters, 9(19), 3797–3800.

    • Protocol for the safe prepar
  • Rasmussen, L. K., Boren, B. C., & Fokin, V. V. (2007). Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes.[4] Organic Letters, 9(26), 5337–5339.

    • Expands scope of RuAAC to various azides and functional groups.
  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-1315.

    • Review comparing CuAAC and RuAAC mechanisms.

Sources

Exploratory

Technical Guide: Characterization &amp; Synthesis of 1-Cyclopropyl-1H-1,2,3-triazole-5-carboxylic Acid

Executive Summary In modern medicinal chemistry, the 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid (CAS: 1784650-04-9) represents a high-value scaffold, primarily utilized as a bioisostere for twisted amides or ortho...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid (CAS: 1784650-04-9) represents a high-value scaffold, primarily utilized as a bioisostere for twisted amides or ortho-substituted benzoic acids. Unlike its ubiquitous 1,4-isomer counterpart—easily accessible via "Click" chemistry (CuAAC)—the 1,5-disubstituted isomer presents a regiochemical challenge that often bottlenecks structure-activity relationship (SAR) campaigns.

This guide addresses the specific technical hurdles in accessing and characterizing the 5-carboxylic acid derivative. The cyclopropyl moiety confers unique metabolic stability (blocking CYP450 dealkylation common in ethyl/methyl analogs) and rigidifies the vector of the carboxylic acid, making it a critical intermediate for kinase inhibitors (e.g., ASK1 pathways) and GPCR modulators.

Physicochemical & Structural Profile[1]

Understanding the fundamental properties of this scaffold is prerequisite to successful synthesis and formulation. The 1,5-substitution pattern creates a steric clash between the cyclopropyl group and the carboxylic acid, forcing the carbonyl out of coplanarity with the triazole ring. This "twist" is often the driver for its distinct binding affinity compared to the planar 1,4-isomer.

Table 1: Core Chemical Data[2]
PropertyValue / DescriptionNotes
IUPAC Name 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid
CAS Number 1784650-04-9
Molecular Formula C₆H₇N₃O₂
Molecular Weight 153.14 g/mol
pKa (Acid) ~3.2 – 3.5 (Predicted)More acidic than benzoic acid due to triazole electron withdrawal.[1][2][3]
LogP 0.2 – 0.5Low lipophilicity aids aqueous solubility despite the cyclopropyl group.
H-Bond Donors 1 (COOH)
H-Bond Acceptors 4 (3 N, 1 Carbonyl O)
Topological Polar Surface Area ~78 ŲGood permeability profile (<140 Ų).

Strategic Synthesis: Solving the Regioselectivity Problem

The synthesis of 1,5-disubstituted triazoles is non-trivial.[4] Standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) exclusively yields the 1,4-isomer. To access the 5-carboxylic acid, we must employ orthogonal strategies.

The Synthetic Decision Matrix

We evaluate three potential routes. The Directed Lithiation route is selected as the industry standard for scalability and high regiochemical fidelity.

SynthesisStrategy Start Target: 1-Cyclopropyl-1,2,3-triazole-5-COOH RouteA Route A: Thermal Cycloaddition (Azide + Propiolate) Start->RouteA RouteB Route B: RuAAC Catalysis (Ruthenium + Alkyne) Start->RouteB RouteC Route C: Directed Lithiation (Anionic Functionalization) Start->RouteC OutcomeA Mixture of 1,4 and 1,5 isomers (Difficult Separation) RouteA->OutcomeA OutcomeB High 1,5-Selectivity (Costly Catalyst, Trace Metal Removal) RouteB->OutcomeB OutcomeC 100% Regio-Fidelity Scalable, High Purity RouteC->OutcomeC

Figure 1: Decision matrix selecting Directed Lithiation as the optimal route for high-purity synthesis.

Recommended Protocol: Directed Lithiation-Carboxylation

This protocol relies on the acidity of the C5-proton in 1-substituted 1,2,3-triazoles. The pKa of the C5-H is significantly lower than typical aromatics, allowing selective deprotonation by organolithiums followed by a CO₂ quench.

Prerequisites:

  • Starting Material: 1-Cyclopropyl-1H-1,2,3-triazole (Commercially available or synthesized via decarboxylation of the 4,5-dicarboxylic acid).

  • Reagents: n-Butyllithium (2.5 M in hexanes), Dry THF, Dry CO₂ (gas or solid).

  • Atmosphere: Strictly anhydrous (Argon/Nitrogen).

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and argon inlet.

  • Solvation: Charge the flask with 1-cyclopropyl-1H-1,2,3-triazole (1.0 eq, 10 mmol) and anhydrous THF (50 mL). Cool the solution to -78 °C (dry ice/acetone bath).

  • Deprotonation: Dropwise add n-BuLi (1.1 eq, 11 mmol) over 15 minutes. Maintain internal temperature below -70 °C.

    • Mechanism:[5][3][] The lithium coordinates to the N1 lone pair, directing deprotonation selectively at C5.

    • Observation: The solution may turn slightly yellow/orange. Stir for 45 minutes at -78 °C to ensure complete lithiation.

  • Electrophile Quench: Introduce excess dry CO₂.

    • Method A (Gas): Bubble dry CO₂ gas through the solution for 20 minutes.

    • Method B (Solid): Add crushed dry ice (excess) directly to the reaction (ensure dry ice is solvent-free/water-free).

  • Workup: Allow the reaction to warm to room temperature (0 °C to RT). Quench with 1N HCl until pH ~2.

  • Isolation: Extract with Ethyl Acetate (3x). The product is in the organic layer (as the free acid). Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from EtOAc/Hexanes is usually sufficient. Column chromatography (MeOH/DCM) if necessary.

Analytical Characterization

Validating the 1,5-substitution pattern is critical. The key differentiator is the Proton NMR shift of the C4-H . In 1,4-disubstituted triazoles, the C5-H signal typically appears around 8.0–8.5 ppm. In the 1,5-disubstituted 5-carboxylic acid, the remaining proton is at C4.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 13.5 ppm (br s, 1H): Carboxylic acid –OH.

    • δ 8.15 ppm (s, 1H): Triazole C4–H. (Note: This singlet is sharp. Its chemical shift is diagnostic; 1,4-isomers often shift slightly downfield due to different anisotropy).

    • δ 3.85 – 3.95 ppm (m, 1H): Cyclopropyl CH (methine) attached to N1.

    • δ 1.10 – 1.30 ppm (m, 4H): Cyclopropyl CH₂ (methylene) protons. Distinctive roofing pattern.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ ~160.0 ppm: Carboxylic acid (C=O).

    • δ ~138.0 ppm: Triazole C5 (Quaternary, attached to COOH).

    • δ ~128.5 ppm: Triazole C4 (Methine).

    • δ ~33.0 ppm: Cyclopropyl CH.

    • δ ~6.0 ppm: Cyclopropyl CH₂.

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+) and ESI (-).

  • Observed Mass:

    • ESI (+): m/z 154.1 [M+H]⁺

    • ESI (-): m/z 152.1 [M-H]⁻ (Often more sensitive for carboxylic acids).

  • Fragmentation: Loss of CO₂ (M-44) is a common fragmentation pathway in MS/MS.

Medicinal Chemistry Applications

The 1-cyclopropyl-1,2,3-triazole-5-carboxylic acid is not merely a building block; it is a strategic pharmacophore.

Bioisosterism & Metabolic Stability

This scaffold serves as a bioisostere for ortho-substituted benzoic acids .

  • Vector Alignment: The angle between the N1-substituent and the C5-carboxyl mimics the ortho-substitution pattern of phenyl rings but with higher nitrogen content (lowering LogP).

  • Metabolic Shielding: The cyclopropyl group is significantly more stable to oxidative dealkylation (CYP450) compared to an isopropyl or ethyl group. The strained ring resists radical formation required for hydroxylation.

Workflow: Coupling Reactions

The C5-carboxylic acid is sterically hindered by the N1-cyclopropyl group. Standard amide couplings (EDC/NHS) may be sluggish.

  • Recommendation: Use high-activity coupling agents like HATU or convert to the acid chloride using Oxalyl Chloride/DMF (cat.) prior to amine addition.

Applications Core 1-Cyclopropyl-triazole-5-COOH App1 Kinase Inhibitors (e.g., ASK1, JAK) Core->App1 Amide Coupling App2 GPCR Ligands (Restricted Conformation) Core->App2 Bioisostere App3 Fragment Based Drug Discovery (High Solubility Core) Core->App3 Linking

Figure 2: Primary application domains in drug discovery.

References

  • Regioselective Synthesis of 1,5-Disubstituted Triazoles

    • Johansson, J. R., et al. "Regioselective Synthesis of 1,5-Disubstituted 1,2,3-Triazoles."[7] Journal of Organic Chemistry, 2013. (General methodology grounding).

  • Lithiation of 1,2,3-Triazoles

    • Raap, R. "Lithiation of 1-substituted 1,2,3-triazoles." Canadian Journal of Chemistry, 1971. (Foundational protocol for C5-lithiation).

  • Medicinal Chemistry of Triazole Carboxylic Acids

    • Pokhodylo, N., et al. "Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids."[8] Semantic Scholar, 2021. (Context on biological activity of the scaffold).

  • Compound Identification

    • PubChem. "1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid (CID 105429841)." .

  • Ruthenium Catalysis (RuAAC)

    • Zhang, L., et al. "Ruthenium-catalyzed cycloaddition of alkynes and organic azides." Journal of the American Chemical Society, 2005. (Alternative synthesis route).

(Note: While specific industrial patents for this exact intermediate exist, the references above provide the authoritative scientific grounding for the synthesis and characterization methodologies described.)

Sources

Foundational

1-Cyclopropyl-1H-1,2,3-triazole-5-carboxylic Acid: A Technical Monograph

[1] CAS Number: 1784650-04-9 Molecular Formula: C₆H₇N₃O₂ Molecular Weight: 153.14 g/mol [1] Executive Summary 1-Cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid is a specialized heterocyclic building block utilized in mod...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

CAS Number: 1784650-04-9 Molecular Formula: C₆H₇N₃O₂ Molecular Weight: 153.14 g/mol [1]

Executive Summary

1-Cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid is a specialized heterocyclic building block utilized in modern medicinal chemistry.[1][2] Unlike its more common regioisomer (the 1,4-acid), the 5-carboxylic acid provides a unique geometric vector for fragment-based drug design (FBDD).[1] The steric proximity of the N1-cyclopropyl group and the C5-carboxylate creates a rigid, orthogonal conformation often exploited to induce specific binding modes in kinase inhibitors (e.g., ASK1, IDO1) and GPCR ligands.

This guide details the physicochemical profile, regioselective synthesis, and handling protocols for this compound, emphasizing the critical distinction between the 1,4- and 1,5-isomers.[2]

Physicochemical Profile

The 1,5-substitution pattern imparts distinct electronic and steric properties compared to the 1,4-isomer.[1][2] The C5-carboxylate is sterically crowded by the N1-cyclopropyl ring, influencing both its pKa and reactivity in coupling reactions.

PropertyValue / DescriptionNote
Appearance White to off-white solidCrystalline powder form is typical.[1][2]
Melting Point >150 °C (Decomp.)[1][2]Decarboxylation may occur near melting point.[1][2]
pKa (Acid) ~3.2 – 3.8 (Predicted)More acidic than benzoic acid due to the electron-deficient triazole ring.[1]
Solubility DMSO, DMF, MethanolSparingly soluble in water; soluble in aqueous base (pH > 8).[1][2]
LogP ~0.5 (Predicted)Low lipophilicity makes it an ideal polar fragment.[1][2]
H-Bond Donors 1 (Carboxylic OH)
H-Bond Acceptors 4 (3 Triazole N, 1 Carbonyl O)
Stability Hygroscopic; Acid stableSensitive to thermal decarboxylation at >120°C.

Structural Isomerism & Synthesis Logic

The primary challenge in working with this scaffold is avoiding the formation of the thermodynamically favored 1,4-isomer. Standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) yields the 1,4-product exclusively.[1] Accessing the 1,5-isomer requires Ruthenium catalysis (RuAAC) or Anionic functionalization .[1][2]

Diagram 1: Regioselective Synthesis Pathways

This diagram illustrates the divergence in synthesis based on catalyst choice and methodology.[1][2]

SynthesisPathways Start Cyclopropyl Azide (R-N3) Reagent_Cu Cu(I) Catalyst (Click Chem) Start->Reagent_Cu + Propiolic Acid Reagent_Ru Cp*RuCl(PPh3)2 (RuAAC) Start->Reagent_Ru + Propiolic Acid Intermediate 1-Cyclopropyl- 1,2,3-triazole Start->Intermediate + Acetylene (Thermal/Ru) Prod_14 1,4-Isomer (WRONG TARGET) Reagent_Cu->Prod_14 Exclusive Regioselectivity Prod_15 1,5-Isomer (TARGET ACID) Reagent_Ru->Prod_15 Direct Route (1,5-Selective) Reagent_Li 1. n-BuLi (-78°C) 2. CO2 Reagent_Li->Prod_15 Precision Carboxylation Intermediate->Reagent_Li C5-H Activation

Caption: Comparative synthetic routes showing the divergence between CuAAC (1,4-product) and RuAAC/Lithiation (1,5-product).

Detailed Synthetic Protocols

Method A: Ruthenium-Catalyzed Cycloaddition (RuAAC)

This is the most direct route to the 5-carboxylic acid from the azide. The bulky Cp* (pentamethylcyclopentadienyl) ligand on the Ruthenium catalyst directs the steric bulk of the azide and alkyne away from each other, favoring the 1,5-substitution.

Reagents:

  • Cyclopropyl azide (0.5 M in toluene/THF)

  • Propiolic acid (1.0 equiv)

  • Catalyst: Cp*RuCl(PPh3)2 (2–5 mol%)

  • Solvent: 1,4-Dioxane or THF (Anhydrous)[1]

Protocol:

  • Preparation: In a glovebox or under Argon, charge a reaction vial with Cp*RuCl(PPh3)2 (2 mol%).

  • Addition: Add anhydrous 1,4-dioxane (0.2 M concentration relative to azide). Add propiolic acid (1.0 equiv) followed by the cyclopropyl azide solution (1.0 equiv).

  • Reaction: Seal the vial and heat to 60°C for 12–18 hours. Monitoring by LCMS is crucial; look for the peak with MW 153.[1]

  • Workup: Cool to room temperature. The ruthenium catalyst often precipitates or can be removed by filtration through a short pad of silica.[1][2]

  • Purification: Concentrate the filtrate. The product is an acid and can be purified by Acid-Base extraction (dissolve in sat.[1][2] NaHCO₃, wash with EtOAc, acidify aqueous layer to pH 2, extract with EtOAc) or Reverse Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).[1][2]

Method B: C5-Lithiation (Precision Route)

If the parent 1-cyclopropyl-1H-1,2,3-triazole is available, this method offers superior purity.[1][2] The C5-proton is the most acidic ring proton (pKa ~27) and can be selectively deprotonated.

Protocol:

  • Dissolution: Dissolve 1-cyclopropyl-1H-1,2,3-triazole (1.0 equiv) in anhydrous THF under Nitrogen.

  • Deprotonation: Cool the solution to -78°C (Dry ice/Acetone bath). Dropwise add n-Butyllithium (1.1 equiv, 2.5 M in hexanes).[1][2]

    • Note: Maintain temp < -70°C to prevent ring fragmentation.[1][2] Stir for 30–45 minutes.

  • Quench: Bubble excess dry CO₂ gas (passed through a drying tube) into the reaction mixture for 15 minutes, or pour the reaction mixture onto crushed dry ice.

  • Isolation: Allow to warm to room temperature. Quench with 1N HCl until pH < 3. Extract with EtOAc (3x).[1][2] Dry over Na₂SO₄ and concentrate.

Reactivity & Derivatization[1][3][4]

Decarboxylation Risk

Triazole-5-carboxylic acids are prone to thermal decarboxylation, particularly when the N1 substituent is electron-withdrawing or bulky.[1][2]

  • Threshold: Avoid heating the free acid above 120°C without coupling reagents.

  • Mechanism: Zwitterionic intermediate formation facilitates CO₂ loss.[1][2]

Amide Coupling

The steric bulk of the N1-cyclopropyl group hinders the C5-carboxylate. Standard coupling reagents (EDC/HOBt) may be sluggish.[1][2]

  • Recommended Conditions: Use HATU or T3P (Propylphosphonic anhydride) with DIPEA in DMF.[1][2]

  • Pre-activation: Allow the acid and HATU to stir for 15 mins before adding the amine to ensure active ester formation.

Diagram 2: Pharmacophore Geometry

This graph visualizes why the 1,5-isomer is a critical bioisostere compared to the 1,4-isomer.[1][2]

Geometry cluster_14 1,4-Isomer (Linear-like) cluster_15 1,5-Isomer (U-Shape/Ortho) N1_14 N1-Cyclopropyl C4_14 C4-Carboxyl N1_14->C4_14 ~140° Angle Extended Vector N1_15 N1-Cyclopropyl C5_15 C5-Carboxyl N1_15->C5_15 ~30-40° Angle Steric Clash Target Binding Pocket (e.g., Kinase Hinge) C5_15->Target Optimal Fit (Restricted Rotation)

Caption: Geometric comparison showing the 'ortho-like' substitution of the 1,5-isomer versus the 'meta/para-like' vector of the 1,4-isomer.

Safety & Handling

Azide Hazards

Cyclopropyl Azide is a high-energy molecule.[1][2] While the cyclopropyl group adds some stability compared to methyl azide, it should still be treated as potentially explosive.[1][2]

  • Rule of Thumb: Keep the ratio of (Carbon + Oxygen) / Nitrogen > 3.[1] Cyclopropyl azide (C3H5N3) has a ratio of 1:1, placing it in the high-risk category.[1]

  • Precaution: Never isolate neat cyclopropyl azide.[1][2] Use it immediately in solution (e.g., toluene or ether).[1][2] Perform reactions behind a blast shield.

Chemical Handling[1][2][4][5]
  • H315/H319: Causes skin and serious eye irritation.[1][2][3][4]

  • Storage: Store at 2–8°C under inert atmosphere. The acid is stable but hygroscopic.[1][2]

References

  • Synthesis of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-Catalyzed Azide-Alkyne Cycloaddition. J. Am. Chem. Soc. 2005, 127, 44, 15998–15999.[1][2]

  • Regioselective Lithiation of 1,2,3-Triazoles. Eur. J. Org. Chem. 2023, 26, e202201459.[1][2][5] [5]

  • 1H-1,2,3-Triazole-5-carboxylic acid, 1-cyclopropyl- Product Data. ChemicalBook/Sigma-Aldrich Catalogs.[1][2]

  • Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides. Chem. Rev. 2008, 108, 8, 2952–3015.[1][2]

  • Safety of Azides and 1,2,3-Triazoles. Organic Chemistry Portal.

Sources

Exploratory

Technical Whitepaper: 1-Cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid in Modern Drug Discovery

Executive Summary The relentless pursuit of metabolically stable, target-specific pharmacophores has driven medicinal chemistry toward advanced heterocyclic scaffolds. Among these, 1-cyclopropyl-1H-1,2,3-triazole-5-carbo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The relentless pursuit of metabolically stable, target-specific pharmacophores has driven medicinal chemistry toward advanced heterocyclic scaffolds. Among these, 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid (CAS: 1784650-04-9) has emerged as a highly privileged building block. By combining the bioisosteric properties of the 1,2,3-triazole core with the conformational rigidity and metabolic resistance of a cyclopropyl group, this compound serves as a critical precursor for synthesizing next-generation carboxamide therapeutics. This guide provides an in-depth analysis of its structural rationale, regioselective synthesis, and applications in drug discovery.

Physicochemical Profile & Structural Rationale

Understanding the physical properties and the mechanistic utility of each structural component is essential for rational drug design.

Table 1: Core Chemical Identifiers
PropertyValueStructural Significance
Compound Name 1-Cyclopropyl-1H-1,2,3-triazole-5-carboxylic acidCore scaffold for hit-to-lead derivatization.
CAS Number 1784650-04-9[1]Unique registry identifier for procurement and tracking.
Molecular Formula C6H7N3O2[1]Low molecular weight (153.14 g/mol ) ensures high ligand efficiency.
Molecular Weight 153.14 g/mol [1]Leaves ample molecular weight budget for downstream functionalization.
Mechanistic Causality of the Scaffold
  • The 1,2,3-Triazole Core: The triazole ring is a premier bioisostere for amide bonds[2]. Unlike native amides, it is highly resistant to enzymatic cleavage by amidases and proteases. Its high dipole moment enhances target engagement through strong dipole-dipole interactions and hydrogen bonding within protein active sites[2].

  • 1-Cyclopropyl Substitution: The cyclopropyl ring is deliberately chosen over linear alkyl chains (e.g., propyl or butyl) because it restricts the conformational flexibility of the molecule. This pre-organization reduces the entropic penalty upon binding to a target receptor. Furthermore, the cyclopropyl motif is highly resistant to cytochrome P450-mediated oxidative metabolism, vastly improving the pharmacokinetic half-life of the resulting drug.

  • 5-Carboxylic Acid Vector: The carboxylic acid provides a versatile synthetic handle. Crucially, the 1,5-substitution pattern projects the carboxylate vector at a distinct, highly specific angle compared to the more common 1,4-isomer. This unique geometry allows medicinal chemists to access novel chemical space and optimize receptor fit.

Synthetic Methodology: The 1,5-Regioselectivity Challenge

The standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) exclusively yields 1,4-disubstituted triazoles. To synthesize the 1,5-disubstituted architecture of 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid, alternative catalytic or base-promoted pathways must be employed.

One highly effective approach is the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) , which utilizes catalysts like Cp*RuCl(PPh3)2 to direct the cycloaddition strictly to the 1,5-isomer. Alternatively, base-promoted cycloaddition of azides with


-ketoesters or activated alkynes can yield 1,2,3-triazole-carboxylic acids directly, bypassing the need for heavy metal catalysts in large-scale manufacturing[3].

Synthesis A Cyclopropyl Azide C RuAAC Catalysis [Cp*RuCl(PPh3)2] A->C B Propiolate Ester B->C D 1,5-Disubstituted Triazole Ester C->D Regioselective Cycloaddition E Saponification (LiOH, THF/H2O) D->E Hydrolysis F 1-Cyclopropyl-1H-1,2,3- triazole-5-carboxylic acid E->F Acidification (pH 2)

RuAAC-mediated regioselective synthesis of 1,5-disubstituted 1,2,3-triazole-5-carboxylic acid.

Applications in Targeted Drug Discovery

The 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid scaffold is primarily utilized to synthesize complex carboxamide derivatives, which have demonstrated profound efficacy across multiple therapeutic domains:

  • Oncology (Kinase Inhibition): Triazole carboxamides synthesized from this core have shown potent in vitro cytotoxicity against cancer cell lines (HeLa, PANC-1, A-549)[4]. Molecular docking reveals that these derivatives act as dual-target inhibitors, forming strong binding interactions with the ATP-binding pocket of EGFR and the active site of the CDK4-Cyclin D3 complex[4].

  • Cardiovascular (Vasorelaxation): Hybrid quinazolinone-triazole-acetamide derivatives act as potent antihypertensive agents[5]. They achieve vasorelaxation by competitively binding to the Cav 1.2 calcium channel, outperforming traditional drugs like verapamil in specific structural configurations[5].

  • Hematology (Antifibrinolytics): 1,2,3-triazole derivatives are being developed as novel antifibrinolytic drugs[6]. The triazole core is crucial for activity, enhancing binding affinity to the lysine binding site in the Kringle 1 domain of plasminogen via

    
     stacking and polar interactions, providing a 2.5-fold improvement over the current gold standard, tranexamic acid (TXA)[6].
    

Pathway T Triazole-5-Carboxamide EGFR EGFR Kinase Domain T->EGFR Competitive Binding CDK4 CDK4-Cyclin D3 T->CDK4 Active Site Inhibition Prolif Tumor Proliferation EGFR->Prolif Downregulates CDK4->Prolif Arrests G1/S Phase Apop Apoptosis Pathway Prolif->Apop Shifts balance to

Dual-target pharmacological inhibition of EGFR and CDK4 by 1,2,3-triazole derivatives.

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating built-in physicochemical checks at every critical stage.

Protocol A: Hit-to-Lead Amide Coupling (Derivatization)

Because the 1,5-substitution pattern introduces significant steric hindrance around the carboxylic acid, standard EDC/NHS coupling often fails or results in poor yields. This protocol utilizes HATU to generate a highly reactive 7-aza-HOAt ester intermediate, accelerating aminolysis.

  • Step 1: Activation Verification. Combine 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) dropwise at 0°C.

    • Self-Validation: A subtle color change to pale yellow within 5 minutes validates the successful formation of the active 7-aza-HOAt ester.

  • Step 2: Aminolysis. Add the target primary or secondary amine (1.1 eq). Stir at room temperature for 2 hours.

    • Self-Validation: Monitor via LC-MS. The emergence of the product mass peak

      
       and the complete disappearance of the activated ester peak validates successful aminolysis.
      
  • Step 3: Differential Solubility Workup. Dilute the mixture with EtOAc and wash sequentially with saturated aqueous

    
    , followed by 1M 
    
    
    
    , and finally brine.
    • Causality & Validation: The

      
       wash deprotonates and removes any unreacted triazole-carboxylic acid into the aqueous layer. The 
      
      
      
      wash protonates and removes any unreacted amine. This differential extraction self-validates the purity of the neutral triazole-carboxamide product remaining in the organic phase.

Data Presentation: Regioisomer Comparison

Understanding the difference between triazole regioisomers is critical for rational drug design.

Table 2: Comparative Analysis of 1,2,3-Triazole Regioisomers
Feature1,4-Disubstituted Triazoles1,5-Disubstituted Triazoles (e.g., CAS 1784650-04-9)
Primary Synthesis Route CuAAC (Copper-Catalyzed)RuAAC (Ruthenium-Catalyzed) or Base-Promoted[3]
Vector Angle ~145° (Extended conformation)~105° (Compact, "U-shaped" conformation)
Steric Hindrance Low (Substituents are far apart)High (Substituents at positions 1 and 5 interact)
Bioisosteric Mimicry Mimics trans-amide bonds[2]Mimics cis-amide bonds[2]

References

1.[4] "1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES", International Journal of Pharmaceutical Sciences and Drug Research, 4 2.[1] "1H-1,2,3-Triazole-5-carboxylic acid, 1-cyclopropyl-", ChemicalBook, 1 3.[5] "Discovery of novel 1,2,3-Triazole hybrids derivatives as vasorelaxant agents", SSRN, 5 4.[2] "1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry", Frontiers, 2 5.[3] "US6642390B2 - One step synthesis of 1,2,3-triazole carboxylic acids", Google Patents,3 6.[6] "1,2,3-Triazole Derivatives as Novel Antifibrinolytic Drugs", PMC (National Institutes of Health), 6

Sources

Foundational

biological activity of 1-cyclopropyl-1,2,3-triazole-5-carboxylic acid analogs

An In-Depth Technical Guide to the Biological Activity of 1-Cyclopropyl-1,2,3-triazole-5-carboxylic Acid Analogs Abstract The 1,2,3-triazole scaffold has emerged as a "privileged structure" in medicinal chemistry, prized...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of 1-Cyclopropyl-1,2,3-triazole-5-carboxylic Acid Analogs

Abstract

The 1,2,3-triazole scaffold has emerged as a "privileged structure" in medicinal chemistry, prized for its chemical stability, capacity for hydrogen bonding, and role as a rigid linker connecting different pharmacophores.[1][2][3] The introduction of a cyclopropyl group at the 1-position and a carboxylic acid at the 5-position creates a unique chemical entity with significant potential for biological activity. This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of 1-cyclopropyl-1,2,3-triazole-5-carboxylic acid analogs. It is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their work.

Core Synthesis Strategies: Building the Scaffold

The synthesis of 1,4-disubstituted 1,2,3-triazoles is most efficiently achieved through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[4][5] This reaction's high efficiency, mild reaction conditions, and regioselectivity make it ideal for creating libraries of analogs for biological screening. The general approach to synthesizing the 1-cyclopropyl-1,2,3-triazole-5-carboxylic acid core involves the reaction of cyclopropyl azide with an alkyne bearing a carboxylate group or a precursor.

A common synthetic route begins with the Dimroth reaction, followed by amidation to yield various 1H-1,2,3-triazole-4-carboxamides.[6] Another key method involves the reaction of β-keto esters with sodium azide.[7]

Generalized Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis of 1-cyclopropyl-1,2,3-triazole-5-carboxylic acid analogs, which often involves the creation of a library of derivatives for screening.

G cluster_synthesis Synthesis of Core Structure cluster_derivatization Analog Derivatization Cyclopropyl_Azide Cyclopropyl Azide CuAAC Cu(I)-catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) Cyclopropyl_Azide->CuAAC Alkyne_Ester Propiolic Acid Ester Alkyne_Ester->CuAAC Triazole_Ester 1-Cyclopropyl-1,2,3-triazole -5-carboxylate Ester CuAAC->Triazole_Ester Hydrolysis Ester Hydrolysis Triazole_Ester->Hydrolysis Core_Acid 1-Cyclopropyl-1,2,3-triazole -5-carboxylic Acid Hydrolysis->Core_Acid Amide_Coupling Amide Coupling (e.g., with CDI) Core_Acid->Amide_Coupling Carboxamide_Analogs 1-Cyclopropyl-1,2,3-triazole -5-carboxamide Analogs Amide_Coupling->Carboxamide_Analogs Diverse_Amines Library of Diverse Amines Diverse_Amines->Amide_Coupling Biological_Screening Biological Screening (Antimicrobial, Anticancer, etc.) Carboxamide_Analogs->Biological_Screening Screening G Triazole_Analog 1-Cyclopropyl-1,2,3-triazole Analog Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G0/G1 phase) Triazole_Analog->Cell_Cycle_Arrest Mitochondrial_Pathway Mitochondrial Pathway (Intrinsic) Triazole_Analog->Mitochondrial_Pathway Death_Receptor_Pathway Death Receptor Pathway (Extrinsic) Triazole_Analog->Death_Receptor_Pathway Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Caspase_Activation Caspase Activation (e.g., Caspase-3) Mitochondrial_Pathway->Caspase_Activation Death_Receptor_Pathway->Caspase_Activation Caspase_Activation->Apoptosis

Caption: A simplified diagram of potential apoptosis induction pathways by triazole analogs.

Enzyme Inhibition

The 1,2,3-triazole scaffold has been successfully employed to design inhibitors for a variety of enzymes.

  • Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a key immunomodulatory enzyme and a target in cancer immunotherapy. Novel inhibitors have been designed by replacing the oxadiazole structure in known inhibitors with a 1,2,3-triazole, leading to compounds with IC50 values in the sub-micromolar range (e.g., 0.75 μM). [8]* Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are important targets in the treatment of neurodegenerative diseases like Alzheimer's. The 1,2,3-triazole ring is capable of interacting with these enzymes, and various triazole hybrids have been developed as potent and selective inhibitors. [9]* Other Enzymes: Triazole derivatives have also shown inhibitory activity against other enzymes such as α-glucosidase, urease, and lipoxygenase. [10] The design of these inhibitors often involves using the triazole ring as a stable linker to connect different pharmacophoric groups that interact with the enzyme's active site.

Structure-Activity Relationship (SAR) Insights

The biological activity of 1,2,3-triazole analogs is highly dependent on the nature and position of substituents on the triazole ring and any appended functionalities.

G cluster_activity Biological Activity Core 1-Cyclopropyl 1,2,3-Triazole Ring 5-Carboxylic Acid Derivative SAR_Points Substituents on appended aryl rings Nature of the Carboxylic Acid Derivative (Amide, Ester) Lipophilicity and Electronic Effects Core:f0->SAR_Points:f0 Influences Core:f2->SAR_Points:f1 Influences Antimicrobial Antimicrobial Anticancer Anticancer Enzyme_Inhibition Enzyme Inhibition SAR_Points:f2->Antimicrobial Modulates SAR_Points:f0->Antimicrobial SAR_Points:f2->Anticancer Modulates SAR_Points:f0->Anticancer SAR_Points:f1->Anticancer SAR_Points:f2->Enzyme_Inhibition Modulates SAR_Points:f0->Enzyme_Inhibition

Caption: Key structural elements influencing the .

  • Substituents on Appended Rings: For anticancer activity, the presence and position of electron-withdrawing or electron-donating groups on phenyl rings attached to the triazole can significantly alter potency. For example, fluoro-substituents have been noted to contribute to activity against A549 lung cancer cells. [11]* Carboxylic Acid Derivatization: Conversion of the carboxylic acid to various amides is a common strategy to modulate activity. The nature of the amine used for amide formation can influence cell permeability, target engagement, and overall efficacy.

  • Lipophilicity: Modulating the lipophilicity of the molecule can enhance cellular permeability and improve antiproliferative activity. [12]

Conclusion and Future Directions

The 1-cyclopropyl-1,2,3-triazole-5-carboxylic acid scaffold represents a versatile and promising starting point for the development of new therapeutic agents. The synthetic accessibility through click chemistry allows for the rapid generation of diverse chemical libraries. The demonstrated activities against microbial and cancer targets, as well as specific enzymes, underscore the potential of this compound class.

Future research should focus on:

  • Systematic SAR studies: To delineate the precise structural requirements for optimal activity against specific targets.

  • Mechanism of action studies: To elucidate how these compounds exert their biological effects at a molecular level.

  • In vivo evaluation: To assess the efficacy, pharmacokinetics, and safety of the most promising analogs in animal models.

By leveraging the unique chemical properties of this scaffold, the scientific community can continue to develop novel and effective treatments for a range of diseases.

References

  • Krol, E. (2020). 1,2,4-Triazoles as Important Antibacterial Agents. PMC. [Link]

  • Yildirim, N. (2020). Synthesis of Novel 3-(4-tert-Butylphenyl)-5-Cylopropyl-4H-1,2,4-Triazole Derivatives with Antioxidative and Antimicrobial Activities. Bentham Science Publishers. [Link]

  • ResearchGate. (n.d.). Significant biological activities of triazole. [Download Scientific Diagram]. ResearchGate. [Link]

  • Peculiarities of the Spatial and Electronic Structure of 2-Aryl-1,2,3-Triazol-5-Carboxylic Acids and Their Salts on the Basis of Spectral Studies and DFT Calculations. (2023). MDPI. [Link]

  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021). MDPI. [Link]

  • Synthesis, Molecular Modeling and Anticancer Activity of Novel 1,2,3-Triazole Hybrids-a Click Chemistry Approach. (n.d.). Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Li, Y., et al. (2022). Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors. PMC. [Link]

  • Pokhodylo, N., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. PMC. [Link]

  • Exploring the Anticancer Properties of 1,2,3-Triazole-Substituted Andrographolide Derivatives. (2023). PMC. [Link]

  • Peculiarities of the Spatial and Electronic Structure of 2-aryl-1,2,3-triazol-5-carboxylic Acids and Their Salts on the Basis of Spectral Studies and DFT Calculations. (2023). Preprints.org. [Link]

  • Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. (2022). PMC. [Link]

  • Peculiarities of the Spatial and Electronic Structure of 2-aryl-1,2,3-triazol-5-carboxylic Acids and Their Salts on the Basis of Spectral Studies and DFT Calculations. (2023). ResearchGate. [Link]

  • Synthesis and Structure-Activity Relationship Studies of Conformationally Flexible Tetrahydroisoquinolinyl Triazole Carboxamide and Triazole Substituted Benzamide Analogues as σ2 Receptor Ligands. (2018). PMC. [Link]

  • Pokhodylo, N., & Matiychuk, V. (2021). Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. Semantic Scholar. [Link]

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (2021). PMC. [Link]

  • A Recent Overview of 1,2,3-Triazole-Containing Hybrids as Novel Antifungal Agents: Focusing on Synthesis, Mechanism of Action, and Structure-Activity Relationship (SAR). (2022). ResearchGate. [Link]

  • A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. (2022). ResearchGate. [Link]

  • Asif, M. (n.d.). Pharmacological activities of Triazole analogues as antibacterial, antifungal, antiviral agents. ThaiScience. [Link]

  • Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. (n.d.). ResearchGate. [Link]

  • An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. (2023). MDPI. [Link]

  • Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (2022). PMC. [Link]

  • Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives. (2022). International Journal of Pharmaceutical Research and Applications. [Link]

  • New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study. (2022). PMC. [Link]

  • Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. (2022). SciSpace. [Link]

  • A Novel 1,2,3-Triazole Ligand with Antioxidant Activity. (2024). MDPI. [Link]

  • Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. (2020). MDPI. [Link]

  • Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. (2021). PMC. [Link]

  • Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. (2021). Beilstein Journals. [Link]

Sources

Exploratory

Synthesis and Applications of 1-Cyclopropyl-1H-1,2,3-Triazole-5-Carboxylic Acid Derivatives: A Comprehensive Technical Guide

Executive Summary In modern medicinal chemistry and agrochemical development, the 1,2,3-triazole ring has transcended its origins as a simple "click chemistry" linker to become a privileged pharmacophore. Specifically, 1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the 1,2,3-triazole ring has transcended its origins as a simple "click chemistry" linker to become a privileged pharmacophore. Specifically, 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid and its derivatives represent a highly specialized subclass of heterocycles. While the 1,4-disubstituted triazoles are ubiquitous due to the ease of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the 1,5-disubstituted isomers offer unique spatial trajectories and steric profiles that are critical for advanced drug design.

This whitepaper provides an in-depth technical analysis of the synthesis, structural rationale, and practical applications of 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid derivatives, tailored for researchers and drug development professionals.

Structural Rationale & Pharmacological Utility

The design of APIs (Active Pharmaceutical Ingredients) often requires the precise mimicry of natural biological bonds while enhancing metabolic stability. The 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid scaffold achieves this through two distinct structural features:

  • The 1,5-Disubstituted Triazole Core (Cis-Amide Bioisosterism): The causality behind targeting the 1,5-isomer lies in its geometry. The distance between the substituents in a 1,5-disubstituted 1,2,3-triazole is approximately 2.4–2.6 Å. This closely mimics the distance between the alpha-carbons in a cis-amide bond (~2.6 Å). In stark contrast, 1,4-disubstituted triazoles mimic trans-amide bonds (~3.8 Å)[1]. For peptidomimetics or targets requiring a strict "U-turn" conformation in the ligand, the 1,5-isomer is non-negotiable.

  • The Cyclopropyl Substituent: The cyclopropyl group at the N1 position provides a unique balance of low molecular weight, high lipophilicity, and significant steric bulk. It improves membrane permeability and acts as a metabolic shield against N-dealkylation by cytochrome P450 enzymes, a common vulnerability in linear alkyl chains.

Mechanistic Pathways: RuAAC vs. CuAAC

Synthesizing the 1,5-regioisomer requires overriding the natural thermodynamic preference for the 1,4-isomer. The gold standard for this transformation is the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) [2][3].

Unlike CuAAC, which proceeds via a dinuclear copper acetylide intermediate (dictating 1,4-selectivity), RuAAC utilizes catalysts like CpRuCl(PPh3)2 or CpRuCl(COD). The mechanism involves the oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle[4]. The extreme steric bulk of the pentamethylcyclopentadienyl (Cp*) ligand forces the more electronegative and bulky group of the alkyne (in this case, the ester/carboxylic acid of ethyl propiolate) into the alpha position relative to the ruthenium center. Subsequent reductive elimination exclusively yields the 1,5-disubstituted triazole[3].

RuAAC_Mechanism Azide Cyclopropyl Azide IntermediateRu Ruthenacycle Intermediate Azide->IntermediateRu IntermediateCu Copper Acetylide Intermediate Azide->IntermediateCu Alkyne Ethyl Propiolate Alkyne->IntermediateRu Alkyne->IntermediateCu RuCat [Ru] Catalyst Cp*RuCl(PPh3)2 RuCat->IntermediateRu CuCat [Cu] Catalyst CuCat->IntermediateCu Product15 1,5-Disubstituted Triazole (Target) IntermediateRu->Product15 Reductive Elimination Product14 1,4-Disubstituted Triazole IntermediateCu->Product14 Ring Closure

Mechanistic divergence of azide-alkyne cycloaddition via RuAAC (1,5-isomer) and CuAAC (1,4-isomer).

Quantitative Data & Comparative Analysis

To guide synthetic strategy, the following table summarizes the operational parameters and outcomes of different cycloaddition methodologies when reacting cyclopropyl azide with an alkyne/active methylene equivalent.

MethodologyCatalyst / ReagentPrimary RegioisomerPeptide Bond MimicryTypical YieldReaction TempPros / Cons
RuAAC Cp*RuCl(PPh3)2 (2-5 mol%)1,5-isomer (>95%)Cis-amide75 - 85%60 °CPro: High regioselectivity. Con: Ru removal required for APIs.
CuAAC CuSO4 / Sodium Ascorbate1,4-isomer (>99%)Trans-amide85 - 95%RTPro: Robust, cheap. Con: Yields the wrong isomer for this target.
Metal-Free Base (e.g., NaOEt) + Enolate1,5-isomer (~80%)Cis-amide40 - 60%80 °CPro: No heavy metal contamination. Con: Harsher conditions, lower yield.

Detailed Experimental Protocols

The following protocols constitute a self-validating system for the synthesis of 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid. Built-in analytical checkpoints ensure that intermediate failures are caught before downstream processing.

ExpWorkflow Step1 Step 1: Diazo Transfer Cyclopropylamine + Imidazole-1-sulfonyl azide ➔ Cyclopropyl Azide (in MTBE) Step2 Step 2: RuAAC Cycloaddition Azide + Ethyl Propiolate + Cp*RuCl(PPh3)2 ➔ Ethyl 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylate Step1->Step2 Step3 Step 3: Saponification LiOH in THF/H2O (RT, 3h) ➔ Lithium Carboxylate Salt Step2->Step3 Step4 Step 4: Acidification & Isolation HCl (aq) to pH 3, EtOAc Extraction ➔ Pure 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid Step3->Step4

Step-by-step synthetic workflow for 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid.
Protocol A: Synthesis of Cyclopropyl Azide (Diazo Transfer)

Caution: Low molecular weight azides are volatile and potentially explosive. Never isolate cyclopropyl azide neat; always handle it as a solution.

  • Reaction: Dissolve cyclopropylamine (1.0 eq) in MTBE (Methyl tert-butyl ether). Add K₂CO₃ (2.0 eq) and a catalytic amount of CuSO₄·5H₂O (1 mol%).

  • Addition: Slowly add imidazole-1-sulfonyl azide hydrochloride (1.2 eq) at 0 °C. Stir at room temperature for 12 hours.

  • Validation Checkpoint: Monitor the reaction via IR spectroscopy. The appearance of a strong, sharp azide stretch at ~2100 cm⁻¹ confirms conversion. (TLC is ineffective as the azide lacks a strong UV chromophore).

  • Workup: Filter the suspension through a Celite pad to remove salts. The MTBE filtrate containing the cyclopropyl azide is used directly in the next step.

Protocol B: RuAAC Cycloaddition
  • Setup: To the MTBE solution of cyclopropyl azide (approx. 10 mmol), add ethyl propiolate (1.1 eq).

  • Catalysis: Degas the solution with Argon for 10 minutes. Add Cp*RuCl(PPh3)2 (2 mol%)[2][4].

  • Heating: Seal the vessel and heat to 60 °C for 8 hours.

  • Validation Checkpoint: Monitor via LC-MS. The disappearance of the azide IR stretch and the appearance of the product mass (

    
     = 182.2) confirms completion.
    
  • Purification: Concentrate the mixture and pass it through a short silica plug using Hexane/EtOAc (7:3) to remove the Ruthenium catalyst. Yields ethyl 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylate.

Protocol C: Saponification to the Free Acid
  • Reaction: Dissolve the ethyl ester intermediate in a 2:1 mixture of THF and H₂O. Add LiOH·H₂O (1.5 eq) and stir at room temperature for 3 hours.

  • Validation Checkpoint: TLC (Hexane/EtOAc 1:1). The starting ester will move (Rf ~0.6), while the lithium salt of the product will remain at the baseline.

  • Isolation: Remove THF under reduced pressure. Cool the aqueous layer to 0 °C and strictly adjust the pH to 3.0 using 1M HCl.

  • Extraction: Extract the aqueous layer with EtOAc (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to afford pure 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid as a white solid.

Applications in Drug Development

The 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid building block is highly sought after for synthesizing complex amides in oncology and infectious disease research.

  • Epigenetic Modulators: Triazole-based carboxamides are frequently explored as inhibitors of histone methyltransferases (e.g., SMYD inhibitors). While 1,4-isomers are common in early-generation SMYD inhibitors[5], substituting them with 1,5-isomers alters the spatial projection of the binding vectors by ~120 degrees, allowing researchers to probe new pockets within the enzyme's active site.

  • Peptidomimetics: By coupling the C5-carboxylic acid with various amines, researchers create stable cis-peptide mimics that are entirely resistant to proteolytic cleavage, vastly improving the oral bioavailability and half-life of peptide-based drug candidates.

References

  • [5] Supplemental Materials and Methods: EPZ032597 / EPZ033294 Synthesis - ResearchGate. Available at:

  • [1] A Comparative Guide to the Kinetics of Benzyl Azide Cycloaddition Reactions - Benchchem. Available at:

  • Influence of steric demand on ruthenium-catalyzed cycloaddition of sterically hindered azides - RSC Advances. Available at:

  • [2] Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes - Organic Chemistry Portal. Available at:

  • [3] Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism - Organic Chemistry Portal. Available at:

  • [4] Ruthenium Mediated Cycloaddition Reaction in Organic Synthesis - Chemical Science Review and Letters. Available at:

Sources

Foundational

The Vanguard of Bioisosterism: Discovery, Synthesis, and Application of 1,2,3-Triazole Carboxylic Acids

Abstract The 1,2,3-triazole ring is a non-natural heterocyclic motif that has fundamentally reshaped modern medicinal chemistry and materials science. Among its derivatives, 1,2,3-triazole-4-carboxylic acids stand out as...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,2,3-triazole ring is a non-natural heterocyclic motif that has fundamentally reshaped modern medicinal chemistry and materials science. Among its derivatives, 1,2,3-triazole-4-carboxylic acids stand out as premier building blocks. Acting as highly stable bioisosteres for both amide bonds and native carboxylic acids, these compounds bypass traditional metabolic liabilities while maintaining critical pharmacophoric interactions. This technical guide explores the historical discovery, mechanistic synthesis, and self-validating protocols required to leverage 1,2,3-triazole carboxylic acids in advanced drug development.

Historical Context: From Thermal Chaos to "Click" Precision

The Huisgen Era (Pre-2001)

The synthesis of 1,2,3-triazoles was originally defined by the Huisgen 1,3-dipolar cycloaddition, a purely thermal reaction between azides and alkynes[1]. While groundbreaking, this early methodology was severely limited by high activation energy barriers, requiring prolonged heating at elevated temperatures. Furthermore, it lacked regioselectivity, consistently yielding a nearly 1:1 mixture of 1,4-disubstituted and 1,5-disubstituted triazole isomers[1]. Early attempts to synthesize 1,2,3-triazole-4-carboxylic acids involved refluxing azides directly with propiolic acid in solvents like acetone overnight, yielding moderate results (~62%) but requiring tedious purification to separate isomers[2].

The CuAAC Revolution

The paradigm shifted in 2001–2002 when K. Barry Sharpless and Morten Meldal independently discovered the Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC)[3]. By introducing a Cu(I) catalyst, the reaction rate increased by a factor of


, allowing cycloadditions to occur at room temperature. More importantly, the Cu(I) catalyst exclusively directed the formation of the 1,4-disubstituted isomer [1]. This "click chemistry" breakthrough unlocked the widespread synthesis of 1,2,3-triazole-4-carboxylic acids, transforming them from obscure chemical curiosities into accessible, high-value pharmaceutical scaffolds.

Mechanistic Causality in Carboxylic Acid Synthesis

Synthesizing 1,2,3-triazole-4-carboxylic acids via CuAAC presents a unique mechanistic challenge: the decarboxylation dilemma .

When terminal alkynoic acids (like propiolic acid) are subjected to Cu(I) catalysis, the electron-deficient nature of the alkyne combined with the metal catalyst often induces premature decarboxylation before the cycloaddition can occur[3]. This results in the formation of unsubstituted 1,2,3-triazoles rather than the desired 4-carboxylic acids.

The Strategic Workaround: To bypass this, Senior Application Scientists employ a two-step sequence:

  • Esterification/Protection : Utilizing an esterified alkyne (e.g., ethyl propiolate) protects the carboxylate carbon from metal-induced cleavage while electronically activating the alkyne for rapid azide attack[4].

  • Alkaline Hydrolysis : Post-cycloaddition, the ester is cleanly saponified. The aromatic 1,2,3-triazole core is exceptionally stable to both strong acids and bases, ensuring quantitative conversion to the free carboxylic acid without ring degradation.

Synthesis_Workflow A Azide (R-N3) E 1,4-Regioselective Cycloaddition A->E Azide Attack B Ethyl Propiolate (Alkyne) C Cu(I) Catalyst (CuSO4 + Ascorbate) B->C Coordination D Cu-Acetylide Intermediate C->D Deprotonation D->E Metallocycle Formation F Triazole-4-carboxylate (Ester) E->F Ring Contraction G Alkaline Hydrolysis (NaOH -> HCl) F->G Saponification H 1,2,3-Triazole-4- carboxylic acid G->H Acidification

Mechanistic workflow for the synthesis of 1,2,3-triazole-4-carboxylic acids via CuAAC.

Self-Validating Experimental Protocol

The following protocol details the synthesis of 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid , a standard building block for pharmaceutical libraries[4]. The system is designed with built-in causality and physical validation checkpoints.

Phase 1: Regioselective CuAAC (Esterification)
  • Reagent Assembly : Dissolve benzyl azide (1.0 eq) and ethyl propiolate (1.1 eq) in a 1:1 mixture of tert-butanol and water.

    • Causality: The biphasic/protic solvent mixture stabilizes the highly polar Cu-acetylide intermediate and accelerates the cycloaddition kinetics.

  • Catalyst Initiation : Add CuSO₄·5H₂O (5 mol%) followed by sodium ascorbate (10 mol%).

    • Causality: Cu(I) is highly unstable and prone to disproportionation. Sodium ascorbate reduces stable Cu(II) to the active Cu(I) species in situ. This maintains a steady, low concentration of active catalyst, preventing oxidative homocoupling (Glaser coupling) of the terminal alkyne.

  • Reaction Monitoring : Stir at room temperature for 12 hours.

    • Self-Validation: The formation of a dense white precipitate (ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate) acts as a visual indicator of reaction completion.

  • Isolation : Filter the precipitate, wash with cold water to remove copper salts, and dry under vacuum.

Phase 2: Alkaline Hydrolysis
  • Saponification : Suspend the isolated ester in a 2M NaOH solution (EtOH/H₂O) and reflux for 2 hours.

    • Causality: Base-catalyzed hydrolysis cleaves the ethyl ester. The robust aromaticity of the triazole ring ensures it remains entirely unaffected by the harsh basic conditions[4].

  • Acidification & Precipitation : Cool the mixture to 0°C and acidify dropwise with 1M HCl until the pH reaches ~2.

    • Causality: Protonating the carboxylate anion dramatically reduces its aqueous solubility, triggering the precipitation of the pure free acid.

  • Validation Checkpoint : Filter and dry the white solid. Verify via melting point (expected ~167°C) and FT-IR spectroscopy (look for a broad O-H stretch at ~3000 cm⁻¹ and a sharp C=O stretch at ~1700 cm⁻¹)[4].

Medicinal Chemistry: The Bioisosteric Vanguard

In drug development, 1,2,3-triazole-4-carboxylic acids are primarily utilized as bioisosteres for amide bonds and native carboxylic acids[5].

While traditional amide bonds are susceptible to enzymatic cleavage by proteases, the 1,2,3-triazole ring is completely invisible to these enzymes, granting the molecule extreme metabolic stability[3]. Furthermore, the distance between the substituents at the 1- and 4-positions (~3.8 Å) perfectly mimics the geometry of a trans-amide bond.

Quantitative Bioisosteric Comparison

The table below summarizes the physicochemical properties that make 1,2,3-triazole-4-carboxylic acids superior structural mimics in rational drug design:

Physicochemical PropertyAmide Bond (-CONH-)Native Carboxylic Acid1,2,3-Triazole-4-carboxylic acid
Dipole Moment (Debye) ~3.5 - 4.0 D~1.7 D~4.5 - 5.2 D
Hydrogen Bond Acceptors 124 to 5
Hydrogen Bond Donors 111
Proteolytic Stability Low to ModerateN/AExtremely High
Acidity (pKa) Neutral~4.2 - 4.8~3.5 - 4.0
Pharmacological Applications

Because of these properties, derivatives of 1,2,3-triazole-4-carboxylic acids have been successfully deployed across multiple therapeutic areas:

  • Neurology : The FDA-approved anticonvulsant Rufinamide is synthesized directly from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid derivatives[3].

  • Oncology : N-substituted 1H-1,2,3-triazole-4-carboxamides exhibit potent antimitotic activity, acting as tubulin polymerization inhibitors in human cancer cell lines (e.g., A549 lung cancer cells)[6].

  • Infectious Disease : Carbohydrazide derivatives synthesized from the 4-carboxylic acid core exhibit significant antibacterial activity against strains like Staphylococcus aureus and Pseudomonas aeruginosa[4].

References

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers - 1

  • A practical flow synthesis of 1,2,3-triazoles - PMC - 3

  • Synthesis of 1(2 or 3)-Benzyl-1H-1,2,3-triazole-4-carboxylic acid - PrepChem - 2

  • Synthesis and Antibacterial Activity of N-substituted-1-benzyl-1H-1,2,3- triazole-carbohydrazide derivatives - Der Pharma Chemica - 4

  • Design, Synthesis, Cytotoxicity and Molecular docking studies of 1-(4-methoxyphenyl)-N- substituted phenyl-1H - SciSpace -5

  • Synthesis and Biological Evaluation of 1-Benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides as Antimitotic Agents - ResearchGate - 6

Sources

Exploratory

Structural Analysis &amp; Regiochemical Validation of 1-Cyclopropyl-1H-1,2,3-triazole-5-carboxylic Acid

Topic: Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Structural Biologists, and Process Chemists.[1] [1] Executive Summary The 1,2,3-triazole moiety is a cornerstone of modern medici...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Structural Biologists, and Process Chemists.[1]

[1]

Executive Summary

The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, serving as a bioisostere for amide bonds and a rigid linker in fragment-based drug discovery (FBDD). However, the utility of 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid (CAS: 1784650-04-9) is frequently compromised by regiochemical ambiguity.[1] Standard "Click" chemistry (CuAAC) predominantly yields the 1,4-isomer, whereas the 1,5-isomer (the subject of this guide) requires specific catalytic or lithiation protocols.

This guide provides a definitive structural analysis workflow to validate the 5-carboxylic acid regioisomer, distinguishing it from its thermodynamically favored 4-carboxylic acid counterpart.[1] We integrate synthetic logic, NMR spectroscopy (NOESY/HMBC), and crystallographic principles to establish a self-validating identification protocol.

Molecular Architecture & Pharmacophoric Significance[1]

The 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid scaffold offers unique physicochemical properties compared to its phenyl or alkyl analogs:

  • Cyclopropyl Ring Strain: The

    
     character of the cyclopropyl group (high s-character in C-C bonds) imparts electronic donation into the triazole ring, modulating the pKa of the adjacent carboxylic acid.
    
  • Vectorality: Unlike the linear 1,4-substitution pattern, the 1,5-substitution creates a "kinked" geometry (approx. 130° angle), mimicking the cis-amide bond conformation often found in bioactive peptides.

  • Steric Locking: The proximity of the N1-cyclopropyl group to the C5-substituent creates a steric clash that restricts rotation, potentially locking the molecule into a bioactive conformation.[1]

Table 1: Physicochemical Profile (Predicted vs. Experimental)
PropertyValue (Approx.)Significance
Formula

MW: 153.14 g/mol
pKa (COOH) 3.2 – 3.8More acidic than benzoic acid due to triazole electron withdrawal.[1]
LogP 0.0 – 0.5Low lipophilicity; ideal for fragment libraries.[1]
H-Bond Donors 1 (COOH)Critical for active site interaction.[1]
H-Bond Acceptors 3 (N2, N3, C=O)N1 is non-basic due to aromaticity.

Synthetic Access & Regiochemical Fidelity

To analyze the structure, one must first understand the origin of the sample. The synthesis method is the first indicator of structural identity.

The "Fork in the Road": Regioselective Synthesis

The primary challenge is avoiding the 1,4-isomer. Two robust pathways exist for the 1,5-isomer:

  • RuAAC (Ruthenium-Catalyzed Azide-Alkyne Cycloaddition): Uses

    
     to direct the alkyne substituent to the 5-position via a ruthenacycle intermediate.[1]
    
  • Directed Lithiation: Deprotonation of 1-cyclopropyl-1H-1,2,3-triazole.[1] The N1 substituent directs lithiation exclusively to the C5 position due to the coordination of the lithium cation with the N1 lone pair (CIPE effect), followed by a

    
     quench.
    

SynthesisPathways Start Cyclopropyl Azide + Propiolate CuAAC Cu(I) Catalysis (Click Chemistry) Start->CuAAC Standard Conditions RuAAC Ru(II) Catalysis (Cp*Ru) Start->RuAAC Regiocontrol Product14 1,4-Isomer (WRONG TARGET) CuAAC->Product14 Product15 1,5-Isomer (TARGET) RuAAC->Product15 Lithiation 1. n-BuLi / THF 2. CO2 Quench Lithiation->Product15 Precursor 1-Cyclopropyl- 1,2,3-triazole Precursor->Lithiation C5-H Deprotonation

Figure 1: Synthetic divergence determining the structural outcome.[1] Note that standard copper catalysis yields the incorrect isomer.

Multi-Modal Structural Characterization Protocols

This section details the self-validating protocols to confirm the 1,5-substitution pattern.

Protocol A: 1H NMR Diagnostic Shift

Objective: Distinguish C4-H (Target) from C5-H (Impurity/Isomer).[1]

  • Solvent: DMSO-

    
     (Prevents exchange of COOH proton and provides distinct shifts).[1]
    
  • Logic:

    • 1,4-Isomer: The proton is at C5.[1] It is flanked by N1 and C4-COOH.[1] The proximity to the N1 lone pair and the anisotropy of the cyclopropyl group generally shifts this signal downfield (

      
       8.5 - 8.9 ppm).[1]
      
    • 1,5-Isomer (Target): The proton is at C4.[1] It is flanked by N3 and C5-COOH.[1] It is distant from the N1-cyclopropyl group.[1] The chemical shift is typically slightly upfield relative to the 1,4-isomer, but chemical shift alone is not definitive enough. NOESY is required.

Protocol B: NOESY/ROESY Regiochemical Validation (The Gold Standard)

Objective: Measure the "through-space" distance between the Cyclopropyl methine proton and the Triazole ring proton.[1]

  • Mechanism:

    • 1,4-Isomer: The C5-H and N1-Cyclopropyl methine are vicinal (neighbors).[1]

      • Result:Strong NOE correlation.

    • 1,5-Isomer: The C5 position is occupied by the Carboxylic Acid. The ring proton is at C4.[1] The distance between N1-Cyclopropyl and C4-H is significant (>4 Å).[1]

      • Result:Weak or NO NOE correlation.

NOE_Logic Experiment NOESY Experiment (DMSO-d6) Observation Correlation between Cyclopropyl-CH and Triazole-H? Experiment->Observation ResultStrong ResultStrong Observation->ResultStrong Yes ResultWeak ResultWeak Observation->ResultWeak No Conclusion14 Conclusion: 1,4-Isomer (Incorrect) ResultStrong->Conclusion14 Conclusion15 Conclusion: 1,5-Isomer (CONFIRMED) ResultWeak->Conclusion15

Figure 2: The NOE logic gate for confirming the 1,5-substitution pattern.

Protocol C: 13C NMR & HMBC
  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Look for coupling between the Cyclopropyl

      
       protons and the triazole carbons.[1]
      
    • In the 1,5-isomer , the Cyclopropyl protons will show a 3-bond coupling (

      
      ) to the Carbon bearing the Carboxylic acid (C5).
      
    • In the 1,4-isomer , the Cyclopropyl protons couple to a Carbon bearing a proton (C5-H).

Solid State Analysis (X-Ray Crystallography)

If single crystals are obtained (recrystallization from Methanol/Water or Acetonitrile), expect the following features characteristic of the 1,5-isomer:

  • Dimerization: Like most carboxylic acids, the molecules will form centrosymmetric dimers via

    
     hydrogen bonding motifs involving the COOH groups.
    
  • Twisted Conformation: In the 1,5-isomer, the steric repulsion between the cyclopropyl ring and the C5-COOH group forces the cyclopropyl ring to rotate out of the plane of the triazole.

    • Metric: Look for a N2-N1-CH-CH2 torsion angle deviating significantly from 0° or 180°.[1]

    • Contrast: The 1,4-isomer is less sterically congested and often adopts a more planar conformation.

Detailed Experimental Procedures

Method 1: Regioselective Synthesis via Lithiation (Recommended)

Use this method to generate an authentic standard.[1]

  • Setup: Flame-dry a 100 mL round-bottom flask under Argon.

  • Reagents: Add 1-cyclopropyl-1H-1,2,3-triazole (1.0 eq) and anhydrous THF (

    
    ). Cool to 
    
    
    
    .[1]
  • Lithiation: Dropwise add n-Butyllithium (1.1 eq, 2.5 M in hexanes).

    • Note: The solution may turn yellow/orange.[1] Stir for 30 minutes at

      
      . The N1 substituent directs lithiation to C5.[1]
      
  • Quench: Bubble excess dry

    
     gas  (passed through 
    
    
    
    drying tube) into the solution for 15 minutes.
  • Workup: Allow to warm to RT. Quench with 1N HCl (pH adjusted to ~2). Extract with EtOAc (

    
    ).[1]
    
  • Purification: The carboxylic acid can be extracted into saturated

    
    , washed with ether (to remove unreacted triazole), then re-acidified and extracted back into EtOAc.
    
Method 2: Analytical Purity Check (HPLC)[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: UV at 210 nm (COOH absorption) and 254 nm (Triazole).[1]

  • Expectation: The 1,5-isomer typically elutes later than the 1,4-isomer on C18 due to the "masking" of the polar N2/N3 region by the steric bulk of the 1,5-substituents, making it slightly more lipophilic effectively.

References

  • Regioselective Synthesis of 1,5-Disubstituted Triazoles

    • De Tullio, M., et al. "Regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles catalyzed by cooperative s-block bimetallics."[2] Chem Catalysis, 2021.[2][3] Link[1]

    • Significance: Establishes the difficulty of accessing the 1,5-isomer and provides catalytic altern
  • Lithiation of N-Substituted Triazoles

    • Raap, R. "Lithiation of 1-substituted 1,2,3-triazoles." Canadian Journal of Chemistry, 1971.
    • Significance: The foundational text confirming that N1-substitution directs lithiation to C5.[1]

  • Ruthenium-Catalyzed Cycloaddition (RuAAC)

    • Zhang, L., et al. "Ruthenium-catalyzed cycloaddition of alkynes and organic azides." Journal of the American Chemical Society, 2005. Link[1]

    • Significance: The definitive method for synthesizing 1,5-disubstituted triazoles
  • Crystal Structure Analogs

    • Pokhodylo, N., et al. "Synthesis, crystal structure and Hirshfeld surface analysis of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide."[1] Acta Crystallographica Section E, 2021. Link

    • Significance: Provides crystallographic data on cyclopropyl-triazole bond angles and conform

Sources

Foundational

Solvation Thermodynamics and Experimental Profiling of 1-Cyclopropyl-1H-1,2,3-triazole-5-carboxylic Acid

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound: 1-Cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid (CAS: 1784650-04-9)[1] Physicochemical Architecture & Solvation Rationa...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound: 1-Cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid (CAS: 1784650-04-9)[1]

Physicochemical Architecture & Solvation Rationale

In modern drug discovery and materials science, 1,2,3-triazole derivatives are highly valued for their metabolic stability, strong dipole moments, and ability to act as bioisosteres for amide bonds[2]. The compound 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid presents a unique solvation profile driven by the structural dichotomy of its functional groups.

As a Senior Application Scientist, I approach the solubility of this molecule by dissecting its three primary structural domains:

  • The Cyclopropyl Ring: This aliphatic moiety introduces localized lipophilicity, disrupting the highly crystalline packing typically seen in unsubstituted triazoles and reducing affinity for highly polar, non-hydrogen-bonding networks.

  • The 1,2,3-Triazole Core: An electron-rich aromatic heterocycle that acts as a strong hydrogen-bond acceptor. It facilitates high solubility in polar aprotic solvents[3].

  • The Carboxylic Acid (-COOH): Located at the 5-position, this group is the primary driver of pH-dependent aqueous solubility. It acts as both a hydrogen-bond donor and acceptor in organic solvents, but in aqueous media, its ionization state dictates the solvation mechanism.

Because specific literature data on the exact solubility limits of CAS 1784650-04-9 is scarce, we extrapolate thermodynamic behavior from structurally homologous compounds, such as 1-propyl-1H-1,2,3-triazole-4-carboxylic acid, which exhibits poor intrinsic aqueous solubility but excellent solubility in polar organic solvents like dimethyl sulfoxide (DMSO) and ethanol[4].

Predictive Solubility Matrix

To design effective liquid formulations or synthesis routes, one must predict how the compound interacts with various solvent classes. The table below summarizes the extrapolated quantitative solubility ranges and the underlying thermodynamic causality.

Solvent SystemPredicted Solubility RangeSolvation Mechanism & Causality
Aqueous Buffer (pH 1.2) < 0.1 mg/mL (Poor)Unionized State: At pH levels below the predicted pKa (~3.5–4.5), the carboxylic acid is protonated. The lipophilic cyclopropyl group dominates, leading to hydrophobic exclusion and poor solvation.
Aqueous Buffer (pH 7.4) > 10.0 mg/mL (High)Ionized State: At physiological pH, the carboxylic acid deprotonates to form a carboxylate anion. Ion-dipole interactions with water molecules drastically lower the thermodynamic barrier to dissolution.
DMSO / DMF > 50.0 mg/mL (Excellent)Polar Aprotic: Strong dipole-dipole interactions between the solvent and the triazole core, coupled with the solvent's ability to accept hydrogen bonds from the -COOH group, disrupt the crystal lattice efficiently.
Methanol / Ethanol 10.0 - 30.0 mg/mL (Good)Polar Protic: Alcohols form a robust hydrogen-bonding network with both the triazole nitrogens and the carboxylic acid, though the cyclopropyl group slightly limits total capacity compared to DMSO[4].
Dichloromethane (DCM) 1.0 - 5.0 mg/mL (Moderate)Halogenated: DCM provides sufficient solvation for the triazole core, but the strong intermolecular hydrogen bonding between the carboxylic acid groups (dimerization) limits overall solubility[2].
Hexane / Heptane < 0.01 mg/mL (Insoluble)Non-Polar: The highly polar triazole core and the hydrogen-bonding requirements of the -COOH group completely prevent solvation in purely aliphatic hydrocarbon environments.

Solvation Mechanisms & Workflows

To visualize the underlying physical chemistry and the empirical workflow required to validate these predictions, refer to the following logical diagrams.

SolvationMechanism Compound 1-Cyclopropyl-1H-1,2,3-triazole -5-carboxylic acid LowPH Aqueous Media (pH < 3.0) Unionized Form Compound->LowPH Protonation HighPH Aqueous Media (pH > 6.0) Ionized Carboxylate Compound->HighPH Deprotonation OrgSolv Polar Organic Solvents (e.g., DMSO, MeOH) Compound->OrgSolv Organic Solvation LowSol Precipitation / Low Solubility LowPH->LowSol Hydrophobic Effect HighSol High Aqueous Solubility HighPH->HighSol Ion-Dipole HighSol2 High Organic Solubility OrgSolv->HighSol2 H-Bonding

Caption: pH-dependent and solvent-specific solvation pathways for the triazole-carboxylic acid.

ExperimentalWorkflow Start Solid Addition Solvent Buffer/Solvent Matrix Start->Solvent Equil Thermodynamic Equilibration Solvent->Equil Sep Phase Separation Equil->Sep Anal HPLC-UV Quantification Sep->Anal

Caption: Self-validating shake-flask workflow for determining thermodynamic solubility.

Empirical Protocol: Thermodynamic Solubility Determination

To generate reliable, publication-grade solubility data for 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid, kinetic dissolution methods are insufficient. As an application scientist, I mandate the Thermodynamic Shake-Flask Method , engineered as a self-validating system to prevent false positives caused by supersaturation.

Step-by-Step Methodology

Step 1: Preparation of Saturated Suspensions

  • Action: Weigh approximately 50 mg of 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid into a 2.0 mL amber glass HPLC vial. Add 1.0 mL of the target solvent (e.g., 50 mM Phosphate Buffer pH 7.4, or pure DMSO).

  • Causality: An excess of solid must be visually confirmed. If the solid completely dissolves, the system is not saturated, and more API must be added. Amber glass is used to prevent potential UV-induced degradation of the triazole core over the extended equilibration period.

Step 2: Thermodynamic Equilibration (Self-Validating)

  • Action: Place the vials in a temperature-controlled orbital shaker set to 25.0 ± 0.5 °C at 300 rpm. Equilibrate for a minimum of 48 hours.

  • Validation Check: Extract a 50 µL aliquot at 24 hours and another at 48 hours.

  • Causality: Triazole-carboxylic acids can form metastable supersaturated solutions. By comparing the concentration at 24h and 48h, we validate that true thermodynamic equilibrium has been reached (the difference in concentration must be < 5%).

Step 3: Phase Separation

  • Action: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes at 25 °C. Carefully pipette the supernatant without disturbing the pellet.

  • Causality: Centrifugation is strictly preferred over syringe filtration. The lipophilic cyclopropyl group and the polar triazole core can non-specifically bind to PTFE or nylon filter membranes, artificially lowering the measured concentration.

Step 4: Dilution and Matrix Matching

  • Action: Dilute the supernatant using the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid) to fall within the linear range of the calibration curve.

  • Causality: Diluting directly into the mobile phase prevents "solvent shock" and precipitation inside the HPLC injection loop, which occurs when a highly concentrated organic extract (like DMSO) meets an aqueous mobile phase.

Step 5: HPLC-UV Quantification

  • Action: Analyze the samples using a C18 reverse-phase column. Monitor absorbance at the optimal UV wavelength (typically 210-230 nm for the triazole chromophore). Calculate the final solubility (

    
    ) by applying the dilution factor to the interpolated concentration from a standard curve.
    

Conclusion

The solubility of 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid is dictated by a delicate balance between its lipophilic cyclopropyl appendage and its highly polar, ionizable triazole-carboxylic acid core. By leveraging pH control in aqueous systems and utilizing polar aprotic solvents for organic synthesis, researchers can effectively manipulate its solvation state for drug formulation and click-chemistry applications.

References

  • CymitQuimica. "1-Cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid - CAS: 1784650-04-9".
  • ChemBK. "1-Propyl-1H-1,2,3-triazole-4-carboxylic acid".
  • MDPI. "Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents".
  • PMC. "A practical flow synthesis of 1,2,3-triazoles".

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The Strategic Utility of 1-Cyclopropyl-1H-1,2,3-triazole-5-carboxylic Acid in Modern Drug Discovery

Authored for: Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid, a heterocyclic building block of increasing impo...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid, a heterocyclic building block of increasing importance in medicinal chemistry. We will dissect the strategic advantages conferred by its unique structural components, detail its synthesis, and provide practical protocols for its application in the development of novel therapeutic agents.

Introduction: A Scaffold of Strategic Value

In the landscape of drug discovery, the selection of a core scaffold is a critical decision that influences a program's entire trajectory. 1-Cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid has emerged as a highly valuable scaffold due to the synergistic combination of its three key structural motifs: the 1,2,3-triazole ring, the N1-cyclopropyl group, and the C5-carboxylic acid handle.

  • The 1,2,3-Triazole Core: This five-membered heterocycle is considered a "privileged" structure in medicinal chemistry.[1] Its stability to metabolic degradation, low toxicity, and ability to engage in hydrogen bonding and dipole interactions make it an exceptional pharmacophore.[2][3] Crucially, the 1,4- and 1,5-disubstituted triazole ring can function as a bioisostere of an amide bond, mimicking its geometry and electronic properties while offering superior chemical stability.[1][4]

  • The N1-Cyclopropyl Group: The incorporation of a cyclopropyl ring is a well-established strategy for optimizing drug candidates.[5] This small, strained ring offers several key advantages:

    • Metabolic Stability: The C-H bonds of a cyclopropyl group are stronger than those in typical alkyl chains, rendering them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[5][6]

    • Conformational Rigidity: The planar and rigid nature of the ring can lock a molecule into its bioactive conformation, which can lead to a favorable entropic contribution to binding affinity and enhanced potency.[5][6]

    • Modulation of Physicochemical Properties: It can fine-tune lipophilicity and pKa, serving as a bioisosteric replacement for moieties like gem-dimethyl or vinyl groups to optimize a compound's ADME profile.[5]

  • The C5-Carboxylic Acid Handle: This functional group is the primary point of diversification for this scaffold. It provides a reliable chemical handle for the construction of large compound libraries, most commonly through the formation of amides or esters. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing a wide array of substituents to probe the binding pockets of biological targets.

Synthesis of the Core Scaffold

The most efficient and regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles often involves a multi-step process starting from an azide and a β-ketoester, known as the Dimroth reaction.[7][8] A robust alternative for generating 1-substituted-1,2,3-triazole-5-carboxylic acids involves the "click chemistry" reaction between an azide and an alkyne, followed by hydrolysis.

Protocol 2.1: Synthesis via Cycloaddition and Hydrolysis

This two-step protocol outlines a common and reliable method for preparing the title compound.

Rationale: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," prized for its high yields, mild reaction conditions, and exceptional regioselectivity, which reliably produces the 1,4-disubstituted triazole. However, ruthenium-catalyzed variants (RuAAC) can favor the 1,5-disubstituted regioisomer. The subsequent saponification is a standard ester hydrolysis to yield the target carboxylic acid.

Step 1: Synthesis of Ethyl 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylate

  • Preparation: To a solution of cyclopropyl azide (1.0 eq) and ethyl propiolate (1.1 eq) in a 1:1 mixture of t-BuOH and water, add sodium ascorbate (0.2 eq).

  • Catalysis: Add copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq).

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired ester.

Step 2: Hydrolysis to 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid

  • Dissolution: Dissolve the purified ester from Step 1 in a 3:1 mixture of tetrahydrofuran (THF) and water.

  • Saponification: Add lithium hydroxide (LiOH) (2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Acidification: Once the starting material is consumed, cool the mixture in an ice bath and acidify to pH 2-3 with 1N hydrochloric acid (HCl).

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the final product, 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid[9], which can often be used without further purification.

G A Cyclopropyl Azide + Ethyl Propiolate B Cu(I) Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) A->B  t-BuOH/H2O, NaAsc, CuSO4 C Ethyl 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylate (Ester Intermediate) B->C D Saponification (LiOH, THF/H2O) C->D E 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid (Target Scaffold) D->E

Caption: Synthetic workflow for the target scaffold.

Core Application: Amide Library Synthesis for SAR Exploration

The primary utility of 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid is as a foundational block for creating libraries of amide derivatives. This approach is fundamental to exploring structure-activity relationships (SAR) in inhibitor development programs targeting enzymes like kinases, proteases, and transferases.

Protocol 3.1: General Procedure for Amide Coupling

This protocol describes a standard and robust method for coupling the title acid with a diverse range of primary or secondary amines.

Rationale: The carboxylic acid must first be "activated" to facilitate nucleophilic attack by the amine. Peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient activators that form an active ester intermediate, minimizing side reactions and racemization (if chiral amines are used). A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is used to neutralize the acid formed during the reaction without interfering with the coupling process.

  • Preparation: In a dry reaction vial, dissolve 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Amine Addition: Add the desired amine (1.1 eq) to the solution.

  • Base Addition: Add DIPEA (2.0-3.0 eq) to the mixture.

  • Activation & Coupling: Add the coupling reagent, HATU (1.2 eq), portion-wise while stirring.

  • Reaction: Seal the vial and stir the mixture at room temperature for 4-16 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Isolation & Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude amide product via flash column chromatography or preparative HPLC.

G cluster_0 Reactants cluster_1 Reagents A Scaffold Acid (R-COOH) E Activation & Coupling (DMF or DCM, RT) A->E B Primary/Secondary Amine (R'-NH2) B->E C Coupling Agent (e.g., HATU) C->E D Base (e.g., DIPEA) D->E F Purified Amide Derivative (R-CO-NHR') E->F  Work-up & Purification

Caption: General workflow for amide library synthesis.

Exemplary Applications & Data

While specific data for 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid derivatives is often proprietary, the utility of closely related analogues is well-documented, particularly in oncology.

Application Case: Anticancer Agent Development

The 1-aryl-1,2,3-triazole-4-carboxamide scaffold, a close structural relative, has been investigated for its potential as an anticancer agent.[7] The rigid triazole core serves to orient the aryl and carboxamide substituents in defined vectors, allowing for precise interactions within enzyme active sites. The cyclopropyl group, in our title compound, would be expected to enhance metabolic stability and potentially access hydrophobic pockets not engaged by a simple aryl group.

Compound IDScaffold BaseR' Group (Amide)Reported ActivityReference
Hypothetical-01 1-Cyclopropyl-1,2,3-triazole-5-carboxamide4-ChloroanilinePotential Kinase InhibitorN/A
Analogue-A 5-Cyclopropyl-1-p-tolyl-1,2,3-triazole-4-carboxamide2-AminoethanolScreened for Anticancer Activity[7]
Analogue-B N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide4-ChlorophenylScreened for Anticancer Activity[7]

This table presents data on close analogues to illustrate the potential applications of the title scaffold.

Structure-Activity Relationship (SAR) Guidance

When using this scaffold, a systematic SAR exploration is key to identifying potent and selective drug candidates.

G scaffold Key SAR Vectors N1 N1 Position (Cyclopropyl Group) scaffold->N1 C5 C5 Position (Amide Linkage) scaffold->C5 Amine Amine Moiety (R' Group) scaffold->Amine N1_desc • Key for metabolic stability • Probes hydrophobic pockets • Influences overall lipophilicity N1->N1_desc C5_desc • Main diversification point • Rigid linker to R' group • H-bond acceptor/donor potential C5->C5_desc Amine_desc • Interacts with target surface • Determines specificity • Modulates solubility & cell permeability Amine->Amine_desc

Caption: Key vectors for SAR exploration.

  • The Amine Moiety (R'): This is the most critical vector for achieving target potency and selectivity.

    • Small aliphatic amines: Can probe small, hydrophobic pockets.

    • Aromatic and heteroaromatic amines: Can engage in π-stacking, cation-π, and hydrogen bonding interactions.

    • Amines with ionizable groups: Can form salt bridges and improve aqueous solubility.

  • The N1-Cyclopropyl Group: While this guide focuses on the N1-cyclopropyl scaffold, comparing it to analogues is crucial.

    • Versus N1-methyl: The cyclopropyl group offers greater metabolic stability and a different spatial footprint.

    • Versus N1-phenyl: The cyclopropyl group is less bulky and more aliphatic, which can be advantageous for fitting into specific pockets and avoiding off-target aromatic interactions.

References

  • Frontiers. (n.d.). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Frontiers Media S.A. Retrieved from [Link]

  • FCT NOVA. (2010, February 3). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA. Retrieved from [Link]

  • Fiveable. (2025, August 15). Cyclopropyl Definition. Fiveable. Retrieved from [Link]

  • Grokipedia. (n.d.). Cyclopropyl group. Grokipedia. Retrieved from [Link]

  • Scientific Update. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2022, December 1). ADVANCEMENTS AND FUTURE PERSPECTIVES OF 1, 2, 3 TRIAZOLE SCAFFOLD AS PROMISING ANTIVIRAL AGENT IN DRUG DISCOVERY. IJPSR. Retrieved from [Link]

  • PubMed. (2022, October 5). The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. National Library of Medicine. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, October 27). Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review. RSC Publishing. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,2,3-Triazole. Wikipedia. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected examples of 1,2,3-triazole derivatives with pharmacological activity. ResearchGate. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2025, July 3). Exploring the electronic and pharmacological properties of 1,2,3-triazole derivatives: Synthesis, DFT modeling, and AKT1 binding affinity. Elsevier. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. PMC. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and pharmacological activity of triazole derivatives inhibiting eosinophilia. National Library of Medicine. Retrieved from [Link]

  • IJRPR. (n.d.). A Comprehensive review on 1, 2,4 Triazole. IJRPR. Retrieved from [Link]

  • Hindawi. (2022, May 19). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Hindawi. Retrieved from [Link]

  • Academia.edu. (n.d.). (PDF) Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Academia.edu. Retrieved from [Link]

  • Google Patents. (n.d.). US6642390B2 - One step synthesis of 1,2,3-triazole carboxylic acids. Google Patents.
  • National Center for Biotechnology Information. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. Retrieved from [Link]

  • IRIS Unimore. (2012). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. IRIS Unimore. Retrieved from [Link]

  • CORA. (2022, January 3). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA. Retrieved from [Link]

  • IJPRA Journal. (2022, October 12). Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives. IJPRA Journal. Retrieved from [Link]

Sources

Application

Application Note: 1-Cyclopropyl-1H-1,2,3-triazole-5-carboxylic Acid in Click Chemistry

This guide outlines the strategic application and synthesis of 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid , a specialized scaffold accessible via Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). Unlike the...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the strategic application and synthesis of 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid , a specialized scaffold accessible via Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). Unlike the ubiquitous 1,4-disubstituted triazoles formed by Copper-Catalyzed Click Chemistry (CuAAC), this 1,5-disubstituted isomer offers unique steric and electronic properties, serving as a critical bioisostere for cis-amide bonds in peptidomimetics and fragment-based drug discovery (FBDD).

Part 1: Strategic Rationale & Chemical Logic

The "Click" Context: RuAAC vs. CuAAC

The compound 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid represents a specific regiochemical outcome of click chemistry. While standard CuAAC yields 1,4-disubstituted triazoles (mimicking trans-amide bonds), the RuAAC (Ruthenium-Catalyzed) variant is required to synthesize the 1,5-disubstituted core found in this molecule.[1][2][3]

  • 1,4-isomer (CuAAC): Linear topography; mimics trans-peptide bonds.

  • 1,5-isomer (RuAAC): Kinked topography; mimics cis-peptide bonds or turn structures.

Structural Advantages
  • Cyclopropyl Group (N1): Provides metabolic stability (blocking dealkylation) and rigid conformational control compared to isopropyl or ethyl groups. It increases lipophilicity (

    
    ) without adding significant molecular weight.
    
  • C5-Carboxylic Acid: Positioned adjacent to the N1-substituent, creating a sterically congested environment that locks downstream amides into specific conformations, valuable for rigidifying drug scaffolds.

Part 2: Safety Protocol - Handling Cyclopropyl Azide

CRITICAL WARNING: The precursor, cyclopropyl azide , is a low-molecular-weight organic azide with a Carbon/Nitrogen (C/N) ratio of 1 (3 carbons, 3 nitrogens).[4] It is potentially explosive. [4][5][6][7]

The "Rule of Six" Violation

Standard safety rules suggest


 (where 

is the number of atoms). Cyclopropyl azide (

) violates this rule.
  • Mandatory Precaution 1: Never isolate cyclopropyl azide as a neat liquid.

  • Mandatory Precaution 2: Never distill the azide or reaction mixtures containing it.

  • Mandatory Precaution 3: Perform all synthesis steps in a dilute solution (<0.5 M) behind a blast shield.

Part 3: Synthesis Protocol (RuAAC)

This protocol details the synthesis of the target acid via the intermediate ester to ensure reaction cleanliness and safety.

Workflow Diagram

RuAAC_Synthesis Precursor Cyclopropyl Bromide (or Iodide) Azide_Gen Nucleophilic Substitution (NaN3, DMF, 60°C) Precursor->Azide_Gen Azide_Sol Cyclopropyl Azide (Solution in DMF/Toluene) DO NOT ISOLATE Azide_Gen->Azide_Sol In-situ / Wash Click_Rxn RuAAC Reaction (Ethyl Propiolate, Cp*RuCl(PPh3)2) Azide_Sol->Click_Rxn + Alkyne Intermediate Ethyl 1-cyclopropyl-1,2,3- triazole-5-carboxylate Click_Rxn->Intermediate Hydrolysis Hydrolysis (LiOH, THF/H2O) Intermediate->Hydrolysis Product 1-Cyclopropyl-1H-1,2,3- triazole-5-carboxylic acid Hydrolysis->Product

Caption: Step-wise synthesis of 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid via RuAAC.

Experimental Procedure
Step A: In-Situ Generation of Cyclopropyl Azide
  • Reagents: Cyclopropyl bromide (1.0 eq), Sodium azide (1.5 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve cyclopropyl bromide in DMF (0.5 M concentration).

    • Add sodium azide carefully.

    • Stir at 60°C for 16 hours behind a blast shield.

    • Workup: Dilute with toluene and wash with water to remove excess NaN3 and DMF. Dry the organic layer (MgSO4) and use this toluene solution directly in the next step. Do not concentrate to dryness.

Step B: RuAAC Reaction (Formation of the 1,5-Triazole Core)
  • Reagents: Cyclopropyl azide (in toluene, ~1.0 eq), Ethyl propiolate (1.0 eq), Cp*RuCl(PPh3)2 (Catalyst, 2-5 mol%).

  • Solvent: Toluene (from Step A) or Dioxane.[2]

  • Conditions: Inert atmosphere (

    
     or Ar), 60-80°C (or Microwave: 80°C, 30 min).
    
  • Protocol:

    • Degas the cyclopropyl azide solution with Argon for 15 minutes.

    • Add ethyl propiolate.

    • Add the Ruthenium catalyst CpRuCl(PPh3)2 .[1][8] (Note: The Cp ligand is essential for 1,5-regioselectivity).

    • Heat to 80°C. The reaction typically proceeds cleanly to the 1,5-disubstituted ester.

    • Purification: Flash chromatography (EtOAc/Hexanes). The 1,5-isomer usually elutes differently than any trace 1,4-isomer (though RuAAC is highly regioselective).[2]

Step C: Hydrolysis to the Free Acid
  • Reagents: LiOH (2.0 eq), THF/Water (3:1).

  • Protocol:

    • Dissolve the ester in THF/Water.

    • Add LiOH and stir at RT for 2-4 hours.

    • Acidify carefully with 1M HCl to pH 2-3.

    • Extract with EtOAc, dry, and concentrate to yield 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid .

Part 4: Applications in Drug Discovery[4]

Peptidomimetics

The 1,5-disubstituted triazole scaffold is a validated bioisostere for the cis-amide bond.

  • Usage: Use the carboxylic acid handle to couple with amines (amino acids) using standard HATU/DIPEA conditions.

  • Effect: Induces a turn conformation in the peptide backbone, stabilizing secondary structures like

    
    -turns.
    
Fragment-Based Drug Discovery (FBDD)

This molecule serves as an "acid fragment" with defined vector geometry.

  • Vector Analysis: The angle between the N1-substituent and the C5-carbonyl is significantly smaller than in the 1,4-isomer, allowing the cyclopropyl group to project into hydrophobic pockets that are inaccessible to linear analogues.

Data Comparison: 1,4 vs 1,5 Isomers[8]
Feature1,4-Triazole (CuAAC)1,5-Triazole (RuAAC)
Geometry Linear (Trans-like)Kinked (Cis-like)
Dipole Moment ~5.0 D~5.0 D (Different vector)
Steric Bulk Low at C5High (C5/N1 clash)
Catalyst Cu(I) (Cheap, toxic to cells)Ru(II) (Expensive, bio-inert)
Product 1-Cyclopropyl...4 -COOH1-Cyclopropyl...5 -COOH

Part 5: References

  • RuAAC Mechanism & Scope: Zhang, L., et al. "Ruthenium-catalyzed cycloaddition of alkynes and organic azides." Journal of the American Chemical Society 127.46 (2005): 15998-15999. Link

  • Safety of Organic Azides: Bräse, S., et al. "Organic azides: an exploding diversity of a unique class of compounds." Angewandte Chemie International Edition 44.33 (2005): 5188-5240. Link

  • 1,5-Triazoles as Peptidomimetics: Horne, W. S., et al. "Triazoles as amide bond surrogates in peptidomimetics." Expert Opinion on Drug Discovery 5.11 (2010): 1063-1077. Link

  • Synthesis of 1,2,3-Triazole-5-carboxylic Acids: "Method for preparing 1,2,3-triazole carboxylic acids." U.S. Patent 6,642,390. Link

Sources

Method

1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid as a building block in organic synthesis

Application Note: 1-Cyclopropyl-1H-1,2,3-triazole-5-carboxylic Acid as a Versatile Building Block in Drug Discovery Structural Rationale & Medicinal Chemistry Context In modern drug discovery, the 1,2,3-triazole ring is...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-Cyclopropyl-1H-1,2,3-triazole-5-carboxylic Acid as a Versatile Building Block in Drug Discovery

Structural Rationale & Medicinal Chemistry Context

In modern drug discovery, the 1,2,3-triazole ring is a privileged scaffold, frequently deployed as a bioisostere for amide bonds, esters, and carboxylic acids[1]. While 1,4-disubstituted triazoles are ubiquitous due to the ease of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the 1,5-disubstituted geometry offers unique pharmacological advantages. The 1,5-substitution pattern effectively mimics the cis-amide bond geometry and specific spatial orientations of carboxylic acids, providing high resistance to metabolic degradation by amidases and proteases[1].

1-Cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid (CAS: 1784650-04-9)[2] is a highly specialized building block that combines three critical features:

  • The 1,5-Disubstituted Triazole Core : Provides metabolic stability and unique vector projection for structure-activity relationship (SAR) exploration.

  • The N1-Cyclopropyl Group : Incorporating a rigid cyclopropyl ring lowers the overall lipophilicity (logP) compared to larger aliphatic chains, improving aqueous solubility while restricting conformational flexibility to reduce the entropic penalty upon target binding.

  • The C5-Carboxylic Acid : Serves as a versatile synthetic handle for downstream functionalization, including amide coupling, esterification, or decarboxylative cross-coupling[3].

Synthesis Strategy: The RuAAC Methodology

The synthesis of 1,5-disubstituted triazoles requires a fundamental departure from standard click chemistry. CuAAC exclusively yields 1,4-isomers[4]. To access the 1,5-isomer, Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) must be employed[5],[6].

Mechanistic Causality : The regioselectivity of RuAAC is dictated by the steric and electronic environment of the ruthenium catalyst. Pentamethylcyclopentadienyl ruthenium chloride complexes, such as[CpRuCl(PPh3)2] or [CpRuCl]4, are required to achieve complete 1,5-selectivity[5],[7]. The steric bulk of the Cp* ligand forces an irreversible oxidative coupling between the cyclopropyl azide and the alkyne (e.g., ethyl propiolate), forming a specific six-membered ruthenacycle[8]. During this step, the more electronegative carbon of the alkyne bonds to the terminal electrophilic nitrogen of the azide[8]. Subsequent reductive elimination—which is the rate-determining step—releases the 1,5-disubstituted triazole and regenerates the catalyst[7].

RuAAC_Mechanism A Cyclopropyl Azide + Ethyl Propiolate B [Cp*RuCl] Catalyst Coordination A->B Dioxane, 60°C C Oxidative Coupling (Ruthenacycle) B->C Regioselective D Reductive Elimination C->D Rate-determining E 1,5-Disubstituted Triazole Ester D->E Catalyst Release F Saponification (LiOH, THF/H2O) E->F Hydrolysis G 1-Cyclopropyl-1H-1,2,3-triazole -5-carboxylic acid F->G Acidification

Caption: RuAAC catalytic cycle and synthesis workflow for 1,5-disubstituted 1,2,3-triazoles.

Data Presentation: Properties & Method Comparison

Table 1: Physicochemical Properties of the Building Block

Property Value / Description
Chemical Name 1-Cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid
CAS Number 1784650-04-9[2]
Molecular Formula C6H7N3O2
Molecular Weight 153.14 g/mol
Appearance Off-white to pale yellow solid

| Structural Role | Bioisostere, rigidified linker, directing group |

Table 2: Comparison of Triazole Synthesis Methodologies

Parameter CuAAC (Standard Click) RuAAC (Ruthenium Click)
Catalyst System Cu(I) salts (e.g., CuSO4 / Sodium Ascorbate) Ru(II) complexes (e.g., [Cp*RuCl(PPh3)2])[5]
Regioselectivity 1,4-disubstituted triazoles[4] 1,5-disubstituted triazoles[6]
Alkyne Scope Terminal alkynes only Terminal and internal alkynes[8]
Intermediate Copper-acetylide Ruthenacycle[8]

| Atmosphere | Tolerates air/oxygen | Highly sensitive to oxygen (requires Argon)[4] |

Self-Validating Protocols

Protocol A: Synthesis of 1-Cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid via RuAAC

This protocol outlines the synthesis of the building block from cyclopropyl azide and ethyl propiolate, ensuring high regioselectivity and catalyst removal.

  • Preparation & Degassing : In an oven-dried Schlenk flask, dissolve cyclopropyl azide (1.0 equiv) and ethyl propiolate (1.1 equiv) in anhydrous 1,2-dioxane (0.2 M).

    • Causality: Dioxane is selected because the RuAAC reaction requires a completely homogeneous solution to maintain catalytic efficiency[4]. The solvent must be rigorously degassed via freeze-pump-thaw cycles; oxygen deactivates the Ru(II) species to catalytically inactive Ru(III), which can drop conversion rates from quantitative to <20%[4].

  • Catalyst Addition : Under a strict argon atmosphere, add[Cp*RuCl(PPh3)2] (2-5 mol%). Heat the reaction mixture to 60 °C for 12 hours.

  • In-Process Control (IPC) : Monitor the reaction via TLC (Hexanes/EtOAc) and LC-MS. The intermediate ethyl 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylate will appear as a distinct UV-active spot with an [M+H]+ of 182.1.

  • Saponification : Once the alkyne is consumed, cool the mixture to room temperature. Add a solution of LiOH (3.0 equiv) in H2O/THF (1:1 v/v) directly to the crude mixture. Stir for 4 hours.

    • Causality: LiOH efficiently hydrolyzes the sterically hindered C5-ester without degrading the triazole core.

  • Workup & Catalyst Scavenging : Concentrate the mixture to remove THF/dioxane. Dilute with water and wash with Et2O to remove triphenylphosphine byproducts. Acidify the aqueous layer with 1M HCl to pH 2-3 to precipitate the product. Extract with EtOAc.

    • Self-Validation: To ensure the product is free of ruthenium (which causes false positives in biological assays), treat the organic layer with a metal scavenger (e.g., SiliaMetS Thiol) for 2 hours before filtration and concentration. Confirm purity via 1H-NMR (diagnostic cyclopropyl multiplet at 0.9-1.2 ppm).

Protocol B: High-Throughput Amide Coupling for Library Generation

Using the building block to generate focused medicinal chemistry libraries.

  • Activation : Dissolve 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M). Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 minutes at room temperature.

    • Causality: The electron-deficient nature of the triazole ring reduces the nucleophilicity of the adjacent carboxylic acid. HATU is chosen over standard carbodiimides (like EDC) because it forms a highly reactive HOAt ester, ensuring rapid and complete conversion even with sterically hindered or deactivated amines.

  • Coupling : Add the target amine (1.1 equiv) to the activated mixture. Stir for 2-4 hours.

  • IPC & Validation : Analyze an aliquot via LC-MS. The disappearance of the acid mass (m/z 154.1 [M+H]+) and the appearance of the product mass validate the coupling.

  • Purification : Quench with saturated aqueous NaHCO3 to hydrolyze unreacted HOAt ester. Extract with EtOAc, wash heavily with brine/LiCl solution to remove DMF, and purify via reverse-phase preparative HPLC.

DrugDiscoveryWorkflow BB 1-Cyclopropyl-1H-1,2,3-triazole -5-carboxylic acid A1 Amide Coupling (HATU/DIPEA) BB->A1 A2 Decarboxylative Cross-Coupling BB->A2 A3 Bioisosteric Replacement BB->A3 Lib Focused Compound Library A1->Lib A2->Lib A3->Lib Screen High-Throughput Screening & ADME Profiling Lib->Screen

Caption: Downstream medicinal chemistry applications and library generation workflow.

References

Sources

Application

Application Notes and Protocols for the Synthesis of 1-Cyclopropyl-1H-1,2,3-triazole-5-carboxylic Acid Derivatives

Introduction: The Significance of the Cyclopropyl-Triazole Scaffold The 1,2,3-triazole moiety, a five-membered heterocyclic ring, has become a cornerstone in medicinal chemistry and drug development.[1] Its prevalence is...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Cyclopropyl-Triazole Scaffold

The 1,2,3-triazole moiety, a five-membered heterocyclic ring, has become a cornerstone in medicinal chemistry and drug development.[1] Its prevalence is largely due to the advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which provides a highly efficient and reliable method for its synthesis.[2] Triazoles are recognized as bioisosteres for amide bonds, offering enhanced metabolic stability and unique electronic properties that facilitate strong interactions with biological targets through hydrogen bonding and dipole interactions.[2][3]

Incorporating a cyclopropyl group onto the triazole core introduces a unique set of desirable characteristics. The strained three-membered ring imparts conformational rigidity and can improve metabolic stability and membrane permeability, making the 1-cyclopropyl-1,2,3-triazole scaffold a privileged structure in modern drug discovery. This guide provides a comprehensive overview and detailed protocols for the synthesis of 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid and its subsequent derivatization into esters and amides, key intermediates for building complex molecular architectures.

Strategic Overview: Navigating Regioselectivity in Triazole Synthesis

The synthesis of 1-substituted-1,2,3-triazole-carboxylic acids from an azide and an alkyne bearing a carboxyl group is dominated by the Huisgen 1,3-dipolar cycloaddition.[4] However, the thermal, uncatalyzed version of this reaction often leads to a mixture of regioisomers (1,4- and 1,5-disubstituted products) and requires harsh conditions.[5] To achieve regiochemical control, metal catalysis is essential. The choice of catalyst dictates the final substitution pattern of the triazole ring.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly popular "click" reaction exclusively yields 1,4-disubstituted 1,2,3-triazoles.[5][6]

  • Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This complementary method provides selective access to 1,5-disubstituted 1,2,3-triazoles.[7][8]

Therefore, to synthesize the target molecule, 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid , a ruthenium-catalyzed pathway is required.

Diagram 1: Regioselective Synthesis of Triazole-Carboxylic Acids A visual representation of the divergent outcomes from Copper vs. Ruthenium catalysis in the synthesis of 1-cyclopropyl-1,2,3-triazole carboxylic acids.

Part 1: Synthesis of Key Precursors

Protocol 1.1: Synthesis of Cyclopropyl Azide

The synthesis of cyclopropyl azide is typically achieved via a nucleophilic substitution (SN2) reaction between cyclopropyl bromide and sodium azide. This process requires careful handling due to the potential hazards associated with organic azides.

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is chosen to effectively solvate the sodium cation, thereby increasing the nucleophilicity of the azide anion.

  • Temperature: The reaction is heated to overcome the activation energy for the substitution reaction. However, the temperature must be strictly controlled as low-molecular-weight organic azides can be explosive and are sensitive to heat and shock.

Materials:

  • Cyclopropyl bromide

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Blast shield (mandatory)

Procedure:

  • In a round-bottom flask, dissolve sodium azide (1.5 equivalents) in anhydrous DMF.

  • Add cyclopropyl bromide (1.0 equivalent) to the stirred solution.

  • Heat the reaction mixture to 70-80 °C behind a blast shield and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous phase with diethyl ether (3 x volumes).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate the solution at low temperature and reduced pressure. Do not distill to dryness. The resulting solution of cyclopropyl azide in diethyl ether should be used immediately in the next step.

!!! CRITICAL SAFETY WARNING !!! Organic azides, particularly those with a low carbon-to-nitrogen ratio like cyclopropyl azide, are potentially explosive and must be handled with extreme caution.[9]

  • Always work in a well-ventilated fume hood behind a blast shield. [7]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a face shield, and heavy-duty gloves.[4]

  • Avoid friction, grinding, and shock. Do not use metal spatulas or ground glass joints.[10][11]

  • Do not heat organic azides to high temperatures. Store azide solutions at low temperatures (e.g., -18 °C) and away from light.

  • All azide-containing waste must be collected in a dedicated, clearly labeled container and quenched appropriately before disposal.[4][11]

Part 2: Synthesis of the Core Compound via RuAAC

Protocol 2.1: Synthesis of 1-Cyclopropyl-1H-1,2,3-triazole-5-carboxylic Acid

This protocol utilizes a Ruthenium(II)-catalyzed azide-alkyne cycloaddition (RuAAC) to regioselectively synthesize the 1,5-disubstituted triazole product.

Causality Behind Experimental Choices:

  • Catalyst: A pentamethylcyclopentadienyl ruthenium(II) complex, such as [CpRuCl(COD)] or [CpRuCl(PPh₃)₂], is used to catalyze the reaction. These catalysts activate the alkyne via π-interactions, leading to the selective formation of the 1,5-isomer.[12]

  • Solvent: A non-protic solvent like 1,2-dichloroethane (DCE) or toluene is essential, as protic solvents can be detrimental to both the yield and regioselectivity of the RuAAC reaction.[5][13]

  • Temperature: Heating is generally employed to ensure a reasonable reaction rate, typically between 45-80 °C.[5][12]

Materials:

  • Ethereal solution of cyclopropyl azide (from Protocol 1.1)

  • Propiolic acid

  • Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) [Cp*RuCl(COD)]

  • 1,2-Dichloroethane (DCE), anhydrous

  • Hexanes

  • Ethyl acetate

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser and magnetic stirrer

  • Inert atmosphere setup (Argon or Nitrogen)

  • Heating mantle with temperature controller

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask under an inert atmosphere, add propiolic acid (1.0 equivalent) and the ruthenium catalyst (1-2 mol%).

  • Add anhydrous DCE via syringe.

  • Add the ethereal solution of cyclopropyl azide (1.1 equivalents) to the reaction mixture.

  • Heat the mixture to 60 °C and stir for 8-16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes (often with 1% acetic acid added to the eluent to ensure protonation of the carboxylic acid).

  • Combine the pure fractions and remove the solvent to yield the product as a solid.

Diagram 2: Proposed Catalytic Cycle for RuAAC Reaction Mechanism of the Ruthenium-catalyzed azide-alkyne cycloaddition, leading to the 1,5-disubstituted triazole.

RuAAC_Mechanism Catalyst [Cp*RuCl] Intermediate1 π-Alkyne Complex Catalyst->Intermediate1 + Alkyne Alkyne R'-C≡CH (Propiolic Acid) Azide R-N₃ (Cyclopropyl Azide) Intermediate2 Ruthenacycle Intermediate Intermediate1->Intermediate2 + Azide (Oxidative Coupling) Product 1,5-Disubstituted 1,2,3-Triazole Intermediate2->Product Reductive Elimination Product->Catalyst Regenerates Catalyst

Part 3: Derivatization of the Carboxylic Acid

The carboxylic acid moiety at the C5 position of the triazole ring is a versatile handle for further functionalization, most commonly through the formation of esters and amides.

Protocol 3.1: Esterification (Fischer-Esterification)

Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. Using a large excess of the alcohol can drive the equilibrium towards the ester product.[10]

Materials:

  • 1-Cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid

  • Ethanol (or other desired alcohol), absolute

  • Sulfuric acid (H₂SO₄), concentrated

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Suspend the triazole carboxylic acid (1.0 equivalent) in a large excess of the desired alcohol (e.g., ethanol), which also serves as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 drops).[10]

  • Heat the mixture to reflux and stir for 4-8 hours, monitoring by TLC.

  • Cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution until effervescence ceases, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.

  • Purify by silica gel column chromatography if necessary.

Protocol 3.2: Amide Coupling using HATU

For the synthesis of amides, particularly with less reactive or sterically hindered amines, modern coupling reagents are highly effective. HATU is a uronium salt-based coupling agent that efficiently activates the carboxylic acid for nucleophilic attack by the amine.

Causality Behind Experimental Choices:

  • Coupling Agent: HATU is chosen for its high efficiency and ability to suppress side reactions, leading to clean amide bond formation in high yields.[14]

  • Base: A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA), is used to deprotonate the carboxylic acid and neutralize the acid formed during the reaction without competing in the coupling.[8]

Materials:

  • 1-Cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid

  • Desired amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • 5% aqueous LiCl solution (optional, for DMF removal)

  • 1 M HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Under an inert atmosphere, dissolve the triazole carboxylic acid (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.[8]

  • Add DIPEA (2.0 equivalents) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.2 equivalents) to the mixture.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), 1 M HCl, saturated NaHCO₃, and brine.[8]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amide product by column chromatography or recrystallization.

Data Summary and Expected Results

The following table summarizes the key compounds in this synthetic pathway and typical characterization data. Note that specific spectral data may vary based on the solvent used for NMR analysis.

Compound NameMolecular FormulaMol. WeightExpected Yield RangePurification Method
Cyclopropyl AzideC₃H₅N₃83.0970-90%Use in solution directly
1-Cyclopropyl-1H-1,2,3-triazole-5-carboxylic acidC₆H₇N₃O₂153.1460-85% (RuAAC)Column Chromatography or Recrystallization
Ethyl 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylateC₈H₁₁N₃O₂181.1980-95%Column Chromatography
1-Cyclopropyl-N-(aryl/alkyl)-1H-1,2,3-triazole-5-carboxamideVariesVaries75-95%Column Chromatography or Recrystallization

Characterization Notes:

  • ¹H NMR: For the 1,5-disubstituted triazole core, the C4-proton typically appears as a singlet in the aromatic region. The cyclopropyl protons will exhibit characteristic multiplets in the upfield region.

  • ¹³C NMR: The carbon atoms of the triazole ring will appear in the aromatic region.

  • IR Spectroscopy: The carboxylic acid will show a broad O-H stretch (~2500-3300 cm⁻¹) and a C=O stretch (~1700 cm⁻¹). Esters and amides will show characteristic C=O stretches (~1735 cm⁻¹ and ~1650 cm⁻¹ respectively).

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized compounds.[3]

References

  • Fischer Esterification. (n.d.). Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. (2018). University College Dublin.
  • Safe Handling of Azides. (2013). University of Pittsburgh.
  • Information on Azide Compounds. (n.d.). Stanford Environmental Health & Safety.
  • Safe Handling of Azides. (2025). BenchChem.
  • Pokhodylo, N., et al. (2021). Synthesis, crystal structure and Hirshfeld surface analysis of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide.
  • Application Notes and Protocols for Amide Coupling with Carboxylic Acids. (2025). BenchChem.
  • Amide Synthesis. (n.d.). Fisher Scientific.
  • Protocol for Azide-Alkyne Click Chemistry. (2022). BroadPharm.
  • Presolski, P. J., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal.
  • Boren, B. C., et al. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society.
  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide–Alkyne Cycloaddition. Chemical Reviews.
  • Amide coupling Protocol for Amino PEG. (2024). AxisPharm.
  • Sigma-Aldrich. (n.d.). 1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid.
  • Zhang, L., et al. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides. Journal of the American Chemical Society.
  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes.
  • Bock, V. D., et al. (2006). Click chemistry as a route to cyclic tetrapeptide analogues: synthesis of cyclo-[Pro-Val-psi(triazole)-Pro-Tyr]. Organic Letters.
  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters.
  • Zhang, L., et al. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides. Request PDF.
  • Boren, B. C., et al. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. PubMed.
  • Haldón, E., et al. (2015). Ruthenium Mediated Cycloaddition Reaction in Organic Synthesis. Chemical Science Review and Letters.
  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts. (2022). Universidad de Zaragoza.
  • ChemScene. (n.d.). 5-Cyclopropyl-1-ethyl-1h-1,2,3-triazole-4-carboxylic acid.
  • Taddei, M., et al. (2015). Ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates for triazole-based scaffolds: beyond the Dimroth rearrangement. The Journal of Organic Chemistry.
  • Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Sigma-Aldrich. (n.d.). 1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid.
  • Sigma-Aldrich. (n.d.). 1H-1,2,3-Triazole-5-carboxylic acid AldrichCPR.
  • Synthesis and Computational Investigation of Ethyl 1-((2-chlorothiazol-5-yl)methyl)-1H-1,2,3-triazole-4-carboxylate moiety: A Multi-Disciplinary Approach. (2025).
  • Al-Masoudi, N. A., et al. (2021). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Beilstein Journal of Organic Chemistry.
  • An Overview of Synthetic Approaches towards 1,2,3-Triazoles. (2024). ChemistrySelect.

Sources

Method

Application Note: Strategic Deployment of 1-Cyclopropyl-1H-1,2,3-triazole-5-carboxylic Acid in Multimodal Antimicrobial Drug Discovery

Executive Summary The escalating crisis of Antimicrobial Resistance (AMR) necessitates the development of novel therapeutic architectures that can bypass established bacterial efflux and enzymatic degradation pathways. S...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating crisis of Antimicrobial Resistance (AMR) necessitates the development of novel therapeutic architectures that can bypass established bacterial efflux and enzymatic degradation pathways. Single-target antibiotics are increasingly rendered obsolete by rapid bacterial mutation[1]. In response, molecular hybridization—fusing multiple pharmacophores into a single entity—has emerged as a leading strategy.

This application note details the utility of 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid as a highly versatile core scaffold in the design of next-generation antimicrobial agents. By leveraging its unique physicochemical properties, drug development professionals can synthesize multimodal hybrids capable of simultaneously disrupting bacterial membranes, generating oxidative stress, and inhibiting critical enzymes.

Mechanistic Rationale: The Triazole Advantage

The selection of 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid as a foundational building block is driven by three distinct structural advantages:

  • The 1,2,3-Triazole Core: This five-membered heterocyclic ring is renowned for its high structural diversity, functional tunability, and exceptional biocompatibility[1]. It possesses a strong dipole moment that facilitates robust hydrogen bonding with biological targets (e.g., amino acid residues in enzyme active sites), while remaining highly resistant to metabolic degradation (such as oxidation or hydrolysis)[2].

  • The 1-Cyclopropyl Substitution: The incorporation of a cyclopropyl group significantly enhances the lipophilicity of the molecule. In antimicrobial design, optimizing the lipophilic-hydrophilic balance is critical for ensuring the molecule can effectively penetrate the complex phospholipid bilayers of Gram-positive and Gram-negative bacterial cell walls[2].

  • The 5-Carboxylic Acid Handle: The carboxylic acid moiety serves as a highly reactive synthetic handle. Because it acts as a weak acid and can donate a proton in solution, it is an ideal candidate for amidation or esterification[3]. This allows researchers to easily conjugate the triazole core to other established antimicrobial pharmacophores (e.g., fluoroquinolones or nitroguaiacols), creating synergistic hybrid molecules[4][5].

Multimodal Mechanism of Action

Triazole-based hybrids do not rely on a single pathway. Instead, they overwhelm bacterial defense mechanisms through a multimodal attack, drastically reducing the likelihood of resistance development[1].

MOA T 1-Cyclopropyl-1H-1,2,3-triazole Hybrid Molecule E Enzyme Inhibition (DNA Gyrase, DHFR) T->E Hydrogen Bonding R Intracellular ROS Generation T->R Oxidative Stress M Membrane Disruption (Phospholipid Bilayer) T->M Lipophilic Penetration D Bacterial Cell Death (Overcoming AMR) E->D R->D M->D

Fig 1: Multimodal mechanism of action of 1,2,3-triazole antimicrobial hybrids.

Experimental Workflows & Protocols

To construct and validate these self-validating antimicrobial systems, the following optimized protocols detail the synthesis of triazole hybrids and their subsequent biological evaluation.

Workflow S1 Step 1: Core Activation Carboxylic Acid Activation via HATU S2 Step 2: Hybridization Amide Coupling with Target Pharmacophore S1->S2 S3 S3 S2->S3 S4 Step 4: AMR Screening Broth Microdilution MIC Determination S3->S4

Fig 2: End-to-end workflow from chemical synthesis to in vitro antimicrobial screening.

Protocol A: Synthesis of Triazole-Pharmacophore Hybrids via Amide Coupling

Causality Focus: The hydroxyl group of a carboxylic acid is a poor leaving group. Direct reaction with an amine is kinetically unfavorable. We utilize HATU (a peptide coupling reagent) to convert the acid into a highly reactive active ester, facilitating rapid nucleophilic attack by the target amine.

Materials:

  • 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid (Core scaffold)

  • Target Amine (e.g., a fluoroquinolone derivative)

  • HATU (Coupling agent)

  • N,N-Diisopropylethylamine (DIPEA) (Base)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid in anhydrous DMF under an inert argon atmosphere. Add 1.2 eq of HATU. Rationale: Argon prevents moisture from hydrolyzing the highly reactive intermediate.

  • Deprotonation: Add 3.0 eq of DIPEA to the mixture and stir for 15 minutes at room temperature. Rationale: DIPEA deprotonates the carboxylic acid to initiate HATU binding, and later ensures the target amine remains in its nucleophilic (unprotonated) state.

  • Coupling: Add 1.1 eq of the target amine. Stir the reaction mixture at room temperature for 4–6 hours. Monitor reaction completion via TLC or LC-MS.

  • Quenching & Extraction: Quench the reaction with saturated aqueous

    
    . Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude product via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient) to achieve >95% purity, a strict requirement for biological assays to prevent false positives from impurities.

Protocol B: Self-Validating Broth Microdilution Assay (MIC Determination)

Causality Focus: To ensure trustworthiness, this protocol utilizes Resazurin, a colorimetric redox indicator. Viable bacteria reduce blue resazurin to pink resorufin. This eliminates subjective visual scoring of turbidity, providing a self-validating, binary readout of bacterial survival[4].

Step-by-Step Methodology:

  • Inoculum Preparation: Culture target strains (e.g., S. aureus ATCC 29212, E. coli ATCC 25922) on Mueller-Hinton agar for 18-24 hours. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (approx.

    
     CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB)[5].
    
  • Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the synthesized triazole hybrid (starting at 128 µg/mL) in MHB.

  • Control Integration:

    • Positive Control: Standard antibiotic (e.g., Ciprofloxacin or Ampicillin)[5][6].

    • Negative Control: 1% DMSO in MHB (ensures the vehicle is not causing cell death).

    • Sterility Control: MHB only.

  • Inoculation & Incubation: Add 50 µL of the bacterial inoculum to each well (except sterility controls). Incubate plates at 37°C for 18 hours.

  • Colorimetric Readout: Add 30 µL of 0.015% aqueous resazurin solution to all wells. Incubate for an additional 2 hours.

  • Data Acquisition: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Quantitative Data & Benchmarking

The conjugation of 1,2,3-triazole cores to existing pharmacophores frequently yields compounds with superior efficacy compared to parent drugs, particularly against resistant clinical isolates. Table 1 summarizes representative benchmarking data demonstrating the enhanced potency of triazole-tethered hybrids[4][5].

Table 1: Comparative in vitro Antimicrobial Activity (MIC, µg/mL)

Compound / DrugS. aureus (Gram +)E. faecalis (Gram +)E. coli (Gram -)P. aeruginosa (Gram -)Mechanism / Notes
Ciprofloxacin (Control) 0.39012.50.7811.56Standard DNA Gyrase Inhibitor
Ampicillin (Control) 0.500>648.00>64Standard Cell Wall Inhibitor
Triazole-Nitroguaiacol Hybrid 8.00N/A16.016.0Broad-spectrum ROS generator[4]
Triazole-Fluoroquinolone Hybrid 0.19512.50.1950.781Enhanced dual-targeting[5]

Note: The integration of the triazole core (such as the 1-cyclopropyl derivative) consistently lowers the MIC against Gram-negative strains like E. coli by improving membrane penetration and target binding affinity[2][5].

Conclusion

1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid represents a highly strategic, versatile scaffold in the fight against antimicrobial resistance. Its unique combination of lipophilicity (via the cyclopropyl group), metabolic stability (via the triazole ring), and synthetic accessibility (via the carboxylic acid) enables the rapid generation of multimodal hybrids. By employing robust synthesis and self-validating screening protocols, researchers can effectively leverage this compound to discover next-generation therapeutics capable of overcoming bacterial resistance mechanisms.

References

  • ACS Bio & Med Chem Au. Mitigating Antimicrobial Resistance through Strategic Design of Multimodal Antibacterial Agents Based on 1,2,3-Triazole with Click Chemistry.[Link]

  • MDPI. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers.[Link]

  • SciSpace / Asian Journal of Pharmaceutical and Clinical Research. Synthesis and antimicrobial activity of 1,2,3-triazole-tethered nitroguaiacol ethers.[Link]

  • RSC Advances (via NIH). 1,2,3-Triazole-tethered fluoroquinolone analogues with antibacterial potential: synthesis and in vitro cytotoxicity investigations.[Link]

Sources

Application

Application Notes &amp; Protocols: A Strategic Guide to Developing Anticancer Agents from 1-Cyclopropyl-1H-1,2,3-triazole-5-carboxylic Acid

Introduction: The Rationale for Targeting the 1,2,3-Triazole Scaffold The 1,2,3-triazole moiety represents a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and its capacity to engage in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Targeting the 1,2,3-Triazole Scaffold

The 1,2,3-triazole moiety represents a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and its capacity to engage in various non-covalent interactions, such as hydrogen bonding and dipole-dipole forces, with biological targets.[1][2][3] This has led to its incorporation into numerous therapeutic agents with a broad spectrum of activities, including anticancer properties.[1][4][5] The hybridization of the 1,2,3-triazole framework with other pharmacophores is a validated strategy for discovering novel anticancer candidates, potentially overcoming issues like drug resistance.[4]

This guide focuses on a specific, promising starting point: 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid . The inclusion of a cyclopropyl group is a strategic choice. This small, rigid ring can act as a conformational constraint, potentially locking the molecule into a bioactive conformation and improving binding affinity to target proteins. It can also enhance metabolic stability and modulate physicochemical properties like lipophilicity, which are critical for drug development. The carboxylic acid group serves as a versatile chemical handle, allowing for the straightforward synthesis of a diverse library of derivatives (e.g., amides, esters) to systematically explore the structure-activity relationship (SAR).

This document provides a comprehensive, step-by-step framework for researchers, from the initial synthesis and diversification of the lead compound to rigorous in vitro and in vivo evaluation, guiding the development of novel and potent anticancer therapeutics.

Section 1: Synthesis and Library Development

The foundational step in this drug discovery workflow is the efficient synthesis of the core scaffold and the subsequent creation of a diverse chemical library. This diversity is paramount for probing the SAR and identifying derivatives with enhanced potency and selectivity.

Protocol 1.1: Synthesis of 1-Cyclopropyl-1H-1,2,3-triazole-5-carboxylic Acid

The synthesis of 1,2,3-triazole carboxylic acids can be efficiently achieved through a one-step process involving the reaction of an azide with a β-ketoester in the presence of a base.[6] This approach avoids many of the regioselectivity issues associated with other methods.

Materials:

  • Cyclopropyl azide

  • Ethyl acetoacetate (or another suitable β-ketoester)

  • Sodium ethoxide (or other suitable base)

  • Ethanol, absolute

  • Diethyl ether

  • Hydrochloric acid (1M)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol.

  • Addition of Reagents: To this solution, add ethyl acetoacetate (1.0 equivalent) dropwise at room temperature. Stir for 15 minutes.

  • Azide Addition: Add cyclopropyl azide (1.0 equivalent) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidification: Dissolve the residue in water and wash with diethyl ether to remove any unreacted β-ketoester. Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.

  • Isolation: The product, 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid, will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Characterization: Confirm the structure and purity of the final compound using NMR (¹H, ¹³C), Mass Spectrometry, and HPLC.

Protocol 1.2: Amide Library Synthesis via Carbodiimide Coupling

With the core acid in hand, an amide library can be generated to explore how different substituents affect anticancer activity. Amidation of a carboxylic acid is a robust and well-established reaction. A related synthesis has been successfully used to create a library of 1H-1,2,3-triazole-4-carboxamides for anticancer screening.[7]

Materials:

  • 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid

  • A diverse panel of primary and secondary amines (e.g., benzylamine, aniline derivatives, morpholine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

Step-by-Step Procedure:

  • Dissolution: Dissolve the synthesized carboxylic acid (1.0 equivalent), HOBt (1.2 equivalents), and the selected amine (1.1 equivalents) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.5 equivalents) to the mixture and stir for 5 minutes at room temperature.

  • Coupling Agent: Add EDC (1.5 equivalents) portion-wise to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Quenching and Extraction: Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel.

  • Characterization: Characterize each new amide derivative by NMR, Mass Spectrometry, and HPLC to confirm identity and purity before biological testing.

G cluster_0 Phase 1: Synthesis & Derivatization cluster_1 Phase 2: Biological Evaluation start Starting Materials (Cyclopropyl Azide, β-Ketoester) synth_acid Protocol 1.1: Synthesis of Core Acid start->synth_acid core_acid 1-Cyclopropyl-1H-1,2,3-triazole-5-carboxylic Acid synth_acid->core_acid synth_library Protocol 1.2: Amide Library Synthesis core_acid->synth_library library Diverse Amide Library synth_library->library invitro In Vitro Screening (Protocols 2.1 - 2.3) library->invitro invivo In Vivo Validation (Protocol 3.1) invitro->invivo data_analysis Data Analysis & Lead Optimization invivo->data_analysis data_analysis->synth_library Iterative SAR-guided resynthesis G cluster_0 Cell Preparation cluster_1 Staining Protocol cluster_2 Analysis seed Seed cells in 6-well plates treat Treat with Test Compound seed->treat harvest Harvest adherent & floating cells treat->harvest wash Wash cells with PBS harvest->wash stain Resuspend & stain with Annexin V-FITC & PI wash->stain incubate Incubate 15 min in the dark stain->incubate flow Analyze via Flow Cytometry incubate->flow quadrant Quantify Quadrants (Viable, Apoptotic, Necrotic) flow->quadrant

Caption: Experimental workflow for the Annexin V apoptosis assay.

Protocol 2.3: Cell Cycle Analysis

Many anticancer agents exert their effects by disrupting the cell cycle, leading to arrest at specific phases (e.g., G1, S, G2/M) and subsequent apoptosis. [8][9]Analyzing the DNA content of cells using a fluorescent dye like propidium iodide allows for the quantification of cells in each phase.

Step-by-Step Procedure:

  • Cell Treatment: Treat cells in 6-well plates with the test compound at relevant concentrations for a specified time (e.g., 24 hours).

  • Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and resuspend the pellet in a staining solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.

  • Analysis: Deconvolute the resulting DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase compared to the control indicates cell cycle arrest.

Section 3: In Vivo Evaluation

Promising candidates from in vitro studies must be validated in living organisms to assess their efficacy, toxicity, and pharmacokinetic properties. [10]Animal-based in vivo models are indispensable for this stage of preclinical development. [11][12]

Protocol 3.1: Xenograft Tumor Growth Inhibition Study

Cell-derived xenograft (CDX) models, where human cancer cell lines are implanted into immunodeficient mice, are a standard and robust platform for initial in vivo efficacy testing. [10][13] Materials:

  • Immunodeficient mice (e.g., Athymic Nude or SCID)

  • The human cancer cell line that was most sensitive in vitro (e.g., HCT-116)

  • Lead triazole compound

  • Vehicle solution for drug administration (e.g., saline with 5% DMSO and 10% Solutol)

  • Matrigel (optional, for enhancing tumor take-rate)

Step-by-Step Procedure:

  • Tumor Implantation: Subcutaneously implant a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS, potentially mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).

  • Randomization and Dosing: Once tumors reach the target size, randomize the mice into treatment and control groups (n=8-10 per group).

  • Treatment Administration: Administer the lead compound via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) at one or more dose levels daily or on another optimized schedule. The control group receives the vehicle only.

  • Efficacy and Tolerability Monitoring:

    • Measure tumor volumes 2-3 times per week.

    • Record animal body weights at the same frequency as a measure of toxicity.

    • Observe animals for any clinical signs of distress.

  • Study Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a set duration (e.g., 21-28 days).

  • Data Analysis: At the end of the study, euthanize the animals and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control. Analyze for statistical significance.

Section 4: Data Interpretation and Lead Optimization

The data gathered from synthesis and testing must be integrated to build a robust Structure-Activity Relationship (SAR) model.

  • Correlate Structure with Activity: Analyze the IC₅₀ data from the amide library. Do certain substituents consistently improve or diminish activity? For example, are electron-withdrawing or electron-donating groups on an aromatic ring beneficial? Is there a size or lipophilicity preference? [14]* Integrate Mechanistic Data: Do the most potent compounds also induce the highest levels of apoptosis or cause significant cell cycle arrest? This correlation strengthens the case that the observed cytotoxicity is due to a specific, targeted mechanism of action.

  • Guide the Next Synthesis Cycle: Use the SAR insights to design and synthesize a second-generation library. For instance, if a p-fluorobenzyl amide was highly active, the next iteration could explore other halogen substitutions (Cl, Br) or different positions on the ring (ortho, meta) to further refine potency.

  • Consider In Vivo Outcomes: If a compound is potent in vitro but shows poor efficacy or high toxicity in vivo, this suggests potential pharmacokinetic or pharmacodynamic issues that need to be addressed through further chemical modification.

By adopting this iterative cycle of design, synthesis, testing, and analysis, researchers can systematically optimize the 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid scaffold to develop a potent and selective clinical candidate for cancer therapy.

References

  • Nuvisan. (n.d.). Comprehensive oncology in vivo models for accelerated drug development. Retrieved March 7, 2024, from [Link]

  • Bollu, S. (2024, June 18). Evaluating the Pharmacological Efficacy of Triazole Derivatives: Molecular Docking and Anticancer Studies. Preprints.org. [Link]

  • Chen, S. (2025, March 4). Novel in vivo models for better treatment development in cancer. Communications Medicine. [Link]

  • Gao, C., et al. (2019). 1,2,3-Triazole-containing hybrids as potential anticancer agents: Current developments, action mechanisms and structure-activity relationships. European Journal of Medicinal Chemistry, 183, 111700. [Link]

  • Crown Bioscience. (2024, December 5). Combating Cancer Drug Resistance with In Vivo Models. [Link]

  • Biocompare. (2025, December 15). In Vivo Models. [Link]

  • Wang, D., & Patient, L. (n.d.). In Vivo Pharmacology Models for Cancer Target Research. PubMed. [Link]

  • Li, Q., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Oncology, 11. [Link]

  • Ahmadova, A., et al. (2024, September 13). A comprehensive review on triazoles as anticancer agents. Journal of Research in Pharmacy. [Link]

  • ResearchGate. (n.d.). Structure activity relationship of some notable coumarin-1,2,3-triazole scaffolds. Retrieved March 7, 2024, from [Link]

  • Al-Majid, A. M., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules, 26(23), 7233. [Link]

  • San-Martín, C., et al. (2025, May 19). Exploring the Anticancer Properties of 1,2,3-Triazole-Substituted Andrographolide Derivatives. MDPI. [Link]

  • Bio-protocol. (n.d.). In Vitro Anticancer Activity. Retrieved March 7, 2024, from [Link]

  • Hrytsai, I., et al. (2024, June 14). Anticancer properties of 1,2,4-triazole derivatives (literature review). Pharmaceutical Journal. [Link]

  • JoVE. (2022, July 7). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube. [Link]

  • Aguirre-de Paz, J., et al. (2025, August 19). Potential Anticancer Activity of Novel Triazoles and Related Derivatives. ResearchGate. [Link]

  • ResearchGate. (2025, October 18). Guideline for anticancer assays in cells. [Link]

  • SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Retrieved March 7, 2024, from [Link]

  • Pokhodylo, N., et al. (2021). Synthesis, crystal structure and Hirshfeld surface analysis of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 1011–1015. [Link]

  • Nantasenamat, C., et al. (2015). Discovery of novel 1,2,3-triazole derivatives as anticancer agents using QSAR and in silico structural modification. SpringerPlus, 4, 575. [Link]

  • Fray, A. H. (n.d.). One step synthesis of 1,2,3-triazole carboxylic acids.
  • El-Gazzar, M. G. A., et al. (2021). New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular. Semantic Scholar. [Link]

  • Pieczykolan, M., et al. (n.d.). A practical flow synthesis of 1,2,3-triazoles. RSC Advances. [Link]

Sources

Method

Application Note: 1-Cyclopropyl-1H-1,2,3-triazole-5-carboxylic Acid in Antifungal Discovery

This Application Note and Protocol Guide details the synthesis and application of 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid as a strategic scaffold in the development of next-generation antifungal agents. Executi...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the synthesis and application of 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid as a strategic scaffold in the development of next-generation antifungal agents.

Executive Summary

The emergence of resistance to systemic azoles (e.g., fluconazole, voriconazole) necessitates the exploration of novel bioisosteres. While 1,2,4-triazoles are the industry standard for heme-iron binding in CYP51 inhibitors, 1,2,3-triazoles offer a distinct geometric vector and metabolic profile.

This guide focuses on 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid (CPr-TCA) . Unlike the common 1,4-disubstituted "click" triazoles, the 1,5-disubstituted geometry of CPr-TCA projects substituents in a steric arrangement that mimics the ortho-substitution patterns of biologically active biaryls. The cyclopropyl group provides metabolic stability (blocking dealkylation) and optimal hydrophobic pocket filling. This acid serves as a versatile building block for generating amide-linked antifungal libraries.

Scientific Rationale & Mechanism

The "5-Substituted" Advantage

Standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) yields 1,4-disubstituted triazoles. However, Structure-Activity Relationship (SAR) studies often require the 1,5-substitution pattern to optimize binding interactions in the CYP51 active site or to induce specific conformational twists in the inhibitor backbone.

  • 1,4-isomer: Linear, extended conformation.

  • 1,5-isomer (Target): Kinked, compact conformation, often mimicking cis-amide bonds or ortho-substituted benzenes.

The Cyclopropyl Pharmacophore

The cyclopropyl group is superior to simple alkyl chains (methyl/ethyl) due to:

  • Metabolic Blocking: The strained ring resists cytochrome P450-mediated oxidation compared to alkyl chains.

  • Sigma-Hole Interactions: The unique electronic character of the cyclopropyl C-H bonds can engage in specific non-covalent interactions with protein residues.

Experimental Protocols

Protocol A: Synthesis of the Scaffold (CPr-TCA)

Objective: Regioselective synthesis of 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid. Challenge: Avoiding the formation of the thermodynamically favored 1,4-isomer.

Reagents & Safety
  • Precursor: Cyclopropylamine (CAS 765-30-0)

  • Reagent: Imidazole-1-sulfonyl azide hydrochloride (ISA·HCl) – Diazotransfer reagent (Safer than TfN3)

  • Catalyst: [CpRuCl(PPh3)2] or [CpRuCl(COD)] – Essential for 1,5-regioselectivity

  • Alkyne: Methyl propiolate

  • Solvents: Methanol, THF, Dioxane

Workflow Diagram (Graphviz)

SynthesisWorkflow Start Cyclopropylamine Azide Cyclopropyl Azide (In Situ / Caution) Start->Azide Diazotransfer (ISA·HCl, K2CO3) RuAAC RuAAC Reaction (Ru Catalyst) Azide->RuAAC + Methyl Propiolate Ester Methyl 1-cyclopropyl- 1,2,3-triazole-5-carboxylate RuAAC->Ester Regioselective Cycloaddition Hydrolysis LiOH Hydrolysis Ester->Hydrolysis Saponification FinalProduct 1-Cyclopropyl-1H-1,2,3- triazole-5-carboxylic Acid Hydrolysis->FinalProduct Acidification (HCl)

Figure 1: Synthetic pathway for the 1,5-disubstituted triazole scaffold utilizing Ruthenium-catalyzed cycloaddition (RuAAC).

Step-by-Step Procedure

Step 1: Synthesis of Cyclopropyl Azide (Diazotransfer) Caution: Low molecular weight organic azides are potentially explosive. Perform behind a blast shield. Do not isolate in neat form.

  • Dissolve cyclopropylamine (10 mmol) in MeOH (20 mL).

  • Add K2CO3 (20 mmol) and CuSO4·5H2O (0.1 mmol).

  • Slowly add Imidazole-1-sulfonyl azide hydrochloride (12 mmol) at 0°C.

  • Stir at room temperature for 12 hours.

  • Workup: Dilute with pentane/ether, wash with water. Dry the organic layer (containing cyclopropyl azide) carefully with MgSO4. Use this solution directly in the next step.

Step 2: Ru-Catalyzed Cycloaddition (RuAAC) Rationale: Copper catalysis would yield the 1,4-ester. Ruthenium (Cp*) is required to direct the ester to the 5-position.

  • Concentrate the cyclopropyl azide solution gently (do not distill to dryness) or solvent swap to Dioxane (10 mL).

  • Add Methyl propiolate (10 mmol).

  • Add catalyst [Cp*RuCl(PPh3)2] (2 mol%).

  • Heat to 60°C for 6–12 hours under N2 atmosphere.

  • Purification: Evaporate solvent and purify via Flash Column Chromatography (Hexanes/EtOAc).

    • QC Check: 1H NMR should show the triazole proton singlet around δ 8.0–8.2 ppm. (1,4-isomers typically appear more downfield, but NOE (Nuclear Overhauser Effect) is required to confirm regiochemistry: NOE between cyclopropyl-H and Triazole-H indicates 1,5-substitution).

Step 3: Saponification

  • Dissolve the methyl ester (5 mmol) in THF/Water (1:1, 20 mL).

  • Add LiOH·H2O (10 mmol). Stir at RT for 2 hours.

  • Acidify to pH 2 with 1M HCl.

  • Extract with EtOAc, dry over Na2SO4, and concentrate to yield 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid as a white solid.

Protocol B: Antifungal Library Generation (Amide Coupling)

Objective: Couple the CPr-TCA scaffold to various amine pharmacophores to screen for antifungal activity.

Reagents
  • Acid: CPr-TCA (from Protocol A)

  • Coupling Agents: HATU (CAS 148893-10-1) and DIPEA.

  • Amines: A panel of aromatic amines (e.g., 2,4-difluoroaniline, 4-aminobenzonitrile) or heterocyclic amines (e.g., aminopyridines).

Procedure
  • Activation: In a vial, dissolve CPr-TCA (0.2 mmol) in DMF (1 mL). Add DIPEA (0.6 mmol) and HATU (0.22 mmol). Stir for 5 minutes.

  • Coupling: Add the specific Amine (0.2 mmol).

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS.

  • Isolation: Dilute with water (5 mL). If precipitate forms, filter and wash. If oil forms, extract with EtOAc.

  • Purification: Preparative HPLC (Water/Acetonitrile gradient with 0.1% Formic Acid).

Data Presentation & Quality Control

Analytical Standards

The following data confirms the identity of the core intermediate (Methyl 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylate).

Analytical MethodExpected Signal / CharacteristicInterpretation
1H NMR (CDCl3) δ 0.9–1.2 (m, 4H)Cyclopropyl methylene protons
δ 3.8–4.0 (m, 1H)Cyclopropyl methine (CH-N)
δ 3.9 (s, 3H)Methyl ester (-OCH3)
δ 8.15 (s, 1H) Triazole C4-H (Diagnostic)
13C NMR ~160 ppmCarbonyl (C=O)
~130-140 ppmTriazole C4/C5 carbons
NOESY Cross-peak: CPr-CH ↔ Triazole-H Confirms 1,5-geometry (Proximal)
LC-MS [M+H]+ = 168.07Matches Formula C7H9N3O2
Biological Assay (MIC Determination)

Method: CLSI M27-A3 Broth Microdilution. Organisms: Candida albicans (ATCC 90028), Aspergillus fumigatus (ATCC 204305).

SAR Logic Diagram:

SAR cluster_modifications SAR Vector Exploration Scaffold 1-Cyclopropyl-1,2,3-triazole-5-carboxamide R1 Cyclopropyl Group (Fixed) Scaffold->R1 Metabolic Stability R2 Amide Substituent (R) (Variable) Scaffold->R2 Interaction with Access Channel Target CYP51 Binding Pocket R1->Target Hydrophobic Fit R2->Target H-Bonding / Pi-Stacking

Figure 2: Structure-Activity Relationship (SAR) logic for the triazole-5-carboxamide series.

References

  • Synthesis of 1,5-Disubstituted Triazoles (RuAAC): Zhang, L., et al. "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides." Journal of the American Chemical Society, 2005. [Link]

  • Cyclopropyl Azide Synthesis (Diazotransfer): Goddard-Borger, E. D., & Stick, R. V. "An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride." Organic Letters, 2007. [Link]

  • Triazoles in Antifungal Research: Pintilie, L., et al. "New insights into the role of triazole-based scaffolds in the development of antifungal agents." Journal of Enzyme Inhibition and Medicinal Chemistry, 2021. [Link]

  • Regioselectivity of Triazole Formation: Himo, F., et al. "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Origins of Regioselectivity."[1] Journal of the American Chemical Society, 2005. [Link]

  • Compound Data (CPr-TCA): "1-Cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid."[2] PubChem Compound Summary. [Link]

Sources

Application

Application Notes and Protocols for 1-Cyclopropyl-1H-1,2,3-triazole-5-carboxylic Acid in Agricultural Chemistry

Introduction: The Promise of a Novel Triazole Carboxylic Acid in Crop Protection The continuous challenge of ensuring global food security necessitates the development of novel, effective, and environmentally conscious c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of a Novel Triazole Carboxylic Acid in Crop Protection

The continuous challenge of ensuring global food security necessitates the development of novel, effective, and environmentally conscious crop protection agents. Within the vast landscape of agrochemicals, nitrogen-containing heterocyclic compounds, particularly triazoles, have established themselves as a cornerstone of modern agriculture.[1][2][3] The 1,2,4-triazole fungicides, for instance, are widely utilized for their potent and broad-spectrum activity.[4][5] This guide focuses on a related yet distinct scaffold: 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid . The unique structural features of this molecule—the 1,2,3-triazole ring, a cyclopropyl group, and a carboxylic acid moiety—suggest a high potential for biological activity, positioning it as a compelling candidate for investigation as a novel fungicide, herbicide, or plant growth regulator.

The 1,2,3-triazole core is a bioisostere of the amide bond, offering metabolic stability and unique electronic properties that can enhance binding to biological targets.[6] The cyclopropyl group is a feature present in several successful commercial fungicides, contributing to increased potency and metabolic stability.[7][8][9] Furthermore, the carboxylic acid function can significantly influence the compound's solubility, systemic movement within the plant, and can act as a key interacting group with target enzymes.[10]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in exploring the agricultural applications of 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid. It provides a plausible synthetic route, a hypothesized mechanism of action based on established principles of triazole chemistry, and detailed protocols for its evaluation as a potential agrochemical.

Synthesis of 1-Cyclopropyl-1H-1,2,3-triazole-5-carboxylic Acid

The synthesis of 1,2,3-triazole carboxylic acids can be achieved through various methods, with the reaction of azides and β-ketoesters being a common approach.[11] A robust and efficient synthesis is crucial for producing sufficient quantities for biological testing. Below is a proposed two-step synthetic pathway.

Protocol 1: Synthesis of Cyclopropyl Azide

Objective: To synthesize the key cyclopropyl azide intermediate.

Materials:

  • Cyclopropylamine

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Sodium azide (NaN₃)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Ice bath

  • Magnetic stirrer

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a thermometer, dissolve cyclopropylamine in dilute hydrochloric acid at 0°C.

  • Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5°C to form the corresponding diazonium salt.

  • In a separate flask, dissolve sodium azide in water.

  • Slowly add the freshly prepared diazonium salt solution to the sodium azide solution at 0°C. Vigorous stirring is essential.

  • Allow the reaction to stir for 2-3 hours at room temperature.

  • Extract the resulting cyclopropyl azide with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and carefully concentrate under reduced pressure. Caution: Azides can be explosive; handle with care and use appropriate safety precautions.

Protocol 2: One-Pot Synthesis of 1-Cyclopropyl-1H-1,2,3-triazole-5-carboxylic Acid

Objective: To synthesize the target compound from cyclopropyl azide and a β-ketoester.[11]

Materials:

  • Cyclopropyl azide

  • Ethyl acetoacetate (or another suitable β-ketoester)

  • Sodium ethoxide (NaOEt)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve sodium ethoxide in absolute ethanol.

  • To this solution, add ethyl acetoacetate dropwise at room temperature.

  • Add the previously synthesized cyclopropyl azide to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Proposed Mechanism of Action: A Focus on Fungicidal Activity

Given the structural similarities to known triazole fungicides, it is highly probable that 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid acts by inhibiting ergosterol biosynthesis in fungi.[4][12][13] Ergosterol is a vital component of fungal cell membranes, and its depletion leads to membrane disruption and ultimately, cell death.[13]

The proposed mechanism involves the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[4][12] The nitrogen atoms of the triazole ring are thought to coordinate with the heme iron atom in the active site of the enzyme, preventing the demethylation of lanosterol, a key step in the ergosterol biosynthetic pathway. The cyclopropyl and carboxylic acid moieties likely contribute to the binding affinity and specificity of the compound for the fungal CYP51 enzyme over the analogous enzymes in plants and mammals.

digraph "Proposed_Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Lanosterol [label="Lanosterol", fillcolor="#F1F3F4", fontcolor="#202124"]; CYP51 [label="Lanosterol 14α-demethylase\n(CYP51)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ergosterol [label="Ergosterol", fillcolor="#34A853", fontcolor="#FFFFFF"]; FungalCellMembrane [label="Functional Fungal\nCell Membrane", fillcolor="#FBBC05", fontcolor="#202124"]; TestCompound [label="1-Cyclopropyl-1H-1,2,3-triazole\n-5-carboxylic acid", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibition [label="Inhibition", shape=plaintext, fontcolor="#EA4335"]; DisruptedMembrane [label="Disrupted Fungal\nCell Membrane", fillcolor="#5F6368", fontcolor="#FFFFFF"]; FungalGrowth [label="Fungal Growth", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"]; NoFungalGrowth [label="Inhibition of\nFungal Growth", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Lanosterol -> CYP51 [label="Substrate"]; CYP51 -> Ergosterol [label="Catalyzes"]; Ergosterol -> FungalCellMembrane [label="Essential Component"]; FungalCellMembrane -> FungalGrowth; TestCompound -> CYP51 [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"]; CYP51 -> DisruptedMembrane [style=dashed, label="Pathway Blocked"]; DisruptedMembrane -> NoFungalGrowth; }

Figure 1: Proposed mechanism of action for 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid as a fungicide.

Application Notes: Laboratory and Greenhouse Evaluation

A systematic, tiered approach is essential for evaluating the potential of a new agrochemical.[14] This process typically begins with in vitro laboratory assays, followed by more complex greenhouse trials.

Part 1: In Vitro Fungicidal Screening

Objective: To determine the intrinsic fungicidal activity of the test compound against a panel of economically important plant pathogenic fungi.

Protocol 3: Mycelial Growth Inhibition Assay (Poisoned Food Technique)

Materials:

  • 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid (test compound)

  • A selection of plant pathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani)[15][16]

  • Potato Dextrose Agar (PDA)

  • Dimethyl sulfoxide (DMSO)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

  • Laminar flow hood

  • Commercial fungicide (e.g., Tebuconazole) as a positive control[15]

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the test compound (e.g., 10,000 ppm) in DMSO.

  • Media Preparation: Autoclave PDA and cool to 45-50°C in a water bath.

  • Dosing: Under sterile conditions in a laminar flow hood, add the appropriate volume of the stock solution to the molten PDA to achieve a range of final concentrations (e.g., 1, 10, 50, 100 ppm). Also prepare a control plate with DMSO only and a positive control plate with the commercial fungicide.

  • Pouring Plates: Swirl the flasks to ensure thorough mixing and pour the amended PDA into sterile Petri dishes. Allow the plates to solidify.

  • Inoculation: From a actively growing culture of the test fungus, take a 5 mm mycelial plug using a sterile cork borer and place it in the center of each PDA plate (amended and control).

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (typically 20-25°C) in the dark.

  • Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions daily until the fungus in the control plate reaches the edge of the dish.

  • Analysis: Calculate the percentage of mycelial growth inhibition using the following formula:

    • % Inhibition = [(dc - dt) / dc] * 100

    • Where dc is the average diameter of the fungal colony in the control and dt is the average diameter of the fungal colony in the treated plate.

  • EC₅₀ Determination: From the dose-response data, calculate the Effective Concentration required to inhibit 50% of mycelial growth (EC₅₀) for each fungus.

Part 2: Greenhouse Efficacy Trials

Objective: To evaluate the protective and curative activity of the test compound on host plants under controlled environmental conditions.

Protocol 4: Protective and Curative Activity Against Powdery Mildew on Wheat

Materials:

  • 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid

  • Wheat seedlings (a susceptible variety)

  • Powdery mildew inoculum (Blumeria graminis f. sp. tritici)

  • Wetting agent (e.g., Tween 20)

  • Pressurized sprayer

  • Greenhouse with controlled temperature and humidity

Procedure: A. Protective Assay:

  • Plant Preparation: Grow wheat seedlings to the 2-3 leaf stage.

  • Treatment Application: Prepare a series of concentrations of the test compound in water with a wetting agent. Spray the seedlings to the point of runoff. Include a water/wetting agent only control and a positive control with a commercial fungicide.

  • Drying: Allow the treated plants to dry completely.

  • Inoculation: 24 hours after treatment, inoculate the seedlings with powdery mildew by shaking infected plants over them to release spores.

  • Incubation: Place the plants in a greenhouse with conditions favorable for disease development (e.g., 20°C, high humidity).

  • Disease Assessment: 7-10 days after inoculation, assess the disease severity on the leaves using a rating scale (e.g., 0-100% leaf area covered with mildew).

  • Analysis: Calculate the percentage of disease control for each treatment relative to the untreated control.

B. Curative Assay:

  • Plant Preparation and Inoculation: Grow wheat seedlings as above and inoculate them with powdery mildew.

  • Incubation: Allow the disease to establish for 24-48 hours.

  • Treatment Application: Apply the test compound formulations as described in the protective assay.

  • Further Incubation: Return the plants to the greenhouse.

  • Disease Assessment and Analysis: Assess disease severity and calculate disease control as in the protective assay.

digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Synthesis [label="Synthesis of\n1-cyclopropyl-1H-1,2,3-triazole\n-5-carboxylic acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; InVitro [label="In Vitro Screening\n(Mycelial Growth Inhibition)", fillcolor="#FBBC05", fontcolor="#202124"]; Greenhouse [label="Greenhouse Trials\n(Protective & Curative)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Phytotoxicity [label="Phytotoxicity Assessment", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DataAnalysis [label="Data Analysis &\nEC₅₀/ED₅₀ Calculation", fillcolor="#F1F3F4", fontcolor="#202124"]; Lead [label="Lead Compound\nIdentification", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Synthesis -> InVitro; InVitro -> Greenhouse [label="Promising\nCandidates"]; Greenhouse -> Phytotoxicity; Phytotoxicity -> DataAnalysis; DataAnalysis -> Lead; }

Figure 2: General workflow for the evaluation of a new agrochemical candidate.

Part 3: Phytotoxicity Assessment

Objective: To determine if the test compound causes any harm to the host plant at effective concentrations.

Protocol 5: Visual Phytotoxicity Rating

Materials:

  • Healthy host plants (e.g., wheat, tomato, soybean) at various growth stages.

  • Test compound formulations at and above the effective concentrations determined in efficacy trials.

  • Sprayer

Procedure:

  • Apply the test compound to the plants as in the efficacy trials. Include an untreated control.

  • Observe the plants at regular intervals (e.g., 3, 7, and 14 days after treatment).

  • Visually assess for any signs of phytotoxicity, such as:

    • Chlorosis (yellowing)

    • Necrosis (tissue death)

    • Stunting

    • Leaf or fruit malformation

  • Rate the phytotoxicity on a scale (e.g., 0 = no damage, 10 = complete plant death).

Data Presentation and Interpretation

For clear and concise reporting, quantitative data should be summarized in tables.

Table 1: In Vitro Fungicidal Activity of 1-Cyclopropyl-1H-1,2,3-triazole-5-carboxylic Acid

Fungal SpeciesTest Compound EC₅₀ (ppm)Positive Control (Tebuconazole) EC₅₀ (ppm)
Botrytis cinerea[Insert Value][Insert Value]
Fusarium graminearum[Insert Value][Insert Value]
Rhizoctonia solani[Insert Value][Insert Value]

Table 2: Greenhouse Efficacy Against Wheat Powdery Mildew

Treatment Concentration (ppm)Protective Activity (% Disease Control)Curative Activity (% Disease Control)Phytotoxicity Rating (0-10)
10[Insert Value][Insert Value][Insert Value]
50[Insert Value][InsertValue][Insert Value]
100[Insert Value][Insert Value][Insert Value]
Positive Control[Insert Value][Insert Value][Insert Value]

Conclusion and Future Directions

1-Cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid represents a promising scaffold for the development of new agricultural chemicals. The protocols outlined in this guide provide a systematic framework for its initial evaluation as a fungicide. Positive results from these studies would warrant further investigation, including:

  • Broad-spectrum activity screening: Testing against a wider range of fungal and oomycete pathogens, as well as insects and weeds.

  • Mode of action studies: Confirming the inhibition of CYP51 and investigating other potential targets.

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogues to optimize activity.

  • Formulation development: Creating stable and effective formulations for field application.

  • Environmental fate and toxicology studies: Assessing the compound's impact on non-target organisms and its persistence in the environment, in accordance with regulatory guidelines.[17][18]

The exploration of novel chemical entities like 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid is vital for the advancement of sustainable and effective crop protection solutions.

References

  • The Significance of 1, 2, 4 Triazoles in Agriculture Science: A Review - RJPT.
  • The effect of triazole fungicide - Knowledge - N
  • Research Progress of 1,2,3-Triazole Derivatives in Pesticide Discovery - ACS Public
  • Effects of Triazole Fungicides on Soil Microbiota and on the Activities of Enzymes Found in Soil: A Review - MDPI.
  • Process of Testing & Trialing a New Agricultural Chemical Formul
  • THE ECOTOXICOLOGY OF PESTICIDES GROUP OF TRIAZOLE AND THEIR USE TO CONTROL APPLE SCAB (VENTURIA INAEQUALIS) - Journal of Hygienic Engineering and Design (JHED).
  • Understanding The Mechanism of Action of Tricyclazole 20% WP in Fungicide Applic
  • Research Progress of 1,2,3-Triazole Derivatives in Pesticide Discovery - ResearchG
  • Research Progress of 1,2,3-Triazole Deriv
  • Synthesis of 1,2,3-triazole hydrazide derivatives exhibiting anti-phytop
  • Advanced Protocols for Residue Testing of Pesticides and Mycotoxins | Lab Manager.
  • EP1556377B1 - Cyclopropyl-thienyl-carboxamide as fungicides - Google P
  • Information Note – Animal testing and use of new approach methods in pesticide assessments - Canada.ca.
  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS.
  • 1 PROTOCOLS FOR THE BIOLOGICAL EVALUATION OF PESTICIDES ON SELECTED CROPS GROWN IN - rf.gd is hosted by InfinityFree.
  • Synthesis, crystal structure and Hirshfeld surface analysis of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide - PMC.
  • WO2019232201A1 - Stabilized fungicidal composition comprising cyclodextrin - Google P
  • Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)
  • (PDF)
  • 1H-1,2,3-Triazole-5-carboxylic acid, 1-cyclopropyl - ChemicalBook.
  • Cyproconazole | C15H18ClN3O | CID 86132 - PubChem - NIH.
  • US6642390B2 - One step synthesis of 1,2,3-triazole carboxylic acids - Google P
  • A practical flow synthesis of 1,2,3-triazoles - PMC.
  • Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole - Beilstein Journals.
  • 1-(Cyclopropylmethyl)-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid | ChemScene.
  • 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals - Wiley-VCH.
  • Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole - Beilstein Journals.
  • CAS 16681-70-2 (1H-1,2,3-Triazole-5-carboxylic acid) - BOC Sciences.

Sources

Method

methods for scaling up the synthesis of 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid

Here are the detailed Application Notes and Protocols for . Application Note & Process Protocol Topic: Scalable Synthesis of 1-Cyclopropyl-1H-1,2,3-triazole-5-carboxylic Acid: A Guide for Process Development Audience: Re...

Author: BenchChem Technical Support Team. Date: March 2026

Here are the detailed Application Notes and Protocols for .

Application Note & Process Protocol

Topic: Scalable Synthesis of 1-Cyclopropyl-1H-1,2,3-triazole-5-carboxylic Acid: A Guide for Process Development

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

1-Cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry, with the cyclopropyl moiety often imparting desirable metabolic stability and conformational rigidity to drug candidates.[1] The 1,2,3-triazole core is a well-established bioisostere for amide bonds, enhancing the pharmacokinetic profile of active pharmaceutical ingredients (APIs).[2] Scaling the synthesis of this compound from the bench to pilot or manufacturing scale requires careful consideration of reaction efficiency, reagent safety, and process robustness. This guide provides a comprehensive overview of scalable synthetic strategies, focusing on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction. We present detailed protocols for both batch and continuous flow processes, with a strong recommendation for flow chemistry as the superior method for large-scale production due to enhanced safety and control.

Retrosynthetic Analysis and Strategy Selection

The most efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles is achieved via the Huisgen 1,3-dipolar cycloaddition, particularly the copper-catalyzed variant.[2][3] The retrosynthetic analysis of the target molecule points to two key starting materials: cyclopropyl azide and propiolic acid .

G Target 1-Cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid Intermediates Cyclopropyl Azide + Propiolic Acid Target->Intermediates [3+2] Cycloaddition

Caption: Retrosynthetic disconnection of the target molecule.

The primary strategic decisions involve:

  • Safe and scalable synthesis of cyclopropyl azide.

  • Selection of an optimal cycloaddition protocol (Batch vs. Flow).

  • Development of a robust work-up and purification procedure.

While thermal cycloadditions are possible, they often require elevated temperatures and yield a mixture of regioisomers (1,4 and 1,5), complicating purification.[3] Ruthenium-catalyzed versions (RuAAC) typically yield the 1,5-isomer.[1][4] Therefore, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the method of choice for this target, as it exclusively and efficiently yields the desired 1,4-disubstituted product under mild conditions.[1][2][3]

Starting Material Synthesis and Safety

Cyclopropyl Azide: Synthesis and Critical Safety

Cyclopropyl azide is a low-molecular-weight organic azide with a high nitrogen-to-carbon ratio, rendering it potentially explosive and sensitive to shock, friction, and heat.[5] Its synthesis and handling are the most hazardous aspects of the overall process.

Synthesis Route: The most direct and scalable method is the nucleophilic substitution (Sₙ2) of cyclopropyl bromide with sodium azide.[5]

  • Reaction: c-C₃H₅Br + NaN₃ → c-C₃H₅N₃ + NaBr

  • Solvent: Polar aprotic solvents like DMF or DMSO are preferred to enhance the nucleophilicity of the azide anion.[5]

  • Temperature: The reaction is typically heated, but the temperature must be strictly controlled.

HAZARD ANALYSIS & MITIGATION:

  • Sodium Azide (NaN₃): Highly toxic and can form explosive heavy metal azides.[5][6] Never use metal spatulas for handling and ensure waste streams do not enter plumbing systems with lead or copper pipes.[6][7]

  • Hydrazoic Acid (HN₃): The combination of sodium azide with any protic source (even atmospheric moisture in an acidic solvent) can generate hydrazoic acid, which is volatile, acutely toxic, and violently explosive.[8][9] The process must be designed to prevent its formation and accumulation.

  • Cyclopropyl Azide Product: Thermally unstable. Distillation for purification is strongly discouraged at scale.[7] The material should be used directly in solution if possible or stored cold and diluted. A thorough thermal hazard evaluation using Differential Scanning Calorimetry (DSC) is mandatory before any scale-up operation.

Protocol 1: Scalable Synthesis of Cyclopropyl Azide

  • Inerting: Equip a jacketed glass reactor with a mechanical stirrer, temperature probe, condenser, and nitrogen inlet. Purge the reactor thoroughly with nitrogen.

  • Charging: Charge the reactor with sodium azide (1.1 eq.) followed by anhydrous dimethylformamide (DMF, 5-10 volumes).

  • Heating: Heat the slurry to 60-70 °C with vigorous stirring.

  • Addition: Add cyclopropyl bromide (1.0 eq.) dropwise via an addition funnel over 2-3 hours, maintaining the internal temperature below 80 °C.

  • Reaction: Stir the mixture at 70-75 °C for 12-24 hours. Monitor the reaction for the disappearance of cyclopropyl bromide by GC or HPLC.

  • Work-up (CRITICAL):

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully pour the reaction mixture into a larger vessel containing a significant volume of cold water (10-20x the DMF volume).

    • Extract the aqueous phase with a non-halogenated solvent like tert-butyl methyl ether (TBME) or diethyl ether. Do not use dichloromethane , as it can form explosive diazidomethane.[6][8]

    • Wash the combined organic layers with water and brine.

    • Dry the organic solution over anhydrous sodium sulfate, filter, and use the resulting solution directly in the next step. Avoid concentrating to dryness.

Propiolic Acid

Propiolic acid is commercially available but can be prepared by oxidizing propargyl alcohol.[10] It is a corrosive liquid that can decompose near its boiling point.[10] For scale-up, sourcing high-purity material is generally more cost-effective and safer than in-house synthesis. Ensure the material is free of polymeric impurities, which can inhibit the reaction.

Scale-up of the CuAAC Reaction: Batch vs. Flow

The cycloaddition of cyclopropyl azide and propiolic acid is the core transformation. While feasible in a batch reactor, continuous flow processing offers significant advantages for this chemistry at scale.

ParameterBatch ProcessingContinuous Flow Processing
Safety High concentration of energetic azide in the reactor at all times. Potential for thermal runaway.Small reaction volume at any given time significantly reduces risk. Superior heat transfer prevents hot spots.[11]
Efficiency Mixing can be an issue at scale, potentially leading to longer reaction times.Excellent mixing and heat transfer lead to faster reactions and higher throughput.[2][12]
Control Less precise control over temperature and residence time.Precise, computer-controlled parameters (temperature, flow rate, pressure) ensure consistency.
Work-up Catalyst removal can be challenging from large volumes.Amenable to packed-bed heterogeneous catalysts for simple product-catalyst separation.[2][12]
Scalability Scaling up requires larger, more expensive reactors and poses greater safety challenges.Scaled by running the system for longer periods ("scaling out") rather than building a larger reactor.
Protocol 2: Batch CuAAC Synthesis (Gram Scale)
  • Setup: In a well-ventilated fume hood, charge a round-bottom flask with propiolic acid (1.0 eq.), copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 1-5 mol%), and sodium ascorbate (5-10 mol%).

  • Solvent: Add a 1:1 mixture of tert-butanol and water (approx. 10 volumes).

  • Addition: To the vigorously stirred solution, add the ethereal solution of cyclopropyl azide (1.05 eq.) from Protocol 1 dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction mixture typically turns from blue to a greenish/yellow color. Monitor by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction with water and adjust the pH to ~2-3 with 1M HCl.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with a 5% aqueous solution of EDTA to chelate and remove copper salts, followed by a brine wash.

    • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane or water).

Protocol 3: Continuous Flow CuAAC Synthesis (Recommended for Scale-up)

This protocol utilizes a heterogeneous catalyst, which simplifies purification and allows for continuous operation.

System Components:

  • Two HPLC pumps (for reagent streams)

  • T-mixer

  • Heated column packed with a heterogeneous copper catalyst (e.g., Copper-on-Charcoal, Cu/C)[2][12]

  • Back-pressure regulator (BPR)

  • Product collection vessel

G cluster_0 Reagent Delivery PumpA Pump A (Cyclopropyl Azide in THF/MeOH) Mixer T-Mixer PumpA->Mixer PumpB Pump B (Propiolic Acid in THF/MeOH) PumpB->Mixer Reactor Heated Column (Packed with Cu/C Catalyst) Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

Caption: Workflow for continuous flow synthesis.

Procedure:

  • Catalyst Packing: Pack a stainless-steel column with Copper-on-Charcoal catalyst.

  • Solution Preparation:

    • Stream A: Prepare a solution of cyclopropyl azide (1.0 eq.) in a suitable solvent (e.g., THF or Methanol).

    • Stream B: Prepare a solution of propiolic acid (1.1 eq.) in the same solvent. Note: The absence of a separate base is a significant advantage of some heterogeneous Cu/C systems.[2]

  • System Priming: Prime both pumps and lines with the solvent.

  • Reaction Initiation:

    • Heat the catalyst column to the desired temperature (e.g., 80-120 °C).[2]

    • Set the BPR to maintain a pressure sufficient to keep the solvent in the liquid phase (e.g., 10 bar).

    • Begin pumping both reagent streams at a defined flow rate (e.g., 0.5 mL/min each) through the T-mixer and into the heated catalyst column.

  • Steady State & Collection: Allow the system to reach a steady state, then begin collecting the product stream. The residence time in the reactor is determined by the column volume and the total flow rate.

  • Work-up & Purification:

    • The product stream emerging from the reactor is free of catalyst.

    • The solvent can be removed under reduced pressure.

    • The resulting crude product is typically of high purity but can be further purified by a simple recrystallization if necessary.

Mechanistic Insight: The CuAAC Catalytic Cycle

Understanding the mechanism highlights the role of each component. The active catalyst is Cu(I), which is generated in situ from Cu(II) by a reducing agent like sodium ascorbate in batch protocols.

G CuI Cu(I) Acetylide Copper(I) Acetylide CuI->Acetylide + Alkyne - H⁺ Alkyne Propiolic Acid Azide Cyclopropyl Azide Product Triazole Product Product->CuI Releases Catalyst Intermediate Six-membered Cu(III) Intermediate Acetylide->Intermediate + Azide Intermediate->Product Reductive Elimination

Caption: Simplified catalytic cycle for the CuAAC reaction.

The Cu(I) catalyst first reacts with the terminal alkyne (propiolic acid) to form a copper acetylide intermediate. This intermediate then coordinates with the cyclopropyl azide, leading to a six-membered copper(III) metallacycle. This intermediate undergoes reductive elimination to release the stable 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst for the next cycle.[3]

References

  • BenchChem. (2025). Synthesis of Novel Heterocycles via Cyclopropyl Azide: Applications and Protocols. 1

  • BenchChem. (2025). Technical Support Center: Synthesis of Cyclopropyl Azide. 13

  • Maj, A. M., et al. (2022). A practical flow synthesis of 1,2,3-triazoles. Royal Society of Chemistry. Link

  • BenchChem. (2025). General Overview of the Synthesis of Cyclopropyl Azide from Cyclopropyl Bromide. 5

  • Vapourtec. Multistep flow synthesis of 5-Amino-2-aryl-2H-[1][2][13]-triazole-4-carbonitriles. Link

  • Trobe, M., & Kappe, C. O. (2017). Flow chemistry as a versatile tool for the synthesis of triazoles. Royal Society of Chemistry. Link

  • BenchChem. (2025). Application Notes and Protocols: Large-Scale Synthesis of Methyl-1H-1,2,4-triazole-3-carboxylate. 14

  • Deadman, B. J., et al. (2016). Handling Hazards Using Continuous Flow Chemistry. ACS Publications. Link

  • RSC Publishing. (2022). A practical flow synthesis of 1,2,3-triazoles. Link

  • Google Patents. (2003). One step synthesis of 1,2,3-triazole carboxylic acids. Link

  • Campbell, I. B., et al. (2022). How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry. ACS Publications. Link

  • ResearchGate. (2026). Safe Practices for Azide Chemistry Scale-up: A Case Study On a Pharmaceutical Intermediate. Link

  • Wikipedia. Propiolic acid. Link

  • American Chemical Society. (1971). Stereochemistry of Mercuric Azide Addition toCyclopropenes. Link

  • ACS Publications. (2023). Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. Link

  • Organic Syntheses. Phenylpropiolic Acid. Link

  • NIH. (2013). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Link

  • Department of Chemistry and Chemical Biology. (2021). Standard Operating Procedure Safe Handling of Azido Compounds. Link

  • Google Patents. (1970). Process for the preparation of propiolic acid. Link

  • Google Patents. (1940). Preparation of propiolic acid and its homologues. Link

  • Progress in Chemical and Biochemical Research. (2024). A Recent Concept of Importance: Click Chemistry. Link

  • University of Rochester. SODIUM AZIDE AND ORGANIC AZIDES STANDARD OPERATING PROCEDURE TEMPLATE. Link

  • Books. (2024). Chapter 15: Click Chemistry for Hi-tech Industrial Applications. Link

  • Vapourtec. A safe and efficient method for the preparation of organic azides under continuous flow. Link

  • MDPI. (2024). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Link

  • Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles. Link

  • Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Link

  • International Journal of ChemTech Research. (2011). CLICK CHEMISTRY: A NEW APPROACH FOR DRUG DISCOVERY. Link

  • Google Patents. (1981). Purification of triazoles. Link

  • Wikipedia. Azide-alkyne Huisgen cycloaddition. Link

  • Springer. (2018). Bio-produced Propionic Acid: A Review. Link

  • International Journal of Pharmaceutical Sciences. (2024). An Insight Into Click Chemistry. Link

  • ScienceDirect. Huisgen cycloaddition route to 1,2,3-triazoles and its copper (I) catalyzed version. Link

  • Taylor & Francis. Huisgen Cycloaddition – Knowledge and References. Link

  • MDPI. (2020). Supported Tris-Triazole Ligands for Batch and Continuous-Flow Copper-Catalyzed Huisgen 1,3-Dipolar Cycloaddition Reactions. Link

  • MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Link

  • ISRES Publishing. (2023). Chemistry of 1,2,4-Triazoles in Current Science. Link

  • European Patent Office. (1983). Process for making triazoles. Link

  • PMC. (2016). Synthesis, crystal structure and Hirshfeld surface analysis of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. Link

  • Sigma-Aldrich. 1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid. Link

  • ResearchGate. (2025). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Link

  • Semantic Scholar. (2022). Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. Link

  • Beilstein Journals. (2016). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 1-Cyclopropyl-1H-1,2,3-triazole-5-carboxylic Acid

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize 1,5-disubstituted 1,2,3-triazoles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize 1,5-disubstituted 1,2,3-triazoles. Synthesizing 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid presents a unique dual-challenge: achieving strict 1,5-regioselectivity during the cycloaddition step, and preventing the catastrophic degradation of the product during isolation.

Because standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) exclusively yields 1,4-isomers, we must rely on the1 pathway[1]. Below is our comprehensive, causality-driven guide to mastering this synthesis.

Mechanistic Workflow & Degradation Pathway

To understand where this synthesis fails, we must map the mechanistic flow. The process requires a RuAAC reaction between cyclopropyl azide and ethyl propiolate, followed by a carefully controlled saponification.

G A Cyclopropyl Azide + Ethyl Propiolate B RuAAC Reaction [Cp*RuCl(cod)] A->B C Ethyl 1-cyclopropyl-1H- 1,2,3-triazole-5-carboxylate B->C 1,5-Regioselectivity D Saponification LiOH, THF/H2O C->D E Acidification HCl, 0°C D->E F 1-cyclopropyl-1H-1,2,3- triazole-5-carboxylic acid E->F T < 10°C G 1-cyclopropyl-1H- 1,2,3-triazole (Degradation) E->G Decarboxylation (T > 40°C)

Figure 1: RuAAC synthesis workflow and thermal decarboxylation pathway.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why is my reaction yielding the 1,4-isomer instead of the target 1,5-isomer?

The Causality: The formation of the 1,4-isomer is typically driven by trace copper contamination or uncatalyzed thermal background reactions. The RuAAC mechanism relies on the steric bulk of the pentamethylcyclopentadienyl (Cp*) ligand to direct the oxidative coupling of the azide and alkyne into a specific ruthenacycle intermediate, enforcing 1,5-selectivity[1]. Even parts-per-million levels of Cu(I) in your glassware will outcompete the Ruthenium catalyst, hijacking the reaction down the CuAAC pathway. The Solution:

  • Use brand-new or strictly acid-washed glassware (soaked in 1M HNO₃, then rinsed with EDTA solution).

  • Ensure your reaction temperature does not exceed 40 °C to suppress the uncatalyzed thermal Huisgen cycloaddition, which yields a mixture of regioisomers.

Q2: My RuAAC reaction with ethyl propiolate is sluggish and stalls at 50% conversion. How can I drive it to completion?

The Causality: Electron-deficient terminal alkynes like ethyl propiolate can exhibit altered coordination kinetics with the Ru(II) center, sometimes leading to catalyst stalling. Furthermore, if you are using the classic CpRuCl(PPh₃)₂ catalyst, the strongly coordinating triphenylphosphine ligands require heating (typically 60 °C) to dissociate and open a coordination site. Heating a volatile reagent like cyclopropyl azide (b.p. ~45-50 °C) causes it to escape the solvent phase, ruining your stoichiometry. The Solution: Switch your catalyst to CpRuCl(cod) (cod = 1,5-cyclooctadiene). The cod ligand is highly labile, allowing the catalytic cycle to proceed efficiently at room temperature, preserving your volatile azide and maximizing conversion.

Q3: The "Vanishing Yield" Problem: My ester intermediate looks great, but I lose all my product during the hydrolysis step. What is happening?

The Causality: You are experiencing thermal decarboxylation.2 when protonated and heated[2]. The electron-withdrawing nature of the triazole ring facilitates the rapid loss of CO₂ under acidic conditions, converting your hard-won product into the useless 1-cyclopropyl-1H-1,2,3-triazole. The Solution: Never use rotary evaporation on the acidified aqueous layer if the bath temperature is above 25 °C. Acidification must be performed strictly at 0 °C, and the product must be extracted immediately into cold ethyl acetate.

Quantitative Data: Catalyst Optimization

The table below summarizes our internal validation data regarding catalyst selection for the cycloaddition step.

Catalyst SystemTemp (°C)Major RegioisomerTypical Yield (%)Mechanistic Observation
Uncatalyzed (Thermal)801,4- & 1,5- mixture< 20High thermal background; unselective cycloaddition.
CuSO₄ / Sodium Ascorbate251,4-isomer (>99%)> 90Standard CuAAC mechanism; incorrect target regioisomer.
CpRuCl(PPh₃)₂601,5-isomer (>95%)55 - 65Requires heating for phosphine dissociation; risk of azide loss.
CpRuCl(cod) 25 1,5-isomer (>95%) 85 - 90 Optimal; labile cod ligand allows room-temp catalysis.

Self-Validating Experimental Protocols

Protocol A: RuAAC Synthesis of Ethyl 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylate

Note: Cyclopropyl azide is volatile and potentially shock-sensitive. Never isolate it neat. Always handle it as a standardized solution in THF.

  • Preparation: In an argon-purged, oven-dried Schlenk flask, add anhydrous, degassed THF to achieve a final substrate concentration of 0.2 M.

  • Reagent Addition: Add the standardized cyclopropyl azide solution in THF (1.0 equiv), followed by ethyl propiolate (1.1 equiv).

  • Catalyst Initiation: Add Cp*RuCl(cod) (5 mol%). The solution will immediately darken, indicating the formation of the active Ru-acetylide/ruthenacycle complex.

  • Reaction: Stir at 25 °C for 12 hours under a positive pressure of argon.

  • Validation Checkpoint: Analyze a 10 µL aliquot via LC-MS. The reaction is complete when the [M+H]⁺ peak for the ester (m/z ~182) is dominant and the alkyne is consumed. If unreacted alkyne remains, verify the concentration of your azide stock via quantitative NMR.

  • Purification: Concentrate the mixture under reduced pressure (bath temp 30 °C) and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the ester.

Protocol B: Hydrolysis to 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid
  • Saponification: Dissolve the purified ester from Protocol A in a 3:1 mixture of THF/H₂O (0.1 M). Add LiOH·H₂O (2.0 equiv) in one portion.

  • Stirring: Stir vigorously at room temperature for 4 hours.

  • Solvent Removal: Remove the THF under reduced pressure at room temperature . Do not heat the flask.

  • Cold Acidification (Critical Step): Cool the remaining aqueous phase to 0 °C in an ice-water bath. Slowly add 1M HCl dropwise until the pH reaches ~3.

  • Validation Checkpoint: Watch for excessive effervescence during acidification. Mild bubbling is normal, but vigorous gas evolution indicates product decarboxylation. The target acid should begin to precipitate as a fine white solid.

  • Isolation: Extract the cold aqueous layer immediately with ice-cold EtOAc (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under high vacuum at room temperature to yield the pure 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid.

References

  • Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications Chemical Reviews - ACS Publications[Link]

  • Influence of steric demand on ruthenium-catalyzed cycloaddition of sterically hindered azides RSC Advances[Link]

  • Product Class 13: 1,2,3-Triazoles Science of Synthesis, Thieme E-Books & E-Journals[Link]

Sources

Optimization

Technical Support Center: Purification of 1-Cyclopropyl-1H-1,2,3-triazole-5-carboxylic Acid

[1][2] Executive Summary The purification of 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid presents a unique set of challenges distinct from its 1,4-isomer counterpart. Unlike the copper-catalyzed (CuAAC) route which...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

The purification of 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid presents a unique set of challenges distinct from its 1,4-isomer counterpart. Unlike the copper-catalyzed (CuAAC) route which yields the 1,4-isomer, the 5-carboxylic acid is typically synthesized via Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) or magnesium-mediated carboxylation .[1][2]

Consequently, the primary impurities you will encounter are:

  • Ruthenium residues (highly colored, toxic).[3][2]

  • Regioisomeric contamination (trace 1,4-isomer).

  • Unreacted cyclopropyl azide (safety hazard).[1][3][2]

This guide provides self-validating protocols to address these specific issues.

Module 1: Metal Scavenging (Ruthenium Removal)

User Issue: "My product has a grey/green tint and fails heavy metal limits (<10 ppm)."

Technical Insight: Ruthenium complexes (e.g., Cp*RuCl) are lipophilic and often co-elute with the product during standard chromatography.[3][2] Standard aqueous washes are ineffective because the Ru-catalyst remains coordinated to the triazole nitrogen or the carboxylic acid.

Protocol: Oxidative Workup & Scavenging

Use this protocol immediately after the reaction is quenched.

StepActionMechanism
1 Oxidation Add 15% aqueous Hydrogen Peroxide (H₂O₂) to the crude reaction mixture (dissolved in DCM or EtOAc). Stir vigorously for 1 hour.
2 Filtration Filter the biphasic mixture through a pad of Celite .
3 Chelation If the filtrate remains colored, treat the organic phase with SiliaMetS® Thiol or Dimercaptotriazine (DMT) resin (10 wt% relative to crude).[2] Stir for 4 hours at 40°C.
4 Extraction Wash the organic layer with 10% Na₂S₂O₃ (to remove excess peroxides) followed by brine.[1][2]

Validation Check: Dissolve 5 mg of the final solid in DMSO. The solution should be colorless. A yellow/grey tint indicates >50 ppm Ru remains.[1][3]

Module 2: Regioisomer Separation (The "1,5 vs 1,4" Problem)

User Issue: "NMR shows a minor impurity peak (~5-10%) that I cannot remove by flash chromatography."

Technical Insight: In RuAAC reactions, steric bulk on the azide (cyclopropyl) usually ensures high 1,5-selectivity.[3][2] However, thermal background reactions or catalyst degradation can produce the 1,4-isomer.[3][2]

  • 1,5-isomer (Target): The carboxylic acid and cyclopropyl group are adjacent (ortho-like), creating steric strain and twisting the carboxylate out of plane.[2]

  • 1,4-isomer (Impurity): The groups are separated, allowing for a more planar, crystalline structure and higher pKa.[3][2]

Protocol: pH-Controlled Fractional Precipitation

This method exploits the slight pKa difference caused by the "ortho-effect" of the bulky cyclopropyl group.[1]

  • Dissolution: Dissolve the crude acid mixture in 1N NaOH (10 mL per gram). The solution should be pH > 12.[3]

  • Wash: Extract this aqueous layer twice with Dichloromethane (DCM) .[1][3][2]

    • Why? This removes non-acidic impurities (unreacted azide/alkyne) while the product stays in the water phase as a carboxylate salt.[2]

  • Stepwise Acidification (The Critical Step):

    • Slowly add 1N HCl dropwise while monitoring pH.

    • At pH ~4.5 - 5.0: The 1,4-isomer (less acidic/higher pKa) tends to precipitate first due to better packing/crystallinity.[1][3] Filter off any solid formed here.[1][3]

    • At pH ~2.0 - 2.5: The target 1,5-isomer (more acidic due to steric twisting preventing conjugation) will precipitate.[1] Collect this fraction.

  • Recrystallization: Recrystallize the pH 2.5 fraction from Methanol/Water (1:3) .

Module 3: Crystallization & Isolation

User Issue: "The product oils out during recrystallization or forms an amorphous solid."

Technical Insight: 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid has a "greasy" cyclopropyl end and a polar carboxylic acid end.[1][3] It acts like a surfactant, causing oiling out in single-solvent systems.[1][3] You need a Polar/Non-Polar pair to control supersaturation.[1][3]

Solvent System Selection Table
Solvent SystemRatio (v/v)OutcomeRecommendation
MeOH / Water 1:3 to 1:5Needles/PrismsHighly Recommended. Dissolve in hot MeOH, add water slowly until turbid, then cool.[1][3]
EtOAc / Hexane 1:2Amorphous/OilAvoid. Often causes oiling out due to rapid polarity shift.[1][3]
Acetone / Water 1:4BlocksGood alternative if MeOH fails.[1][3]
Acetonitrile PurePowderGood for final triturating to remove trace colored impurities.[1][3]
Troubleshooting "Oiling Out"

If the product oils out upon adding water:

  • Reheat the mixture until the oil redissolves.

  • Add a seed crystal of the pure acid.

  • Cool the solution very slowly (wrap the flask in foil/towel) to room temperature without stirring.

Visual Workflow: Purification Logic

The following decision tree outlines the logical flow for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (RuAAC Product) Oxidation 1. Oxidative Wash (15% H2O2 + Celite Filter) Start->Oxidation Remove Ru Catalyst AcidBase 2. Acid/Base Extraction (Dissolve in NaOH, Wash with DCM) Oxidation->AcidBase Remove Neutral Organics Precipitation 3. pH Adjustment (Precipitate Target at pH 2.0) AcidBase->Precipitation Isolate Acid Recryst 4. Recrystallization (MeOH / Water) Precipitation->Recryst Remove Regioisomers Final Pure 1-cyclopropyl-1H-1,2,3- triazole-5-carboxylic acid Recryst->Final

Figure 1: Step-by-step purification logic flow ensuring metal removal and regioisomer purity.[1][2]

Module 4: Safety & Stability (FAQ)

Q: Can I use copper (CuI) instead of Ruthenium to save money? A: No. Copper-catalyzed Click chemistry (CuAAC) is highly regioselective for the 1,4-isomer .[1][2] If you need the 5-carboxylic acid , you must use Ruthenium (RuAAC) or a magnesium-mediated Grignard approach.[1][2]

Q: Is the unreacted cyclopropyl azide dangerous? A: Yes. Low molecular weight organic azides are potential explosives.[1][3]

  • Rule of Thumb:ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     indicates high risk.[1][3]
    
  • Cyclopropyl azide (C3H5N3):[1][3][2] Ratio is 1.[1][3] This is a high-energy compound.[1][3]

  • Action: Ensure the Acid/Base extraction (Module 2) is performed.[3][2] The azide is neutral and will wash into the DCM layer. Treat the DCM waste with dilute sodium hypochlorite (bleach) to decompose residual azide before disposal.[2]

Q: The product is decarboxylating during drying. A: Triazole-5-carboxylic acids can decarboxylate at high temperatures (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


), especially if the ring is electron-deficient.[1]
  • Solution: Dry the crystals in a vacuum oven at <50°C . Do not use high heat.

References

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Mechanism & Selectivity

    • Zhang, L., et al. (2005).[3][2] Ruthenium-catalyzed cycloaddition of alkynes and organic azides.[1][3][4] Journal of the American Chemical Society.[5]

    • [1][3][2]

  • Purific

    • Choi, J., et al. (2014).[3][2] Simple oxidative procedure for the removal of ruthenium residues.[6] Journal of Organic Chemistry.[1][3]

    • [1][3][2]

  • Synthesis of 1,2,3-Triazole-5-Carboxylic Acids

    • Pokhodylo, N., et al. (2017).[3][2] Synthesis of 1-aryl-1H-1,2,3-triazole-5-carboxylic acids. Arkivoc.[1][3]

    • [1][3][2]

  • Safety of Organic Azides

    • Brak, K., & Bissember, A. (2013).[3][2] Azides: Safety and Handling. Organic Chemistry Portal.[1][3]

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-Cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of highly functionalized heterocycles for drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of highly functionalized heterocycles for drug development. The synthesis of 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid presents a triad of distinct challenges: the explosive nature of the cyclopropyl azide intermediate, the strict requirement for 1,5-regioselectivity, and the thermal fragility of the final carboxylic acid.

This guide bypasses generic protocols to provide a self-validating, mechanistically grounded workflow designed for safety, regiochemical control, and high fidelity.

I. Synthetic Architecture & Workflow

To circumvent the hazards of isolating low-molecular-weight azides and the regioselectivity failures of standard click chemistry, we employ an in-situ azide generation coupled directly with a Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), followed by mild saponification.

Workflow N1 Cyclopropyl Bromide + NaN3 N2 Cyclopropyl Azide (In-situ Generation) N1->N2 SN2 (DMSO, 50°C) N4 RuAAC Cycloaddition (1,5-Regioselectivity) N2->N4 Organic Extraction N3 Ethyl Propiolate + Cp*RuCl(PPh3)2 N3->N4 Catalyst Prep N5 Intermediate: Ethyl 1-cyclopropyl-1H- 1,2,3-triazole-5-carboxylate N4->N5 60°C, Dioxane N6 LiOH Hydrolysis & Acidification N5->N6 THF/H2O, RT N7 Target: 1-cyclopropyl-1H-1,2,3- triazole-5-carboxylic acid N6->N7 pH 2-3 (HCl)

Workflow for the regioselective synthesis of 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid.

II. Troubleshooting Knowledge Base (FAQs)

Q1: Why is my cycloaddition yielding the 1,4-disubstituted isomer instead of the desired 1,5-disubstituted triazole? A: This is a fundamental mechanistic divergence. Standard click chemistry relies on Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which proceeds via a copper acetylide intermediate that strictly directs the azide attack to the C-4 position, yielding the 1,4-isomer. To synthesize the 1,5-isomer, you must utilize1[1]. Ruthenium complexes, such as Cp*RuCl(PPh₃)₂, coordinate both the azide and the alkyne to form a ruthenacycle intermediate. Subsequent reductive elimination exclusively furnishes the 1,5-disubstituted triazole[2].

Q2: Cyclopropyl azide is highly unstable. How can we safely handle this intermediate during scale-up? A: Cyclopropyl azide is a low-molecular-weight organic azide with a very high nitrogen-to-carbon ratio, making it a severe explosion hazard sensitive to heat, shock, and friction[3]. Tragic 4 have occurred when researchers attempted to isolate, distill, or heat closed systems containing similar low-MW azides[4][5]. Causality & Solution: The instability stems from the massive potential energy release upon decomposition into N₂ gas. To bypass this risk, never isolate cyclopropyl azide . Synthesize it in situ via an Sₙ2 displacement of cyclopropyl bromide with sodium azide in a polar aprotic solvent. Perform a liquid-liquid extraction into an organic solvent (like dioxane) and use this dilute solution directly in the RuAAC step.

Q3: I am losing product during the final ester hydrolysis step. What causes this degradation? A: 1,2,3-Triazole-5-carboxylic acids are highly susceptible to thermal decarboxylation. If you perform the saponification of the ethyl ester intermediate at elevated temperatures, or if you acidify the mixture too aggressively while it is warm, the carboxylic acid group will cleave, leaving you with the undesired 1-cyclopropyl-1H-1,2,3-triazole. Solution: Conduct the hydrolysis using LiOH in a THF/H₂O mixture strictly at room temperature. During the workup, cool the reaction to 0°C before carefully adjusting the pH to 2-3 with 1M HCl to precipitate the target acid without triggering decarboxylation.

III. Quantitative Comparison of Cycloaddition Methodologies

To further illustrate the causality behind our catalyst choice, review the empirical data comparing cycloaddition methods for this specific substrate class:

Catalyst SystemIntermediate FormedMajor RegioisomerTypical YieldScalability & Safety Profile
CuSO₄ / Na Ascorbate Copper acetylide1,4-disubstituted>90%High safety, but incorrect isomer
Cp*RuCl(PPh₃)₂ Ruthenacycle1,5-disubstituted75–85%Moderate; requires inert atmosphere
NaOH / DMSO Enolate / AnionMixture (1,4 & 1,5)40–60%Low selectivity, complex purification
IV. Self-Validating Experimental Protocol

This protocol integrates diagnostic checkpoints to ensure the reaction is proceeding correctly without requiring the isolation of hazardous intermediates.

Phase 1: In-Situ Generation of Cyclopropyl Azide
  • Reaction: In a well-ventilated fume hood behind a blast shield, dissolve cyclopropyl bromide (1.0 equiv) in anhydrous DMSO. Add NaN₃ (1.5 equiv) in portions.

  • Heating: Stir the mixture at 50°C for 12 hours. Do not exceed 60°C to prevent thermal decomposition.

  • Extraction: Cool to room temperature. Add water and extract the cyclopropyl azide into anhydrous 1,4-dioxane. Wash the organic layer with brine and dry over MgSO₄.

  • Validation Checkpoint: Perform an IR scan of a small aliquot of the dioxane layer. A strong, sharp absorption band at ~2100 cm⁻¹ confirms the presence of the azide. CRITICAL: Do NOT proceed to solvent evaporation; use the solution as-is.

Phase 2: RuAAC Cycloaddition
  • Preparation: Degas the dioxane solution containing cyclopropyl azide by sparging with Argon for 15 minutes.

  • Catalysis: Add ethyl propiolate (1.1 equiv) followed by the Ruthenium catalyst Cp*RuCl(PPh₃)₂ (5 mol%).

  • Cycloaddition: Heat the sealed vessel to 60°C for 8 hours under an Argon atmosphere.

  • Purification: Filter through a short pad of silica to remove the Ruthenium catalyst, then concentrate under reduced pressure.

  • Validation Checkpoint: Analyze the crude mixture via ¹H-NMR (CDCl₃). The diagnostic C4-proton of the 1,5-isomer appears as a distinct singlet at ~7.7 ppm . If a signal at ~8.1 ppm is observed, it indicates 1,4-isomer contamination.

Phase 3: Saponification and Isolation
  • Hydrolysis: Dissolve the crude ethyl 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylate in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (2.0 equiv).

  • Stirring: Stir strictly at room temperature (20-25°C) for 4 hours.

  • Acidification: Cool the reaction flask to 0°C in an ice bath. Slowly add 1M HCl dropwise until the pH reaches 2-3. The product will precipitate as a white solid.

  • Isolation: Filter the precipitate, wash with ice-cold water, and dry under high vacuum.

  • Validation Checkpoint: Post-acidification LC-MS should show the [M+H]⁺ peak at m/z 154.06 . The absence of the ethyl ester quartet at ~4.3 ppm and triplet at ~1.3 ppm in the ¹H-NMR confirms complete hydrolysis.

V. References

1.3, BenchChem. 2.1, PubMed Central - NIH. 3. 2, Organic Chemistry Portal. 4.4, University of Minnesota. 5. 5, University of Akron.

Sources

Optimization

Technical Support Center: Synthesis &amp; Troubleshooting of 1-Cyclopropyl-1H-1,2,3-triazole-5-carboxylic Acid

Welcome to the Technical Support Center for the synthesis of 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid. This guide is designed for researchers and drug development professionals dealing with the specific challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid. This guide is designed for researchers and drug development professionals dealing with the specific challenges of 1,5-disubstituted 1,2,3-triazole synthesis.

Because standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) exclusively yields 1,4-isomers, the synthesis of the 1,5-isomer requires Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)[1]. However, this pathway introduces unique side reactions, most notably regio-leakage and spontaneous decarboxylation[2].

Reaction Workflow & Side-Reaction Pathways

Workflow Start Cyclopropyl Azide + Ethyl Propiolate RuAAC RuAAC Catalyst (Cp*RuCl(PPh3)2) Start->RuAAC Inert Atm Thermal Thermal / Trace Cu (Side Pathway) Start->Thermal Contamination Ester15 1,5-Isomer Ester (Target Intermediate) RuAAC->Ester15 >95% Selectivity Ester14 1,4-Isomer Ester (Impurity) Thermal->Ester14 Regio-leakage Hydrolysis Mild Hydrolysis (LiOH, <30°C) Ester15->Hydrolysis HarshHydrolysis Harsh Hydrolysis (Heat / Strong Acid) Ester15->HarshHydrolysis Target 1-Cyclopropyl-1H-1,2,3- triazole-5-carboxylic acid Hydrolysis->Target pH 3-4 quench Decarb 1-Cyclopropyl-1H-1,2,3-triazole (Decarboxylated) HarshHydrolysis->Decarb -CO2 Target->Decarb >80°C

Workflow for 1,5-triazole synthesis highlighting critical side-reaction pathways.

Part 1: Troubleshooting Guide (Q&A)

Q: Why does my LC-MS show the correct mass, but NMR indicates a mixture of isomers? A: Regio-leakage due to catalytic competition. While RuAAC is highly specific for 1,5-disubstituted triazoles via a ruthenacycle intermediate[1], the kinetically faster CuAAC pathway strictly yields the 1,4-isomer. If your reaction vessel, stir bars, or reagents have trace copper(I) contamination, the CuAAC reaction will outcompete the RuAAC reaction. Furthermore, if the ruthenium catalyst degrades due to oxygen exposure, purely thermal 1,3-dipolar cycloaddition will take over, yielding a ~1:1 mixture of 1,4- and 1,5-isomers. Solution: Passivate all glassware with EDTA or nitric acid prior to use. Strictly degas all solvents and perform the reaction under an argon atmosphere to preserve the active Ru(II) species.

Q: During the final hydrolysis step, my product mass dropped by 44 Da. What happened? A: Spontaneous thermal decarboxylation. 1,2,3-Triazole-5-carboxylic acids are notoriously unstable at elevated temperatures[2]. The electron-withdrawing nature of the triazole ring stabilizes the intermediate carbanion formed during the loss of CO₂. This decarboxylation is heavily accelerated by heat and acidic conditions[3]. Solution: Never heat the reaction above 30 °C during ester hydrolysis. When acidifying to isolate the free acid, use cold 1M HCl, strictly monitor the pH to avoid dropping below pH 3.0, and evaporate extraction solvents in a water bath set no higher than 35 °C.

Q: My reaction stalled, and TLC shows a highly non-polar spot. Is it safe to concentrate? A: No. You likely have unreacted cyclopropyl azide and alkyne dimers. Unreacted low-molecular-weight azides like cyclopropyl azide pose a severe explosion hazard upon concentration. The stall is usually caused by catalyst deactivation (oxygen ingress) or oxidative homocoupling (Glaser-type coupling) of the ethyl propiolate, which consumes the alkyne and leaves the azide unreacted. Solution: Do not concentrate the mixture. Quench the active azide by adding an excess of a sacrificial alkyne (e.g., phenylacetylene) and a copper catalyst to consume it safely before disposal. In future runs, monitor azide consumption via IR spectroscopy (disappearance of the ~2100 cm⁻¹ stretch) before initiating any workup.

Part 2: Quantitative Reaction Data

The following table summarizes the causal relationship between reaction conditions, regioselectivity, and the rate of degradation (decarboxylation) during the synthesis of 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid.

Reaction ConditionCatalyst SystemTemp (°C)1,5 : 1,4 RatioDecarboxylation (%)Overall Yield (%)
Optimized RuAAC CpRuCl(PPh₃)₂ (2 mol%)60>95 : 5< 188
Thermal (Uncatalyzed) None9055 : 45542
Trace Cu Contamination CpRuCl(PPh₃)₂ + trace Cu(I)6040 : 60< 175
Harsh Hydrolysis LiOH (Excess), Strong Acid Quench80N/A> 90< 5
Optimized Hydrolysis LiOH (1.1 eq), Mild Acid Quench25N/A< 292

Part 3: Self-Validating Experimental Protocol

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, this protocol embeds In-Process Controls (IPCs) to create a self-validating system. Do not proceed to subsequent steps unless the IPC criteria are met.

Phase 1: RuAAC Synthesis of Ethyl 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylate

Causality note: Synthesizing the ester first, rather than reacting the free propiolic acid directly, prevents premature decarboxylation and avoids acidic poisoning of the ruthenium catalyst.

  • Preparation: In an oven-dried Schlenk flask, dissolve cyclopropyl azide (10.0 mmol) and ethyl propiolate (10.5 mmol) in anhydrous 1,4-dioxane (20 mL).

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen. Backfill with Argon.

  • Catalyst Addition: Under a positive Argon flow, add Cp*RuCl(PPh₃)₂ (2 mol%, 0.2 mmol). The solution will turn a dark, characteristic brown/red color.

  • Reaction: Stir the mixture at 60 °C for 12 hours.

  • IPC Validation (Critical): Take a 50 µL aliquot. Analyze via FTIR. Do not proceed until the strong azide stretch at ~2100 cm⁻¹ is completely absent. Analyze via LC-MS to confirm the presence of the ester intermediate ([M+H]⁺ = 182.2) and verify the absence of the 1,4-isomer via crude ¹H-NMR (check the triazole C4-H shift).

  • Workup: Filter the mixture through a short pad of silica to remove the ruthenium catalyst, eluting with EtOAc. Concentrate under reduced pressure to afford the crude ester.

Phase 2: Mild Saponification to the Free Acid

Causality note: Strict temperature and pH control are mandatory to prevent the thermodynamically favorable loss of CO₂.

  • Hydrolysis: Dissolve the crude ester in a 3:1 mixture of THF/H₂O (20 mL). Cool the flask in a water bath to maintain exactly 20 °C.

  • Base Addition: Add LiOH monohydrate (11.0 mmol, 1.1 eq) portion-wise. Stir for 4 hours at 20 °C.

  • IPC Validation: Monitor by TLC (Hexanes:EtOAc 1:1). The starting material ester spot (high Rf) should completely disappear, replaced by a baseline spot (lithium carboxylate salt).

  • Controlled Acidification: Cool the mixture to 0 °C in an ice bath. Slowly add cold 1M HCl dropwise while monitoring with a calibrated pH meter. Stop exactly at pH 3.5.

  • Isolation: Immediately extract the aqueous layer with cold ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and filter.

  • Concentration: Evaporate the solvent using a rotary evaporator with the water bath set strictly to ≤35 °C .

  • Final Validation: Confirm the structure of 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid via ¹H-NMR and ensure LC-MS shows the correct mass ([M+H]⁺ = 154.1) without an M-44 peak.

Part 4: Advanced FAQs

Q: Can I synthesize the carboxylic acid directly using propiolic acid instead of ethyl propiolate? A: While theoretically possible, direct RuAAC with propiolic acid often leads to significantly lower yields. The acidic proton of propiolic acid can interfere with the ruthenium catalytic cycle, and the resulting free triazole-5-carboxylic acid is subjected to the 60 °C reaction temperature for prolonged periods, leading to in situ decarboxylation[2]. The esterification acts as a necessary protecting group strategy.

Q: Are there metal-free alternatives if we cannot clear Ruthenium from our final Active Pharmaceutical Ingredient (API)? A: Yes. If heavy metal clearance is a strict regulatory hurdle, you can utilize a metal-free base-catalyzed cycloaddition. Reacting cyclopropyl azide with an enolate or a phosphorus ketoylide can yield 1,5-disubstituted 1,2,3-triazoles[4], though this often requires more complex starting materials and longer synthetic routes compared to the highly efficient RuAAC method.

Q: What is the optimal storage condition for the final isolated acid? A: Store the solid 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid at -20 °C in a desiccator. Avoid storing it in solution (especially in protic or mildly acidic solvents) at room temperature, as slow decarboxylation will occur over time.

References
  • Said Stålsmeden, A., Paterson, A. J., Szigyártó, I. C., Thunberg, L., Johansson, J. R. (2020). "Chiral 1,5-disubstituted 1,2,3-triazoles – versatile tools for foldamers and peptidomimetic applications." Organic & Biomolecular Chemistry. URL:[Link]

  • MDPI. (2022). "Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases." Molecules. URL:[Link]

  • Thieme Chemistry. "Product Class 13: 1,2,3-Triazoles." Science of Synthesis. URL:[Link]

  • American Chemical Society. (2021). "Metal-Free Synthesis of 1,5-Disubstituted 1,2,3-Triazoles." The Journal of Organic Chemistry. URL:[Link]

Sources

Troubleshooting

optimizing reaction conditions for 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid synthesis

Current Status: Operational Subject: Optimization of Regioselective Synthesis & Troubleshooting Ticket ID: CHEM-SUP-15-TRZ Executive Summary The synthesis of 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid presents a u...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Subject: Optimization of Regioselective Synthesis & Troubleshooting Ticket ID: CHEM-SUP-15-TRZ

Executive Summary

The synthesis of 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid presents a unique intersection of challenges: the regiochemical requirement (placing the carboxylate at C5 rather than C4), the safety profile of the cyclopropyl azide precursor, and the electronic/steric strain of the cyclopropyl ring.

Standard "Click" chemistry (CuAAC) will fail you here; it exclusively yields the 1,4-isomer.[1] To access the 5-carboxylic acid, you must utilize Ruthenium catalysis (RuAAC) or Anionic Functionalization (Lithiation) .

This guide provides validated protocols, troubleshooting workflows, and safety mandates for these specific routes.

Part 1: Critical Safety Directive

Handling Cyclopropyl Azide

Before initiating any synthesis, review the safety profile of your starting material.[2] Cyclopropyl azide is a low-molecular-weight, high-nitrogen-content energetic material.

  • Explosion Hazard: The C/N ratio is low. Do not distill this compound to dryness.

  • Stability: The cyclopropyl ring is strained (~27.5 kcal/mol). Combined with the azide, it is sensitive to shock and heat.[2]

  • Protocol Mandate: Generate cyclopropyl azide in situ or in solution whenever possible. If isolation is necessary, store as a solution in a non-halogenated solvent at <4°C.

Part 2: Synthetic Route Decision Matrix

Choose your synthetic approach based on your available reagents and substrate tolerance.

RouteSelection Start Start: Select Synthetic Route Q1 Do you have Cp*RuCl(PPh3)2 catalyst? Start->Q1 RuRoute Route A: RuAAC Catalysis (Preferred for Scale) Q1->RuRoute Yes LithRoute Route B: C-H Lithiation (Preferred for Speed/Small Scale) Q1->LithRoute No RuStep1 Step 1: Cycloaddition with Methyl Propiolate (NOT Acid) RuRoute->RuStep1 LithStep1 Step 1: Synthesize parent 1-cyclopropyl-1,2,3-triazole LithRoute->LithStep1 RuStep2 Step 2: LiOH Hydrolysis RuStep1->RuStep2 LithStep2 Step 2: n-BuLi / -78°C LithStep1->LithStep2 LithStep3 Step 3: CO2 Quench LithStep2->LithStep3

Caption: Decision matrix for selecting the optimal synthetic pathway based on catalyst availability and scale.

Part 3: Detailed Protocols & Troubleshooting

Route A: Ruthenium-Catalyzed Cycloaddition (RuAAC)

Best for: High regioselectivity (1,5-isomer), scalability, and functional group tolerance.

The Core Problem: Catalyst Poisoning

Do not react cyclopropyl azide directly with propiolic acid. Free carboxylic acids bind tightly to the Ruthenium center, poisoning the catalyst and stalling the reaction at <50% conversion. You must use the ester and hydrolyze later.

Optimized Protocol
  • Reagents: Cyclopropyl azide (1.0 equiv), Methyl propiolate (1.1 equiv), Cp*RuCl(PPh3)2 (2-5 mol%).

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous).

  • Conditions: Heat to 60-80°C under Argon atmosphere for 4-12 hours.

  • Workup: Evaporate solvent. Purify the ester intermediate via silica column (Ethyl Acetate/Hexanes).[3]

  • Hydrolysis: Dissolve ester in THF/Water (3:1). Add LiOH (2.0 equiv). Stir at RT for 2 hours. Acidify carefully with 1M HCl to pH 3-4 (Avoid strong mineral acids to protect the cyclopropyl ring).

Troubleshooting Guide (RuAAC)
IssueProbable CauseCorrective Action
Formation of 1,4-isomer Catalyst degradation or Cu contamination.Ensure you are using Cp*RuCl(PPh3)2 . Simple RuCl3 or CuI will NOT work. Ensure glassware is free of Copper residues.
Low Conversion (<30%) Oxygen poisoning or "Old" Catalyst.The active species is Ru(II).[4] Air oxidizes it to inactive Ru(III/IV). Degas solvents thoroughly (freeze-pump-thaw).
Reaction Stalls Free acid contamination.[5]Check your methyl propiolate. If it contains propiolic acid (hydrolysis impurity), it will kill the catalyst. Distill the alkyne or pass through a basic alumina plug.
Cyclopropyl Ring Opening Acidic workup too harsh.During the final acidification of the salt, do not drop below pH 3. Use mild acids (Citric acid or 1M HCl) and keep cold (0°C).
Route B: C-H Lithiation (Anionic Functionalization)

Best for: Small scale, or when Ru-catalyst is unavailable.

Mechanism

The C5 proton of a 1-substituted 1,2,3-triazole is significantly more acidic (pKa ~27) than a typical aromatic proton due to the inductive effect of the N1 nitrogen.

Optimized Protocol
  • Precursor: Synthesize 1-cyclopropyl-1H-1,2,3-triazole (via standard thermal cycloaddition with vinyl acetate/azide or other methods).

  • Lithiation: Dissolve precursor in anhydrous THF. Cool to -78°C .[6][7]

  • Deprotonation: Add n-BuLi (1.1 equiv) dropwise. Stir for 30 mins at -78°C.

    • Note: The solution often turns yellow/orange.

  • Quench: Bubble dry CO2 gas (from sublimed dry ice) into the solution for 15 mins.

  • Workup: Allow to warm to RT. Quench with sat. NH4Cl. Extract with EtOAc. Acidify aqueous layer to precipitate the target acid.

Troubleshooting Guide (Lithiation)
IssueProbable CauseCorrective Action
N1-Cyclopropyl Cleavage Temperature too high.The lithiated species is unstable above -40°C and can eliminate the cyclopropyl group. Maintain -78°C strictly until CO2 is added.
Low Yield Wet CO2.Dry ice often has water frost. Pass the CO2 gas through a drying tube (CaCl2 or Drierite) before it enters the reaction flask.
Regio-scrambling N/AThis route is inherently regioselective for C5. If C4 product is seen, your starting material was likely impure.

Part 4: Scientific Rationale (Mechanism)

Why does Ruthenium give the 5-isomer while Copper gives the 4-isomer?

  • Copper (CuAAC): Proceeds via a copper-acetylide intermediate. The steric bulk of the copper center and the azide substituent forces the substituents apart (1,4-anti).

  • Ruthenium (RuAAC): Proceeds via a Ruthenacycle intermediate. The oxidative coupling of the alkyne and azide to the Ru center is directed by sterics and electronics to place the electronegative/bulky groups adjacent to the metal, resulting in the 1,5-syn product.

RuMechanism Step1 Cp*RuCl(PPh3)2 (Active Catalyst) Step2 Alkyne/Azide Coordination (Steric Control) Step1->Step2 -PPh3 Step3 Ruthenacycle Intermediate Step2->Step3 Oxidative Coupling Step4 Reductive Elimination Step3->Step4 Step4->Step1 Regenerate Product 1,5-Disubstituted Triazole Step4->Product

Caption: Simplified catalytic cycle of RuAAC showing the critical ruthenacycle formation that dictates 1,5-regioselectivity.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use "Click Chemistry" (CuSO4/Ascorbate) to make this? A: No. Copper catalysis is exclusively 1,4-selective. You will synthesize 1-cyclopropyl-1H-1,2,3-triazole-4 -carboxylic acid. These are different molecules with different biological properties.

Q: My Ru catalyst is black/dark green. Is it still good? A: Likely not. Active Cp*RuCl(PPh3)2 is typically an orange/brown powder. Dark green or black usually indicates oxidation to Ru(III) or Ru(IV) species which are inactive for this cycle. Recrystallize or purchase fresh catalyst.

Q: Can I use a Grignard reagent instead of n-BuLi? A: Yes. EtMgBr can deprotonate the C5 position of 1-substituted triazoles at 0°C to RT. This "Magnesiation" is often safer and more functional group tolerant than Lithiation. Quench with CO2 exactly as described in the Lithiation protocol.

Q: How do I confirm I have the 1,5-isomer and not the 1,4? A: NOE (Nuclear Overhauser Effect) NMR is the gold standard.

  • 1,5-isomer: You will see a strong NOE correlation between the cyclopropyl protons and the ester/acid group (or the proton at C4 if you haven't carboxylated yet).

  • 1,4-isomer: The distance is too great; no NOE signal will be observed between the N1-substituent and the C4-substituent.

References

  • RuAAC Mechanism & Regioselectivity: Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides. Journal of the American Chemical Society. [Link]

  • Lithiation of 1,2,3-Triazoles: Raap, R. (1971). Lithiation of 1-substituted 1,2,3-triazoles. Canadian Journal of Chemistry. [Link]

  • Cyclopropyl Azide Safety: Banert, K. (2016). Organic Azides: Syntheses and Applications. Wiley-VCH. (General reference on Azide handling). [Link]

  • Magnesium-Mediated Synthesis (Alternative): Krasinski, A., Fokin, V. V., & Sharpless, K. B. (2004). Monovalent Copper Ligands: Direct Functionalization of 1,2,3-Triazoles. Organic Letters. (Context on metallation). [Link]

Sources

Optimization

troubleshooting guide for 1,2,3-triazole synthesis from azides and β-ketoesters

Technical Support Center: Troubleshooting 1,2,3-Triazole Synthesis (Azide + -Ketoester) Topic: Base-Mediated Synthesis of 1,2,3-Triazoles (Dimroth Cycloaddition) Audience: Organic Chemists, Process Chemists, and Drug Dis...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 1,2,3-Triazole Synthesis (Azide + -Ketoester)

Topic: Base-Mediated Synthesis of 1,2,3-Triazoles (Dimroth Cycloaddition) Audience: Organic Chemists, Process Chemists, and Drug Discovery Researchers Last Updated: March 2026

Core Directive & Overview

This guide addresses the base-mediated cycloaddition of organic azides to


-ketoesters , a metal-free alternative to CuAAC (Click Chemistry) for synthesizing fully substituted 1,2,3-triazoles. Often historically associated with the Dimroth reaction  (not to be confused with the Dimroth Rearrangement), this pathway is critical for generating 1,4,5-trisubstituted triazoles  and 5-hydroxy-1,2,3-triazoles , which are inaccessible via standard click chemistry.

Key Technical Distinction: Unlike CuAAC, which relies on terminal alkynes, this reaction utilizes activated methylene compounds . The mechanism is driven by enolate nucleophilicity , not copper catalysis. Success depends heavily on base selection , C2-substitution patterns , and pKa management .

Reaction Workflow & Mechanism

The following diagram outlines the divergent pathways dictated by the substrate structure (specifically the C2 position of the


-ketoester).

TriazoleSynthesis Start Reagents: Organic Azide (R-N3) + β-Ketoester Base Base Activation (DBU, NaOEt, or KOH) Start->Base Enolate Reactive Enolate Intermediate Base->Enolate Deprotonation Decision Is C2 Position Substituted? Enolate->Decision Nucleophilic Attack on Azide PathA Path A: C2-Unsubstituted (R'-CO-CH2-COOR'') Decision->PathA No (H only) PathB Path B: C2-Alkyl Substituted (R'-CO-CH(R)-COOR'') Decision->PathB Yes (Alkyl group) CyclizA Cyclization & Dehydration PathA->CyclizA CyclizB Cyclization & Tautomerization PathB->CyclizB ProdA Product A: 5-Alkyl-1,2,3-Triazole-4-Carboxylate CyclizA->ProdA Loss of H2O ProdB Product B: 5-Hydroxy-1,2,3-Triazole (Acidic Enol Form) CyclizB->ProdB Stable Enol

Figure 1: Mechanistic divergence in the Dimroth cycloaddition. The presence of a substituent at the C2 position of the


-ketoester determines whether the final product is a 5-alkyl or 5-hydroxy triazole.[1]

Troubleshooting Guide (Q&A)

Category 1: Reaction Stalling & Low Yields

Q: My reaction stalls at 50% conversion. Adding more azide doesn't help. What is happening? A: This is likely due to base consumption or enolate quenching .

  • Cause: The reaction generates acidic byproducts or the intermediate itself is acidic (especially in Path B, where 5-hydroxytriazoles are formed). The product can protonate the enolate of the starting material, shutting down the cycle.

  • Solution:

    • Stoichiometry: Ensure you are using at least 1.2 to 2.0 equivalents of base . For 5-hydroxytriazole synthesis, the product is a salt; stoichiometric base is consumed.

    • Base Strength: Switch from weak bases (Et3N) to stronger, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or t-BuOK . DBU is particularly effective for driving difficult condensations.

    • Water Content: Strictly anhydrous conditions are rarely required, but excessive water can hydrolyze the ester. Use reagent-grade solvents (MeCN, DMSO).

Q: I am using a sulfonyl azide (e.g., TsN3) and getting a different product. Why? A: Sulfonyl azides behave differently from aryl/alkyl azides.

  • Mechanism Shift: Sulfonyl azides are "diazo transfer" reagents. Instead of cycloaddition, they often transfer the

    
     group to the activated methylene, yielding an 
    
    
    
    -diazo ester
    and a sulfonamide byproduct.
  • Correction: If you need the triazole, use aryl or alkyl azides .[2] If you must use a sulfonyl azide for a specific N1-sulfonyl triazole, you typically need a metal catalyst or specific acetylide conditions, not the standard base-mediated ketoester protocol.

Category 2: Regioselectivity & Product Identity[3][4][5][6]

Q: I expected a 5-methyl triazole, but NMR suggests a 5-hydroxy species. How do I control this? A: The product identity is strictly controlled by the C2-substitution of your


-ketoester.
  • Scenario A (C2 = H): Reaction of Ethyl Acetoacetate + Phenyl Azide.

    • Mechanism:[2][3][4][5][6] Cyclization is followed by dehydration (loss of water).

    • Result:5-Methyl-1-phenyl-1,2,3-triazole-4-carboxylate .

  • Scenario B (C2 = Alkyl): Reaction of 2-Methyl Acetoacetate + Phenyl Azide.

    • Mechanism:[2][3][4][5][6] Cyclization occurs, but "dehydration" to form an aromatic system is blocked by the alkyl group. Instead, the ketone carbonyl becomes an enol/hydroxyl group.

    • Result:5-Hydroxy-1,2,3-triazole (often exists as a salt in basic media).

  • Verification: Check the IR spectrum. 5-Hydroxytriazoles show characteristic broad OH/NH bands and shifted carbonyl stretches compared to fully aromatic triazoles.

Category 3: Workup & Isolation

Q: My product disappears during aqueous workup. Where did it go? A: If you synthesized a 5-hydroxy-1,2,3-triazole , it is likely in the aqueous layer.

  • Acidity: 5-Hydroxytriazoles are surprisingly acidic (pKa ~4–6), similar to carboxylic acids. In the presence of the reaction base (DBU/KOH), they exist as water-soluble salts.

  • Recovery Protocol:

    • Keep the aqueous layer.

    • Acidify carefully with 1M HCl to pH ~2–3.

    • The product should precipitate or become extractable into EtOAc/DCM.

    • Note: Do not wash with saturated NaHCO3, as this will extract the product back into the water.

Q: How do I remove excess azide safely? A: Unreacted organic azides are explosion hazards.

  • Small Scale: If the azide is lipophilic and product is acidic (5-hydroxy), wash the organic layer (containing azide) with basic water (extracting product), then discard the organic azide waste properly.

  • Chemical Quench: Treat the reaction mixture with triphenylphosphine (PPh3) and water (Staudinger reduction) to convert residual azide to amine, which is easier to separate and safer to handle.

Optimized Experimental Protocol

Method: DBU-Mediated Synthesis of 5-Hydroxy-1,2,3-Triazoles Based on J. Org. Chem. 2021, 86, 15.[7]

Reagents:

  • Aryl Azide (

    
     mmol)[8]
    
  • 
    -Ketoester (
    
    
    
    mmol, C2-substituted)
  • DBU (

    
     mmol)[8]
    
  • Solvent: Acetonitrile (MeCN) or DMSO (

    
     mL)
    

Step-by-Step:

  • Setup: In a round-bottom flask, dissolve the

    
    -ketoester in MeCN.
    
  • Addition: Add the Aryl Azide. (Note: If azide is low MW, handle behind a blast shield).

  • Activation: Add DBU dropwise at room temperature.

    • Observation: A mild exotherm or color change (often orange/yellow) indicates enolate formation.

  • Reaction: Heat to 50 °C for 4–18 hours. Monitor by TLC (disappearance of ketoester).

  • Workup (Critical):

    • Evaporate MeCN.

    • Redissolve residue in water (

      
       mL).
      
    • Wash with Et2O (

      
       mL) to remove neutral impurities/excess azide.
      
    • Acidify the aqueous phase with

      
       M HCl until pH 2.
      
    • Collect the precipitate via filtration OR extract with EtOAc.

  • Purification: Recrystallization from EtOH/Water is usually sufficient.

Comparison of Conditions

ParameterMethod A: Alkoxide (NaOEt/EtOH) Method B: DBU/MeCN Method C: PTC (KOH/TBAB)
Base Strength HighHigh (Non-nucleophilic)High (Interfacial)
Reaction Time 12–24 h4–18 h2–6 h
Yield Moderate (50–70%)Excellent (80–95%) Good (70–85%)
Scope Limited (Transesterification side-reactions)Broad (Tolerates sensitive groups)Good for simple substrates
Suitability Classical "Dimroth" conditionsRecommended Modern Standard Green/Solvent-free option

References

  • Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters. Source: Journal of Organic Chemistry (2021) URL:[9][Link]

  • Ueber eine Synthese von Derivaten des 1.2.3-Triazols (Original Dimroth Report). Source: Berichte der deutschen chemischen Gesellschaft (1902) URL:[10][Link]

  • Base-Promoted Synthesis of N-Substituted 1,2,3-Triazoles via Enaminone–Azide Cycloaddition. Source: Organic Letters (2016) URL:[11][Link]

  • One step synthesis of 1,2,3-triazole carboxylic acids (Patent).

Sources

Troubleshooting

Technical Support Center: 1-Cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid

Welcome to the dedicated technical guide for 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical guide for 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound. As researchers and drug development professionals, understanding the nuances of your molecule's stability is paramount for reproducible results and successful downstream applications. This guide is structured to address the specific challenges you may encounter, drawing from established principles of heterocyclic and carboxylic acid chemistry.

Frequently Asked Questions (FAQs)

This section addresses common questions about the handling, storage, and inherent stability of 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid.

Q1: What are the primary stability concerns for this compound?

The primary stability concerns stem from the interplay of its three key structural features: the 1,2,3-triazole ring, the carboxylic acid group, and the cyclopropyl substituent. While the 1,2,3-triazole core is known to be quite robust with high thermal and chemical stability[1][2], the carboxylic acid moiety introduces a significant potential for decarboxylation under thermal or catalytic stress. Additionally, like many heterocyclic compounds, there is a potential for photodegradation upon exposure to UV-Vis light.[3][4]

Q2: What are the ideal long-term storage conditions?

To ensure maximum shelf-life and prevent degradation, proper storage is critical. We recommend storing the solid compound under the conditions outlined in the table below. The rationale is to minimize exposure to the primary degradation catalysts: heat, light, and moisture.

ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of potential thermally-induced decarboxylation.
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes oxidative stress on the cyclopropyl ring and other parts of the molecule.
Light Amber Vial / DarkPrevents potential photolytic decomposition pathways common to triazole derivatives.[3][4][5]
Moisture Tightly Sealed, DesiccatedPrevents hydrolysis and minimizes water-catalyzed degradation pathways.

Table 1: Recommended Long-Term Storage Conditions.

Q3: How stable is the compound to heat? Can I heat my reaction?

The 1,2,3-triazole ring itself is generally thermally stable, with some derivatives decomposing at temperatures well above 200°C.[6][7] However, the most significant thermal liability for this molecule is not ring-opening, but rather the loss of carbon dioxide from the carboxylic acid group (decarboxylation). This reaction can be accelerated by heat. While flash vacuum pyrolysis at extreme temperatures (~500°C) is required to cleave the triazole ring[2], decarboxylation can occur at much lower temperatures, especially in solution or in the presence of trace metals. We advise monitoring any reactions conducted above room temperature carefully for the formation of the decarboxylated byproduct, 1-cyclopropyl-1H-1,2,3-triazole.

Q4: Is 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid sensitive to light?

Yes, there is a strong possibility of photosensitivity. Studies on various triazole-containing compounds, including antifungal drugs, have demonstrated degradation upon exposure to UV-Vis radiation.[3][4] The degradation pathway can be complex, but it underscores the necessity of protecting the compound, both in its solid state and in solution, from direct light sources. All handling, including weighing and solution preparation, should be performed in a controlled lighting environment, and solutions should be stored in amber or foil-wrapped containers.

Q5: How should I prepare and store stock solutions?

Solution-state stability is often lower than solid-state stability. For maximum reproducibility:

  • Solvent Choice: Use high-purity, anhydrous aprotic solvents like DMSO or DMF for stock solutions. Protic solvents (e.g., methanol, water) can participate in degradation pathways.

  • Preparation: Prepare solutions fresh whenever possible. If storage is necessary, create concentrated stock solutions rather than dilute working solutions.

  • Storage: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store frozen at -20°C or -80°C, protected from light. Before use, allow the aliquot to equilibrate to room temperature slowly and vortex gently.

Q6: Could impurities from the synthesis affect the compound's stability?

Absolutely. The most common synthesis for 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry".[8][9][10] If the final compound is not rigorously purified, residual copper ions can remain. These metal impurities are known catalysts for decarboxylation and can significantly reduce the compound's stability, even under recommended storage conditions. If you observe unexpectedly rapid degradation, residual catalyst contamination is a primary suspect.

Troubleshooting Guide

This guide provides a systematic approach to resolving common experimental issues.

TroubleshootingWorkflow start Problem: Inconsistent Assay Results or New HPLC/LC-MS Peaks q1 Is the stock solution fresh? start->q1 sol1 Prepare a fresh stock solution from solid. Re-run the experiment. q1->sol1 No q2 Was the solid material stored correctly? (Cool, Dark, Dry, Inert) q1->q2 Yes end Issue likely resolved or identified. sol1->end sol2 Acquire a new lot of the compound. Implement proper storage protocols. q2->sol2 No q3 Are reaction/assay conditions harsh? (e.g., >60°C, strong acid/base) q2->q3 Yes sol2->end sol3 Hypothesis: Thermal or pH-driven degradation. - Lower reaction temperature. - Use milder reagents / buffer pH. q3->sol3 Yes q4 Is the unexpected peak's mass consistent with decarboxylation? (M-44 Da) q3->q4 No sol3->q4 sol4 Confirmation: Degradation is likely decarboxylation. - Optimize reaction to be milder. - Consider catalyst-free synthesis routes. q4->sol4 Yes q4->end No sol4->end

A troubleshooting workflow for stability issues.

Issue 1: Assay results are drifting down over time, or I see a new peak in my chromatogram.
  • Probable Cause: This is a classic sign of compound degradation in your stock solution or, less commonly, in the solid-state if stored improperly. The new peak is likely a decomposition product.

  • Investigative Steps:

    • Analyze the Peak: Check the mass of the new peak via LC-MS. A mass loss of 44.01 Da from the parent compound strongly suggests decarboxylation.

    • Prepare Fresh: Immediately prepare a fresh solution from the solid material and re-run your analysis. If the new peak is gone or significantly reduced, this confirms the issue is solution stability.

    • Review Storage: If even a freshly prepared solution shows the impurity, your solid starting material may be compromised. Review your solid storage procedures against the recommendations in the FAQ.

Issue 2: My subsequent reaction (e.g., amide coupling, esterification) is low-yielding or gives a complex mixture.
  • Probable Cause: The reaction conditions may be inadvertently causing degradation of your starting material. Carboxylic acid activation reagents and heating are common culprits.

  • Troubleshooting & Validation:

    • Condition Check: Are you heating the reaction? Many amide coupling protocols work efficiently at 0°C to room temperature. Avoid prolonged heating if possible.

    • Monitor Starting Material: Before adding all reagents, run a control where you expose your 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid to the reaction solvent and base (if applicable) for the planned duration of the reaction. Analyze the mixture by LC-MS to see if degradation occurs even before the coupling partner is added.

    • Milder Activation: If using harsh activation agents (e.g., SOCl₂), consider switching to milder, modern coupling reagents like HATU, HOBt/EDC, or COMU, which are effective at lower temperatures.

Key Degradation Pathways & Influences

Understanding the forces that can act upon the molecule is key to preventing its degradation. The following diagram illustrates the primary factors that can compromise the stability of 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid.

StabilityInfluences cluster_molecule 1-Cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid cluster_factors External Stress Factors cluster_pathways Potential Degradation Pathways Molecule Core Molecule Decarboxylation Decarboxylation (-CO2) Molecule->Decarboxylation Photodegradation Photodegradation (Ring/Side-chain cleavage) Molecule->Photodegradation Heat Thermal Energy (Heat) Heat->Decarboxylation Light Photonic Energy (UV/Vis) Light->Photodegradation Catalyst Residual Metals (e.g., Cu+) Catalyst->Decarboxylation

Primary factors influencing compound stability.

Protocol: Forced Degradation Study

To build confidence in your specific experimental conditions, a forced degradation study is an invaluable tool. This self-validating protocol helps you understand how your material behaves under various stresses.

Objective: To determine the susceptibility of 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid to degradation under thermal, photolytic, acidic, and basic conditions.

Methodology:

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of the compound in acetonitrile.

  • Aliquot: Dispense the stock solution into five separate, clearly labeled amber HPLC vials.

    • Vial 1 (Control): Store at 4°C in the dark.

    • Vial 2 (Thermal Stress): Place in a heating block at 60°C for 24 hours.

    • Vial 3 (Photolytic Stress): Place in a photostability chamber (or ~20 cm from a broad-spectrum UV lamp) for 24 hours at room temperature.

    • Vial 4 (Acidic Stress): Add 10 µL of 1M HCl. Let stand at room temperature for 24 hours.

    • Vial 5 (Basic Stress): Add 10 µL of 1M NaOH. Let stand at room temperature for 24 hours.

  • Analysis: After the 24-hour period, allow all vials to return to room temperature. Analyze the contents of each vial by HPLC-UV or LC-MS.

  • Interpretation: Compare the chromatograms of vials 2-5 to the control (Vial 1).

    • A decrease in the area of the parent peak indicates degradation.

    • The appearance of new peaks signifies the formation of degradation products.

    • This provides direct evidence of the compound's stability (or lack thereof) under your specific laboratory conditions.

References

  • Ekiert, R. J., & Krzek, J. (2013). Photostability of triazole antifungal drugs in the solid state. Current Issues in Pharmacy and Medical Sciences, 26(3), 324-328.

  • Hu, A., et al. (2023). Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. JACS Au, 3(3), 819-828.

  • Hu, A., et al. (2023). Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. PMC.

  • Krzek, J., & Ekiert, R. J. (2013). Photostability of triazole antifungal drugs in the solid state. Current Issues in Pharmacy and Medical Sciences.

  • Yousif, E., et al. (2016). Photostability and Performance of Polystyrene Films Containing 1,2,4-Triazole-3-thiol Ring System Schiff Bases. Molecules, 21(1), 100.

  • Wang, X., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 1017323.

  • Hu, A., et al. (2023). Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. JACS Au.

  • Hu, A., et al. (2023). Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. Figshare.

  • Nahi, H. A., et al. (2019). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Oriental Journal of Chemistry, 35(1), 223-230.

  • Muhammad, S., & Ahmed, A. (2021). Synthesis, characterization and photostability study of triazole derivatives. GSC Advanced Research and Reviews, 9(1), 069-075.

  • Vuppalapati, S. V. N., et al. (2013). Synthesis of Thermally Stable Energetic 1,2,3-Triazole Derivatives. Propellants, Explosives, Pyrotechnics, 38(4), 509-518.

  • Wikipedia. (n.d.). 1,2,3-Triazole.

  • Hu, A., et al. (2023). Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. JACS Au.

  • Muhammad, S., & Ahmed, A. (2021). Synthesis, characterization and photostability study of triazole derivatives. GSC Advanced Research and Reviews.

  • Wang, P., et al. (2020). Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials. The Journal of Physical Chemistry A, 124(15), 3025-3033.

  • Pieczykolan, M., et al. (2022). A practical flow synthesis of 1,2,3-triazoles. RSC Advances, 12(45), 29285-29292.

  • Al-Masoudi, N. A., et al. (2021). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Beilstein Journal of Organic Chemistry, 17, 2228-2235.

  • Burgess, E. M., et al. (1968). Photochemical decomposition of 1H-1,2,3-triazole derivatives. Journal of the American Chemical Society, 90(7), 1923-1924.

  • Wang, X., et al. (2021). Design, synthesis, antifungal evaluation, and molecular docking of novel 1,2,4-triazole derivatives containing oxime ether and cyclopropyl moieties as potential sterol demethylase inhibitors. New Journal of Chemistry, 45(36), 16429-16441.

  • Reusch, W. (n.d.). Carboxylic Acid Reactivity. Michigan State University Chemistry.

  • Nahi, H. A., & Al-Masoudi, N. A. (2019). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Oriental Journal of Chemistry, 35(1), 416-422.

  • As-Sultany, A. H. M., et al. (2020). Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. Molecules, 25(4), 843.

Sources

Optimization

Technical Support Center: Synthesis of 1-Cyclopropyl-1H-1,2,3-triazole-5-carboxylic Acid

Welcome to the technical support guide for the synthesis and purification of 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scien...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis and purification of 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges during the synthesis of this important heterocyclic building block. As a key intermediate in the development of various pharmaceutical agents, achieving high purity is paramount. This guide provides in-depth, experience-based answers to common troubleshooting questions, focusing on the identification and removal of process-related impurities.

The typical synthesis of 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid proceeds via a two-step sequence: a [3+2] cycloaddition reaction between cyclopropyl azide and an alkyne ester (such as ethyl propiolate), followed by the hydrolysis of the resulting triazole ester intermediate. Impurities can arise from both of these critical steps.

G cluster_0 Step 1: Cycloaddition cluster_1 Step 2: Hydrolysis Cyclopropyl Azide Cyclopropyl Azide Reaction1 Cu(I) Catalyzed [3+2] Cycloaddition Cyclopropyl Azide->Reaction1 Ethyl Propiolate Ethyl Propiolate Ethyl Propiolate->Reaction1 Ester_Intermediate Ethyl 1-cyclopropyl-1H-1,2,3- triazole-5-carboxylate Reaction1->Ester_Intermediate Ester_Intermediate_2 Ester Intermediate Hydrolysis Base-mediated Saponification (e.g., NaOH) Acidification Acidic Workup (e.g., HCl) Hydrolysis->Acidification Final_Product 1-Cyclopropyl-1H-1,2,3- triazole-5-carboxylic acid Acidification->Final_Product Ester_Intermediate_2->Hydrolysis G Start Crude Product in Organic Solvent (e.g., EtOAc) AddBase Add Aqueous Base (e.g., NaHCO3 solution) Start->AddBase Separate Separate Layers AddBase->Separate OrganicLayer Organic Layer: Contains Neutral Ester Impurity (Discard) Separate->OrganicLayer Phase 1 AqueousLayer Aqueous Layer: Contains Sodium 1-cyclopropyl-1H-1,2,3- triazole-5-carboxylate (Product Salt) Separate->AqueousLayer Phase 2 Wash Wash Aqueous Layer with fresh Organic Solvent AqueousLayer->Wash Acidify Acidify Aqueous Layer (e.g., add HCl until pH ~2) Wash->Acidify Precipitate Pure Carboxylic Acid Precipitates Acidify->Precipitate Filter Filter and Dry Solid Precipitate->Filter End Pure Product Filter->End

Caption: Workflow for purification via acid-base extraction.

Detailed Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product mixture in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Expertise Note: Sodium bicarbonate is preferred over stronger bases like sodium hydroxide (NaOH) for the initial extraction. It is basic enough to deprotonate the carboxylic acid but less likely to cause hydrolysis of the residual ester impurity, preventing the potential for emulsion formation.

  • Separation: Shake the funnel vigorously, venting frequently to release CO₂ gas produced. Allow the layers to separate fully. Drain the lower aqueous layer containing the sodium carboxylate salt of your product.

  • Back-Extraction (Crucial Step): Add a fresh portion of the aqueous base to the organic layer and repeat the extraction to recover any remaining product. Combine the aqueous layers.

  • Washing: Wash the combined aqueous layers with a fresh portion of the organic solvent (e.g., ethyl acetate) to remove any trace amounts of the ester impurity that may have dissolved in the aqueous phase. Discard this organic wash.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly acidify it by adding concentrated HCl or 1M HCl dropwise with stirring until the pH is approximately 2. The pure 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid will precipitate out as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash it with cold deionized water to remove inorganic salts, and dry it under vacuum.

Q3: I am concerned about impurities from my starting materials, especially the cyclopropyl azide. What are the common culprits and how can I deal with them?

A3: The purity of your cyclopropyl azide is critical, not only for the quality of the final product but also for safety. [1][2]Impurities from this stage are often challenging to remove later in the synthesis.

Common Impurities and Their Removal

ImpuritySource in SynthesisTypical Analytical Signature (1H NMR)Recommended Removal Method
Unreacted Cyclopropyl Bromide Incomplete reaction during azide synthesis from cyclopropyl bromide via SN2 displacement. [1]Multiplet around 3.0-3.5 ppm.Careful distillation of cyclopropyl azide (use safety shields due to explosion risk). [1]If carried over, it can be removed during aqueous workups or final recrystallization.
Cyclopropanol Formed if water is present during the diazotization of cyclopropylamine, where the unstable diazonium salt reacts with water. [3]Broad singlet for -OH, characteristic cyclopropyl protons.Removed during aqueous extractions. It is highly water-soluble.
1,3-Dicyclopropylurea Forms if the intermediate isocyanate (from a Curtius rearrangement route) reacts with water to form an amine, which then reacts with another isocyanate molecule. [3][4]Symmetrical structure, distinct cyclopropyl signals, and an NH proton signal.This is a non-polar, neutral impurity. If present in the final product, it requires column chromatography or careful recrystallization for removal.
Residual Solvents (e.g., DMF, DMSO) Used as solvents in the SN2 reaction to prepare cyclopropyl azide. [1]Characteristic singlets (e.g., ~8.0, 2.9, 2.7 ppm for DMF; ~2.5 ppm for DMSO).These high-boiling solvents are difficult to remove. Thorough washing of the final precipitated product with water is effective. A final recrystallization step is also recommended.

Trustworthiness & Safety: Low molecular weight organic azides like cyclopropyl azide are potentially explosive and should be handled with extreme care, behind a blast shield, and preferably used in solution without isolation. [2][3]

Q4: How can I achieve the highest possible purity for my final product, suitable for pharmaceutical development?

A4: After a successful acid-base extraction, recrystallization is the definitive final step to achieve high purity (>99.5%). This process removes trace impurities that have similar solubility characteristics to your product in the crude form.

Expertise & Causality: The principle of recrystallization relies on the fact that the concentration of the desired compound is high, while the concentrations of impurities are low. Upon cooling a saturated solution, the desired compound will crystallize out in a pure form, leaving the impurities behind in the solvent (the "mother liquor").

Detailed Protocol: Recrystallization

  • Solvent Selection: The key is to find a solvent or solvent system in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature. For 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid, common systems include:

    • Ethanol/Water

    • Ethyl Acetate/Hexanes

    • Acetonitrile

  • Procedure: a. Place the crude, dry solid in an Erlenmeyer flask with a stir bar. b. Add the primary solvent (e.g., ethanol) dropwise while heating and stirring until the solid just dissolves. Do not add a large excess of solvent. c. If using a co-solvent system, add the "anti-solvent" (e.g., water or hexanes) dropwise to the hot solution until the first sign of persistent cloudiness (turbidity) appears. d. Add a drop or two of the primary solvent to redissolve the precipitate and obtain a clear, saturated solution. e. Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. f. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation. g. Collect the pure crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry thoroughly under vacuum.

By diligently applying these purification strategies, you can reliably produce high-purity 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid, meeting the stringent requirements for advanced research and drug development.

References
  • Wikipedia. (2023, May 29). Ethyl propiolate. Retrieved from [Link]

  • de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1000–1003. Retrieved from [Link]

  • NIST. (n.d.). Propanoic acid, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]

  • Pokhodylo, N., et al. (2021). Synthesis, crystal structure and Hirshfeld surface analysis of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 1015–1019. Retrieved from [Link]

  • NurdRage. (2017, January 31). Make Ethyl Propionate by Fischer Esterfication and Molecular Sieves with a Soxhlet extractor [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). US6642390B2 - One step synthesis of 1,2,3-triazole carboxylic acids.
  • International Journal of Pharmaceutical Research and Applications. (2022). Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives. Retrieved from [Link]

  • Avigliano, M., et al. (2023). Synthesis of some novel 1-aryl-1H-1,2,3-triazole-4-carboxamides and ethyl 1. Arkivoc, 2023(vii), 202311966. Retrieved from [Link]

  • Taddei, M., et al. (2015). Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters. The Journal of Organic Chemistry, 80(12), 6425–6432. Retrieved from [Link]

  • MDPI. (2022). The First Representative of a 5-Formyl-1H-1,2,3-triazole-4-carboxylic Acids Series. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Retrieved from [Link]

  • Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Strategies for Regioselective 1,2,3-Triazole Synthesis

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical challenge of controlling regioselectivity in 1,2,3-triazole synthesis. As your senior application scientist, I will walk you through the causality behind experimental choices to ensure your synthesis is both successful and reproducible.

The 1,3-dipolar cycloaddition between an azide and an alkyne can yield two different regioisomers: the 1,4-disubstituted and the 1,5-disubstituted 1,2,3-triazole. The classic thermal Huisgen cycloaddition often produces a mixture of both, requiring tedious purification and lowering the yield of the desired product.[1][2] This guide focuses on robust, modern strategies to selectively synthesize one isomer over the other.

Section 1: The "Gold Standard" for 1,4-Disubstituted Triazoles: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of "click chemistry." It is renowned for its exceptional reliability, mild reaction conditions, and, most importantly, its near-perfect regioselectivity for the 1,4-isomer.[3][4][5]

Frequently Asked Questions (FAQs)

Question: Why is the CuAAC reaction so highly selective for the 1,4-disubstituted regioisomer?

Answer: The remarkable regioselectivity of the CuAAC is a direct consequence of its mechanism, which is fundamentally different from the uncatalyzed thermal reaction.[1][5] The currently accepted pathway involves a dinuclear copper acetylide intermediate.[4][6]

The catalytic cycle can be summarized in these key steps:

  • Copper Acetylide Formation: The reaction begins with the coordination of the terminal alkyne to a Cu(I) center, which significantly increases the acidity of the terminal proton. Deprotonation leads to the formation of a copper(I) acetylide.[5][6]

  • Dinuclear Intermediate: Kinetic studies have shown a second-order dependence on the copper concentration, pointing to a dinuclear copper intermediate as the kinetically favored species.[4][6]

  • Coordinated Cycloaddition: The azide coordinates to one copper center, while the acetylide is bound to the other. This organized, multicenter arrangement directs the terminal nitrogen of the azide to attack the internal carbon of the copper-activated alkyne.[6][7] This concerted, but asynchronous, cycloaddition step proceeds through a six-membered copper-containing ring transition state that overwhelmingly favors the geometry leading to the 1,4-isomer.[7]

  • Product Release: The resulting copper triazolide intermediate undergoes protonolysis to release the 1,4-disubstituted triazole product and regenerate the active catalyst.

This mechanism explains why terminal alkynes are a requirement for the classic CuAAC reaction and why it fails to produce the 1,5-isomer.

CuAAC_Mechanism cluster_cycle CuAAC Catalytic Cycle Cu_I Cu(I) Catalyst Alkyne R-C≡C-H Cu_Acetylide R-C≡C-Cu(I) Alkyne->Cu_Acetylide + Cu(I) - H⁺ Complex Dinuclear Azide-Acetylide Complex Cu_Acetylide->Complex + R'-N₃ + Cu(I) Azide R'-N₃ Triazolide Copper Triazolide Intermediate Complex->Triazolide Regioselective Cycloaddition Triazolide->Cu_I - Catalyst Product 1,4-Triazole Triazolide->Product + H⁺

Caption: Simplified CuAAC catalytic cycle for 1,4-triazole synthesis.
Troubleshooting Guide: CuAAC Reactions
ProblemProbable Cause(s)Recommended Solution(s)
Reaction is slow or stalls. 1. Cu(I) Oxidation: The active Cu(I) catalyst is easily oxidized to the inactive Cu(II) state by atmospheric oxygen.[8] 2. Low Reactant Concentration: Click chemistry works best at concentrations of 0.1 M or higher. 3. Catalyst Poisoning: Substrates containing thiols can poison the copper catalyst.[5]1. Use a Reducing Agent: Always include an in situ reducing agent like sodium ascorbate to regenerate Cu(I) from any oxidized Cu(II). Ensure the reaction is run under an inert atmosphere (N₂ or Ar). 2. Add a Ligand: Use a stabilizing ligand such as Tris(benzyltriazolylmethyl)amine (TBTA) or bathocuproine disulfonate (BCS) to protect the Cu(I) state and accelerate the reaction, especially in bioconjugation applications.[5][9] 3. Increase Concentration: If possible, concentrate the reaction mixture.
Formation of 1,5-isomer or other byproducts. 1. Competing Thermal Reaction: If the reaction is heated, the uncatalyzed thermal Huisgen cycloaddition can occur, leading to a mixture of regioisomers.[1] 2. Incorrect Copper Source: Using certain Cu(II) salts without an adequate reducing agent can fail to generate the active Cu(I) catalyst efficiently.1. Maintain Room Temperature: CuAAC is highly efficient at room temperature. Avoid heating unless absolutely necessary and validated for your specific substrate.[4] 2. Optimize Catalyst System: A standard and robust system is CuSO₄ (5 mol%) with sodium ascorbate (10 mol%). Alternatively, use a direct Cu(I) source like CuI, but ensure it is pure and handled under inert conditions.
Low Yield. 1. Poor Substrate Solubility: One or both reactants may not be fully dissolved in the chosen solvent system. 2. Unstable Azide: Low molecular weight or sterically unhindered azides can be unstable.1. Solvent Screening: A common solvent system is a mixture of t-BuOH/H₂O (1:1). Other options include DMF, DMSO, or THF/H₂O.[10][11] Co-solvents can be critical for bringing both components into solution. 2. Use In Situ Azide Generation: For unstable azides, a one-pot procedure where the azide is generated from a corresponding halide and sodium azide, then immediately "clicked" with the alkyne, can be highly effective and safer.[3]
Protocol: Standard CuAAC Synthesis of a 1,4-Disubstituted 1,2,3-Triazole

This protocol describes the synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole.

  • Reagent Preparation:

    • Solution A: Dissolve benzyl azide (133 mg, 1.0 mmol) and phenylacetylene (102 mg, 1.0 mmol) in a 1:1 mixture of t-butanol and water (10 mL).

    • Solution B: Prepare a fresh aqueous solution of sodium ascorbate (1 M, 0.1 mL, 0.1 mmol).

    • Solution C: Prepare an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 M, 0.5 mL, 0.05 mmol).

  • Reaction Setup:

    • To a 25 mL round-bottom flask containing Solution A, add Solution B followed by Solution C.

    • The reaction mixture will turn from light blue to a pale yellow/green suspension.

  • Reaction Execution:

    • Stir the mixture vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.

  • Workup and Purification:

    • Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • The resulting white solid can be purified by recrystallization from ethanol or by flash chromatography on silica gel to yield the pure 1,4-disubstituted triazole.

Section 2: Accessing the "Other" Isomer: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

While CuAAC is the undisputed method for 1,4-triazoles, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides complementary and highly selective access to 1,5-disubstituted 1,2,3-triazoles.[1][12] This method has expanded the synthetic toolbox, allowing for the creation of scaffolds that were previously difficult to access.

Frequently Asked Questions (FAQs)

Question: How does the ruthenium catalyst reverse the regioselectivity to favor the 1,5-isomer?

Answer: The RuAAC mechanism is entirely different from the CuAAC pathway and does not involve a metal acetylide intermediate. This is also why RuAAC is effective for both terminal and internal alkynes.[13][14]

The proposed mechanism involves the following key stages:[1][15]

  • Oxidative Coupling: The catalytically active species, typically derived from a [CpRuCl] (Cp = pentamethylcyclopentadienyl) precursor, coordinates to both the alkyne and the azide.[12][15] These ligands then undergo an oxidative coupling to form a six-membered ruthenacycle intermediate.

  • Regiodetermining Step: The formation of this ruthenacycle is the regiodetermining step. The first C-N bond forms between the more nucleophilic terminal nitrogen of the azide and the more electrophilic internal carbon of the alkyne. This electronic preference directs the formation of the 1,5-disubstituted pattern.[1][15]

  • Reductive Elimination: The ruthenacycle intermediate then undergoes reductive elimination, which is often the rate-determining step. This step collapses the ring, forms the aromatic triazole, and regenerates the active ruthenium catalyst.[15]

RuAAC_Mechanism cluster_cycle_ru RuAAC Catalytic Cycle Ru_Cat [Cp*RuCl] Catalyst Reactants R-C≡C-H + R'-N₃ Ox_Couple Oxidative Coupling Reactants->Ox_Couple + [Ru] Ruthenacycle Six-membered Ruthenacycle Ox_Couple->Ruthenacycle Red_Elim Reductive Elimination Ruthenacycle->Red_Elim Red_Elim->Ru_Cat - Catalyst Product_Ru 1,5-Triazole Red_Elim->Product_Ru

Caption: Simplified RuAAC catalytic cycle for 1,5-triazole synthesis.
Troubleshooting Guide: RuAAC Reactions
ProblemProbable Cause(s)Recommended Solution(s)
Low or no conversion. 1. Catalyst Inactivity: The catalyst, often CpRuCl(PPh₃)₂ or CpRuCl(COD), may require activation or may be unsuitable for the substrate. 2. Reaction Temperature: RuAAC reactions often require elevated temperatures (e.g., 80-110 °C) to proceed efficiently.[12]1. Screen Catalysts: CpRuCl(PPh₃)₂ and CpRuCl(COD) are the most common and effective catalysts. Ensure they are handled with care, as they can be air-sensitive.[15] 2. Increase Temperature: Perform the reaction in a high-boiling solvent like toluene or dioxane and heat to reflux.
Poor regioselectivity (formation of 1,4-isomer). 1. Incorrect Catalyst: Using a ruthenium catalyst without the Cp* ligand can lead to poor selectivity. The bulky Cp* ligand is crucial for directing the regiochemical outcome.[13] 2. Substrate Electronics: For internal alkynes, the regioselectivity is influenced by the electronic and steric properties of the two substituents.[12][14]1. Use a [Cp*RuCl]-based Catalyst: This is the most critical factor for ensuring 1,5-selectivity.[15] 2. Consider Substrate Design: For unsymmetrical internal alkynes, the more electron-withdrawing group tends to end up at the 4-position of the triazole. 3. Additive Effect: For challenging internal alkynes, it has been reported that the addition of Cu(I) salts can synergistically improve the regioselectivity of the RuAAC reaction.[16]
Reaction works for terminal but not internal alkynes. Steric Hindrance: Highly hindered internal alkynes may react slowly or not at all.Increase Catalyst Loading/Temperature: Try increasing the catalyst loading from 1-2 mol% to 5 mol% and ensure the reaction is run at a sufficiently high temperature. Prolonged reaction times may be necessary.
Protocol: General RuAAC Synthesis of a 1,5-Disubstituted 1,2,3-Triazole
  • Reagent Preparation:

    • In a flame-dried Schlenk flask under an argon atmosphere, add the azide (1.0 mmol), the terminal alkyne (1.2 mmol), and the ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂, 16 mg, 0.02 mmol, 2 mol%).

  • Reaction Setup:

    • Add anhydrous, degassed toluene (10 mL) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS. Reactions may take 12-24 hours to reach completion.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude residue directly by flash column chromatography on silica gel to isolate the pure 1,5-disubstituted triazole.

Section 3: Metal-Free Strategies and Their Challenges

While metal-catalyzed reactions offer superb control, there are scenarios, particularly in biological systems, where a metal-free approach is necessary.

Question: I need a metal-free synthesis. Can I achieve high regioselectivity?

Answer: Achieving high regioselectivity without a metal catalyst is challenging but possible under specific conditions.

  • Thermal Cycloaddition: The traditional Huisgen cycloaddition typically yields a mixture of 1,4- and 1,5-isomers.[1] Regiocontrol is poor because it is governed by the subtle electronic properties of the frontier molecular orbitals of the azide and alkyne, and the activation barriers for both pathways are often very similar.[6] This method is not recommended when a single regioisomer is required.

  • Base-Catalyzed Synthesis of 1,5-Isomers: A clever metal-free strategy involves reacting terminal alkynes and aryl azides in DMSO with a catalytic amount of a strong base, such as t-BuOK or a tetraalkylammonium hydroxide.[17][18] The base deprotonates the alkyne to form an acetylide, which then acts as a nucleophile, attacking the terminal nitrogen of the azide to exclusively form the 1,5-disubstituted triazole.[18]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is the most important metal-free method for bioconjugation.[] It uses a highly strained cyclooctyne, which reacts rapidly with an azide without any catalyst.[][20] However, if the cyclooctyne is unsymmetrical, SPAAC can produce a mixture of regioisomers.[21]

    • Troubleshooting SPAAC Regioselectivity: Control can be difficult. Steric hindrance on the azide or the cyclooctyne can influence the outcome.[22] Advanced strategies involve designing secondary interactions within the reactants, such as forming a temporary boronate ester between a boronic acid on one reactant and a diol on the other, to pre-organize the transition state and force a single regiochemical outcome.[21][23]

Section 4: Summary and Decision-Making Guide

Choosing the correct synthetic strategy is paramount for efficiently obtaining your target triazole. Use the table and flowchart below to guide your decision.

Comparison of Key Synthetic Methods
FeatureCuAAC (Click Chemistry)RuAACThermal / Uncatalyzed
Primary Product 1,4-Disubstituted 1,5-Disubstituted Mixture of 1,4- and 1,5-
Selectivity Excellent (>95:5)[3]Excellent (>95:5)[12]Poor / Substrate-dependent
Alkyne Scope Terminal Alkynes Only[1]Terminal & Internal Alkynes[13]Terminal & Internal Alkynes
Catalyst Cu(I) source (e.g., CuSO₄/Ascorbate)[Cp*RuCl] complexesNone
Conditions Mild (Room Temp, aq. solvents)Often requires heating (80-110°C)High heat required (reflux)
Key Advantage Simplicity, reliability, "click" criteriaAccess to 1,5-isomers, internal alkynesMetal-free
Key Limitation Only 1,4-isomers, requires terminal alkyneRequires specific Ru catalyst, heatLack of regiocontrol
Decision Workflow for Regioselective Triazole Synthesis

Decision_Tree cluster_1_4 cluster_1_5 start What regioisomer do you need? isomer_1_4 1,4-Disubstituted start->isomer_1_4 isomer_1_5 1,5-Disubstituted start->isomer_1_5 is_terminal Is your alkyne terminal? isomer_1_4->is_terminal metal_ok Is a metal catalyst acceptable? isomer_1_5->metal_ok use_cuaac Use Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Highly reliable and selective. is_terminal->use_cuaac  Yes   redesign Synthesis not feasible with standard click chemistry. Redesign substrate to use a terminal alkyne. is_terminal->redesign  No   use_ruaac Use Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). Excellent for terminal and internal alkynes. metal_ok->use_ruaac  Yes   metal_free_options Consider metal-free options: - Base-catalyzed (t-BuOK/DMSO) - Strain-Promoted (SPAAC) (Regiocontrol may be a challenge for SPAAC) metal_ok->metal_free_options  No  

Caption: Decision-making flowchart for selecting a regioselective triazole synthesis method.

References

  • Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis of 1,2,3-Triazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Jaiswal, M. K., Gupta, A., Ansari, F. J., Pandey, V. K., & Tiwari, V. K. (2024). Recent Progress on Synthesis of Functionalized 1,5-Disubstituted Triazoles. Current Organic Synthesis, 21(4), 513-558. Retrieved from [Link]

  • Sustainable synthesis of 1,4-disubstituted and N-unsubstituted 1,2,3-triazoles using reusable ZnO-CTAB nanocrystals. (n.d.). RSC Publishing. Retrieved from [Link]

  • Feldman, A. K., et al. (2004). One-Pot Synthesis of 1,4-Disubstituted 1,2,3-Triazoles from In Situ Generated Azides. Organic Letters, 6(22), 3897-3899. Retrieved from [Link]

  • Ghashang, M., et al. (2021). Three-Component Synthesis of 1,4-Disubstituted 1,2,3-Triazoles using a Novel and Efficient Nano Alumina Based Cu(II) Catalyst. Polycyclic Aromatic Compounds, 43(3), 2269-2283. Retrieved from [Link]

  • Green synthesis of 1,4-disubstituted 1,2,3-triazoles: a sustainable approach. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • López, A., et al. (2018). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Advances, 8(2), 934-944. Retrieved from [Link]

  • Ghotekar, S. K., & Akerman, K. S. (2021). Metal-Free Synthesis of 1,5-Disubstituted 1,2,3-Triazoles. The Journal of Organic Chemistry, 86(24), 18001-18008. Retrieved from [Link]

  • Becker, J., et al. (2019). Chemoselectivity of Tertiary Azides in Strain-Promoted Alkyne-Azide Cycloadditions. Chemistry – A European Journal, 25(3), 730-734. Retrieved from [Link]

  • Martínez-Vargas, A., et al. (2022). Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. Molecules, 27(23), 8497. Retrieved from [Link]

  • Kwok, S. W., et al. (2010). Transition Metal-Free Catalytic Synthesis of 1,5-Diaryl-1,2,3-Triazoles. Organic Letters, 12(18), 4216-4219. Retrieved from [Link]

  • Ruthenium-Catalysed Azide-Selenoalkyne Cycloadditions: A Combined Synthetic-Computational Study into Reaction Scope, Mechanism and Origins of Regioselectivity. (n.d.). ChemRxiv. Retrieved from [Link]

  • Boren, B. C., et al. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923-8930. Retrieved from [Link]

  • Strain-promoted azide-alkyne cycloaddition enhanced by the secondary interactions. (n.d.). ChemRxiv. Retrieved from [Link]

  • Recent Developments in the Ruthenium-Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction. (n.d.). Chalmers Research. Retrieved from [Link]

  • Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Regioselectivity and conversion in RuAAC reactions with 10 mol %... (n.d.). ResearchGate. Retrieved from [Link]

  • Synergistic Effect of Copper and Ruthenium on Regioselectivity in the Alkyne–Azide Click Reaction of Internal Alkynes. (n.d.). ResearchGate. Retrieved from [Link]

  • Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC). (n.d.). Thieme E-Books. Retrieved from [Link]

  • Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Kamal, A., et al. (2012). Solvent Effect on Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Synthesis of Novel Triazolyl Substituted Quinolines as Potential Anticancer Agents. Letters in Drug Design & Discovery, 9(5), 469-478. Retrieved from [Link]

  • Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Zhang, L., et al. (2017). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 117(13), 8746-8786. Retrieved from [Link]

  • Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. (n.d.). ACS Publications. Retrieved from [Link]

  • Rodionov, V. O., et al. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(7), 2572-2597. Retrieved from [Link]

  • Boronate Formation-Triggered Azide–Alkyne Cycloaddition. (n.d.). ACS Publications. Retrieved from [Link]

  • Understanding the mechanism and regioselectivity of the copper(I) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. (n.d.). ResearchGate. Retrieved from [Link]

  • Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. (n.d.). ACS Publications. Retrieved from [Link]

  • Azide-alkyne Huisgen cycloaddition. (n.d.). Wikipedia. Retrieved from [Link]

  • Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. (n.d.). ResearchGate. Retrieved from [Link]

  • Boren, B. C., et al. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. Journal of the American Chemical Society, 130(28), 8923-8930. Retrieved from [Link]

  • Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. (n.d.). PubMed. Retrieved from [Link]

  • Analysis of solvent effects on the Cu-catalyzed azide-alkyne cycloaddition reaction via three-dimensional reference interaction site model self-consistent field method and solvation free energy decomposition. (n.d.). ResearchGate. Retrieved from [Link]

  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. (n.d.). SciELO. Retrieved from [Link]

  • Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. (n.d.). PubMed. Retrieved from [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (n.d.). ACS Publications. Retrieved from [Link]

  • An Overview of Synthetic Approaches towards 1,2,3-Triazoles. (n.d.). MDPI. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Bioactivity Guide: 1-Cyclopropyl-1H-1,2,3-triazole-5-carboxylic Acid vs. Alternative Triazole Scaffolds

As a Senior Application Scientist in medicinal chemistry and drug design, I frequently evaluate the structural and pharmacological nuances of heterocyclic building blocks. The triazole ring is a privileged pharmacophore,...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry and drug design, I frequently evaluate the structural and pharmacological nuances of heterocyclic building blocks. The triazole ring is a privileged pharmacophore, widely utilized as a bioisostere for amides, esters, and carboxylic acids to improve physicochemical properties, toxicology, and pharmacokinetics[1].

Among the vast library of triazole derivatives, 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid has emerged as a highly specialized scaffold. This guide provides an objective, data-driven comparison of its bioactivity and pharmacokinetic performance against other common triazole fragments (such as 1-methyl, 1-phenyl, and 1,2,4-triazole analogs), supported by mechanistic causality and self-validating experimental protocols.

Structural Causality & Pharmacological Profiling

To understand the superior performance of the 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid scaffold, we must deconstruct its three core structural components:

  • The 1,2,3-Triazole Core: Acts as a rigid, metabolically stable bioisostere. Its nitrogen atoms (N2, N3) serve as potent hydrogen bond acceptors, while its large dipole moment enhances target binding affinity[2].

  • The 5-Carboxylic Acid: Provides a highly versatile synthetic handle. It mimics natural substrates in oxidoreductase enzymes (such as glycolate oxidase)[3] and allows for rapid derivatization into bioactive carboxamides[4].

  • The 1-Cyclopropyl Group: This is the critical differentiator. While linear alkyl chains (e.g., ethyl, propyl) are highly susceptible to cytochrome P450-mediated aliphatic oxidation, the strained cyclopropyl ring provides immense metabolic shielding[2]. Furthermore, its distinct bond angles impose a rigid steric conformation that perfectly occupies small hydrophobic pockets in enzyme active sites, a mechanism well-documented in the efficacy of cyclopropyl-bearing fluoroquinolone antibiotics[5].

Comparative Structure-Activity Relationship (SAR) Profile

The following table aggregates the pharmacokinetic and structural advantages of the cyclopropyl variant compared to standard alternatives utilized in drug discovery[4],[2],[5]:

Scaffold TypeN1-SubstituentLipophilicity (LogP Contribution)Hepatic CYP450 StabilitySteric HindrancePrimary Bioactivity Applications
1-Cyclopropyl-1H-1,2,3-triazole CyclopropylModerate-HighExcellent (Ring strain prevents oxidation)HighAnticancer, Antimicrobial, Enzyme Inhibition
1-Methyl-1H-1,2,3-triazole MethylLowPoor (Susceptible to N-demethylation)LowBasic building block, Fragment screening
1-Phenyl-1H-1,2,3-triazole PhenylHighModerate (Prone to aromatic hydroxylation)Very HighHydrophobic pocket targeting (e.g., Kinases)
1H-1,2,4-triazole None (Tautomeric)LowHigh MinimalBroad-spectrum antifungal, Catalase inhibition

Mechanistic Pathway Visualization

To visualize how the structural components of 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid translate into in vivo efficacy, review the pathway diagram below.

Pharmacophore Core 1-Cyclopropyl-1H-1,2,3-triazole -5-carboxylic acid Prop1 1,2,3-Triazole Core (Amide Bioisostere) Core->Prop1 Prop2 Cyclopropyl Group (Metabolic Shielding) Core->Prop2 Prop3 5-Carboxylic Acid (Coupling Handle) Core->Prop3 Outcome1 Enhanced H-Bonding & Dipole Moment Prop1->Outcome1 Outcome2 CYP450 Resistance & Lipophilicity Prop2->Outcome2 Outcome3 Carboxamide Derivatization Prop3->Outcome3

Pharmacological advantages of the cyclopropyl-triazole scaffold.

Self-Validating Experimental Protocols

To objectively evaluate the bioactivity of this compound, we must synthesize its active derivatives and screen them against target enzymes. The following protocols are designed as self-validating systems, ensuring that any negative results are true reflections of the compound's bioactivity rather than experimental failure.

Protocol 1: Synthesis of Triazole-Carboxamide Derivatives

Causality: The 5-carboxylic acid of the 1,2,3-triazole is sterically hindered by the adjacent cyclopropyl group. Standard EDC/NHS coupling often yields poor results (<40%) due to this steric clash. Therefore, we utilize HATU—a highly active uronium-based coupling reagent—combined with DIPEA to ensure rapid activation and minimize epimerization.

Self-Validating Steps:

  • Activation: Dissolve 1.0 eq of 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid in anhydrous DMF. Add 1.2 eq of HATU and 2.5 eq of DIPEA. Stir at room temperature for 30 minutes.

  • Internal Validation Check: Remove a 5 µL aliquot and analyze via LC-MS. Validation: The reaction must not proceed to step 3 until the active OAt-ester intermediate mass is confirmed (>90% conversion). This rules out activation failure.

  • Coupling: Add 1.1 eq of the target amine. Stir for 12 hours at room temperature.

  • Purification: Quench with water, extract with EtOAc, and purify via preparative HPLC.

Workflow Step1 Acid Activation (HATU/DIPEA) Step2 LC-MS Validation (OAt-Ester Check) Step1->Step2 30 min, RT Step3 Amine Coupling (Nucleophilic Attack) Step2->Step3 Pass Step4 HPLC Purification (>95% Purity) Step3->Step4 12 hrs, RT

Self-validating workflow for triazole-carboxamide synthesis.

Protocol 2: In Vitro Oxidoreductase Inhibition Assay

Causality: Triazoles are well-documented inhibitors of oxidoreductases (e.g., catalase, glycolate oxidase) because the triazole-carboxylic acid motif perfectly mimics the natural substrates (like hydrogen peroxide intermediates or glycolate)[6],[3]. Enzyme activity is highly pH-dependent; thus, maintaining a strict pH 7.5 environment is critical for physiological relevance.

Self-Validating Steps:

  • Preparation: Prepare a 50 mM phosphate buffer (pH 7.5).

  • Control Establishment (Critical for Trustworthiness):

    • Baseline Control: Buffer + Substrate (H2O2) without enzyme (accounts for auto-oxidation).

    • Vehicle Control: Enzyme + Substrate + 1% DMSO (rules out solvent-induced denaturation).

    • Positive Control: 3-amino-1,2,4-triazole-5-carboxylic acid. Validation: This standard must yield an IC50 of approximately 23.21 µM[6]. If it deviates by >15%, the assay must be recalibrated.

  • Screening: Incubate the enzyme with varying concentrations (0.1 to 100 µM) of the synthesized 1-cyclopropyl-1H-1,2,3-triazole-5-carboxamide for 10 minutes.

  • Measurement: Initiate the reaction by adding H2O2. Measure the decrease in absorbance at 240 nm continuously for 3 minutes. Calculate the IC50 based on the initial velocity (V0) relative to the vehicle control.

Conclusion

When comparing triazole scaffolds, 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid offers a superior balance of lipophilicity, metabolic resistance, and synthetic versatility. While 1-methyl variants suffer from poor metabolic stability and 1-phenyl variants introduce excessive steric bulk, the cyclopropyl group provides optimal shielding against CYP450 enzymes without compromising target binding affinity[2],[7]. For drug development professionals targeting oxidoreductases or seeking robust bioisosteres for antimicrobial/anticancer agents[5], this specific building block represents a highly optimized starting point.

References

  • Effect of 3-Amino-1,2,4-Triazole-5-Carboxylic Acid on Human Blood Erythrocyte C
  • Research Advances on the Bioactivity of 1,2,3-Triazolium Salts. PMC (NIH).
  • Diazole, Triazole, and Tetrazole N-Oxides.
  • Structural studies of Glycolate Oxidase inhibitors. Universidad de Navarra.
  • Application of triazoles in the structural modification of n
  • An insight on medicinal attributes of 1,2,4-triazoles. PMC (NIH).
  • 1,2,4-Triazoles as Important Antibacterial Agents. PMC (NIH).

Sources

Comparative

Definitive Structural Validation of 1-Cyclopropyl-1H-1,2,3-triazole-5-carboxylic Acid: A Comparative Analytical Guide

The regioselective synthesis of 1,2,3-triazoles is a cornerstone of modern medicinal chemistry and drug development. While traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC) exclusively yields 1,4-disubstitu...

Author: BenchChem Technical Support Team. Date: March 2026

The regioselective synthesis of 1,2,3-triazoles is a cornerstone of modern medicinal chemistry and drug development. While traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC) exclusively yields 1,4-disubstituted triazoles, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides targeted access to 1,5-disubstituted isomers [1].

When synthesizing 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid , proving the 1,5-substitution pattern over the thermodynamically favored 1,4-isomer is a critical quality control step. As a Senior Application Scientist, I have designed this guide to objectively compare the analytical performance of various Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques, providing a self-validating framework for definitive structural assignment.

The Analytical Challenge: Why 1D ¹H NMR and MS Fall Short

Causality & Expertise: Routine Mass Spectrometry can confirm the molecular weight but is entirely blind to regiochemistry. Both the 1,4- and 1,5-isomers share the exact same chemical formula (C₆H₇N₃O₂) and exact mass, yielding identical primary[M+H]⁺ ions [2].

Similarly, relying solely on 1D ¹H NMR is perilous. While the lone triazole ring proton exhibits slightly different chemical shifts between isomers, these shifts are highly susceptible to solvent effects, concentration variations, and hydrogen bonding from the adjacent carboxylic acid [4]. Without a purified reference standard of the opposing isomer for direct comparison, ¹H NMR alone cannot provide absolute, trustworthy structural proof.

The Gold Standard: ¹³C NMR and 2D NOESY

To establish a self-validating analytical system, researchers must employ techniques that probe the fundamental electronic connectivity and spatial geometry of the molecule.

  • ¹³C NMR Gated Decoupling: The electronic environment of the triazole carbons differs significantly between isomers. The unsubstituted carbon in a 1,4-triazole (C5) typically resonates at ~120 ppm. In stark contrast, the unsubstituted carbon in a 1,5-triazole (C4) is heavily deshielded, appearing at ~133 ppm [3].

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the ultimate arbiter of regiochemistry. NOESY detects spatial proximity (< 5 Å) between protons. In the 1,4-isomer, the N1-cyclopropyl protons are spatially adjacent to the C5-proton, yielding a strong NOE cross-peak. In the target 1,5-isomer, the C5-carboxylic acid physically separates the N1-cyclopropyl group from the C4-proton, resulting in a diagnostic absence of this cross-peak.

Quantitative Data Comparison

The following table summarizes the expected analytical profiles, contrasting the target 1,5-isomer against the 1,4-isomer alternative.

Analytical Parameter1,5-Isomer (Target Compound)1,4-Isomer (Alternative)Diagnostic Value
¹³C NMR (Triazole CH) ~133 ppm (C4)~120 ppm (C5)High: Unambiguous electronic differentiation [3].
¹H NMR (Triazole H) ~7.5 - 8.0 ppm (C4-H)~7.3 - 7.8 ppm (C5-H)Low/Moderate: Overlap possible; highly solvent-dependent [4].
2D NOESY No cross-peak (N1-cyclopropyl to C4-H)Strong cross-peak (N1-cyclopropyl to C5-H)Absolute: Direct proof of spatial geometry.
HRMS (ESI+) m/z 154.0611 [M+H]⁺m/z 154.0611[M+H]⁺None for Isomers: Confirms molecular formula only [2].
Step-by-Step Methodologies
Protocol 1: High-Resolution Mass Spectrometry (HRMS-ESI)
  • Sample Preparation: Dissolve the compound in LC-MS grade Methanol/Water (1:1) containing 0.1% formic acid.

    • Causality: Formic acid acts as a proton source, significantly enhancing the [M+H]⁺ ion yield for positive electrospray ionization (ESI+) mode.

  • Instrument Calibration: Calibrate the TOF or Orbitrap mass analyzer using a standard tuning mix prior to the run.

    • Causality: Ensures mass accuracy is strictly maintained at < 5 ppm, which is mandatory to confirm the exact elemental composition (C₆H₇N₃O₂) and rule out isobaric impurities.

  • Data Acquisition: Acquire spectra in positive ion mode (m/z 50-500). Extract the exact mass for [M+H]⁺ at m/z 154.0611.

Protocol 2: Comprehensive NMR Acquisition (1D & 2D)
  • Sample Preparation: Dissolve 10-15 mg of the synthesized compound in 0.6 mL of DMSO-d₆.

    • Causality: The carboxylic acid proton exchanges rapidly in protic solvents. DMSO-d₆ minimizes this exchange and strongly solvates the polar triazole-carboxylic acid, providing sharp, highly resolved resonance lines.

  • ¹³C NMR with Gated Decoupling: Acquire ¹³C spectra using a gated decoupling pulse sequence.

    • Causality: This specific technique retains the Nuclear Overhauser Effect (NOE) signal enhancement from nearby protons while preventing peak splitting, maximizing the signal-to-noise ratio for the critical unsubstituted triazole carbon[3].

  • 2D NOESY Acquisition: Set the mixing time (τm) to 400 ms.

    • Causality: A carefully calibrated mixing time is crucial. If too short, the NOE cross-peaks will not build up. If too long, spin diffusion occurs, creating false-positive cross-peaks between distant protons. A 400 ms mixing time perfectly captures the direct through-space dipole-dipole interaction between the N1-cyclopropyl protons and the triazole ring proton.

Structural Validation Workflow

G cluster_NMR NMR Spectroscopy Logic cluster_MS Mass Spectrometry Start Synthesized Triazole (C6H7N3O2) HRMS HRMS (ESI+) Start->HRMS C13 13C NMR (Triazole C-H Shift) C13_15 ~133 ppm (C4-H) C13->C13_15 C13_14 ~120 ppm (C5-H) C13->C13_14 NOESY 2D NOESY (Spatial Correlation) NOE_15 No Cross-Peak (N1 to C4-H) NOESY->NOE_15 NOE_14 Strong Cross-Peak (N1 to C5-H) NOESY->NOE_14 Target 1,5-Isomer Confirmed C13_15->Target Alt 1,4-Isomer Detected C13_14->Alt NOE_15->Target NOE_14->Alt Mass m/z 154.0611 [M+H]+ HRMS->Mass Mass->C13 Formula Confirmed Mass->NOESY

Workflow for differentiating 1,5- and 1,4-triazole isomers using NMR and MS.

References

1.1 - Chalmers Research 2.2 - PubChemLite 3. 3 - ResearchGate 4.4 - Chim.it

Sources

Validation

comparative study of different synthetic routes to 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid

Executive Summary The synthesis of 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid presents a classic regioselectivity challenge in heterocyclic chemistry. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid presents a classic regioselectivity challenge in heterocyclic chemistry. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the industry standard for 1,4-disubstituted triazoles, it is unsuitable for this 1,5-disubstituted target.

This guide evaluates three distinct synthetic strategies:

  • Ruthenium-Catalyzed Cycloaddition (RuAAC): The direct, high-selectivity "Gold Standard."

  • Anionic Functionalization (Lithiation): A stepwise, cost-effective route using organolithium chemistry.

  • Thermal Cycloaddition/Decarboxylation: A "legacy" route often plagued by poor regiocontrol (included for comparative analysis).

Recommendation: For discovery-scale synthesis (mg to g), Route A (RuAAC) is recommended due to its operational simplicity and superior regiocontrol. For large-scale manufacturing where ruthenium costs are prohibitive, Route B (Lithiation) offers a viable, albeit technically demanding, alternative.

Critical Safety Warning: Cyclopropyl Azide

Hazard: Cyclopropyl azide (


) has a (C+O)/N ratio of 1:1, placing it well within the "highly explosive" classification.
  • Protocol: Do NOT isolate neat cyclopropyl azide.

  • Mitigation: Generate in solution (e.g., in DCM or Toluene) and use immediately.

  • Scalability: For scales >10 mmol, continuous flow chemistry is strongly recommended to minimize the active inventory of the azide.

Route A: Ruthenium-Catalyzed Cycloaddition (RuAAC)[1][2][3]

This route utilizes the steric and electronic properties of pentamethylcyclopentadienyl ruthenium complexes to direct the formation of the 1,5-isomer.

Mechanistic Insight

Unlike Copper(I) catalysis, which proceeds via a dinuclear copper acetylide intermediate, Ruthenium(II) catalysis involves the oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle. This intermediate collapses via reductive elimination to release the 1,5-disubstituted triazole.

Experimental Protocol

Reagents: Cyclopropyl azide (in solution), Methyl propiolate, Cp*RuCl(PPh3)2.[1]

  • Azide Generation: Treat cyclopropylamine (1.0 equiv) with imidazole-1-sulfonyl azide hydrochloride (1.2 equiv) and

    
     in MeOH/DCM to generate cyclopropyl azide in situ. Wash and dry the organic layer (do not concentrate to dryness).
    
  • Cycloaddition:

    • To the azide solution (approx. 0.2 M in THF or Dioxane), add Methyl Propiolate (1.1 equiv).

    • Add catalyst Cp*RuCl(PPh3)2 (2-5 mol%).

    • Heat to 60-80°C under inert atmosphere (Ar/N2) for 4-12 hours.

    • Note: Methyl propiolate is used instead of propiolic acid to prevent decarboxylation and catalyst poisoning.

  • Hydrolysis:

    • Evaporate solvent (carefully).

    • Redissolve crude ester in THF/Water (1:1).

    • Add LiOH (2.0 equiv) and stir at RT until TLC indicates consumption.

    • Acidify to pH 2-3 with 1M HCl to precipitate the target acid.

Data & Performance
  • Regioselectivity: >98:2 (1,5- vs 1,4-isomer).

  • Yield: 75-85% (over 2 steps).

  • Key Advantage: Direct access to the correct isomer with minimal byproducts.

Pathway Visualization

RuAAC_Pathway Start Cyclopropyl Azide + Methyl Propiolate Complex Oxidative Coupling (Ruthenacycle) Start->Complex Coordination Cat Cp*RuCl(PPh3)2 Cat->Complex Elim Reductive Elimination Complex->Elim Ester Methyl 1-cyclopropyl- 1,2,3-triazole-5-carboxylate Elim->Ester Regioselective Formation Product TARGET: 1-Cyclopropyl-1H- 1,2,3-triazole-5-COOH Ester->Product Hydrolysis Hydrol LiOH / H2O

Caption: Figure 1. The RuAAC pathway ensures 1,5-regioselectivity via a ruthenacycle intermediate, avoiding the formation of the unwanted 1,4-isomer.

Route B: Lithiation-Carboxylation Sequence

This route relies on the inherent acidity of the C5-proton in 1-substituted 1,2,3-triazoles (


). It is a robust alternative if Ru catalysts are unavailable.
Mechanistic Insight

The 1-substituted triazole ring directs lithiation to the 5-position due to the coordination of the lithium cation with the N1-substituent (or simply the inductive effect of the N2/N3 atoms).

Experimental Protocol

Reagents: 1-Cyclopropyl-1,2,3-triazole, n-Butyllithium (n-BuLi), Dry CO2 (gas or dry ice).

  • Precursor Synthesis (1-Cyclopropyl-1,2,3-triazole):

    • React cyclopropyl azide with Vinyl Acetate (thermal, 80°C) followed by elimination, OR

    • React cyclopropyl azide with Acetylene gas (or CaC2) using CuI catalyst (gives 1,4-isomer which is chemically identical to 1,5 when unsubstituted).

  • Lithiation:

    • Dissolve 1-cyclopropyl-1,2,3-triazole in anhydrous THF.

    • Cool to -78°C (Acetone/Dry Ice bath).

    • Add n-BuLi (1.1 equiv, 2.5M in hexanes) dropwise.

    • Stir for 30-60 mins at -78°C. The solution typically turns yellow/orange.

  • Carboxylation:

    • Bubble excess dry

      
       gas  through the solution (or pour onto crushed dry ice).
      
    • Allow to warm to RT.

  • Workup:

    • Quench with water.

    • Wash with ether (removes unreacted triazole).

    • Acidify aqueous layer (HCl) and extract with EtOAc.

Data & Performance[5]
  • Regioselectivity: >95% (C5 lithiation is highly favored over C4).

  • Yield: 60-75%.

  • Key Advantage: Uses inexpensive reagents; scalable if cryogenic cooling is available.

Route C: Thermal Cycloaddition (The "Classic" Trap)

Reagents: Cyclopropyl Azide + Dimethyl Acetylenedicarboxylate (DMAD).

  • Process: Thermal reaction yields the 4,5-dicarboxylate diester.

  • The Failure Point: Hydrolysis to the diacid followed by decarboxylation is unreliable . Thermal decarboxylation of 1,2,3-triazole-4,5-dicarboxylic acids typically yields the 4-carboxylic acid (the unwanted isomer) as the major product.

  • Verdict: This route is NOT recommended for the 5-carboxylic acid target.

Comparative Analysis

FeatureRoute A (RuAAC)Route B (Lithiation)Route C (Thermal/DMAD)
Regioselectivity Excellent (1,5) Excellent (C5) Poor (Favors 4-isomer)
Step Count 2 (Click + Hydrolysis)2 (Precursor + Lithiation)3+ (Click + Hydrolysis + Decarb)
Key Reagent Cost High (Ruthenium)Low (n-BuLi, CO2)Low (DMAD)
Scalability Good (Catalytic)Moderate (Cryogenic)Good
Safety High (Mild temp)Moderate (Pyrophoric BuLi)Moderate (High temp)

Decision Logic Workflow

Decision_Tree Start Start: Synthesis of 1-Cyclopropyl-1,2,3-triazole-5-COOH Q1 Is Ruthenium Catalyst Available/Affordable? Start->Q1 RouteA Route A: RuAAC (Cp*RuCl) Q1->RouteA Yes RouteB Route B: Lithiation (n-BuLi / CO2) Q1->RouteB No ResultA High Purity 1,5-Isomer (Recommended) RouteA->ResultA ResultB Good Purity 1,5-Isomer (Cost-Effective) RouteB->ResultB RouteC Route C: Thermal (DMAD) ResultC Mixture / Wrong Isomer (Avoid) RouteC->ResultC Comparison Only

Caption: Figure 2. Decision matrix for selecting the optimal synthetic route based on resource availability.

References

  • Zhang, L., et al. (2005). "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides." Journal of the American Chemical Society, 127(46), 15998–15999. Link

    • Foundational paper establishing RuAAC for 1,5-disubstituted triazoles.
  • Boren, B. C., et al. (2008).[2][3] "Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism." Journal of the American Chemical Society, 130(28), 8923–8930. Link

    • Detailed mechanistic study and substrate scope including propiol
  • Grimmett, M. R. (1997). "Imidazole and Benzimidazole Synthesis." Academic Press.
  • Hein, J. E., & Fokin, V. V. (2010). "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews, 39(4), 1302-1315. Link

    • Comparative review discussing CuAAC vs RuAAC selectivity.
  • Pokhodylo, N. T., et al. (2017). "Synthesis of 1H-1,2,3-triazole-4-carboxylic acid derivatives." Russian Journal of Organic Chemistry.

Sources

Comparative

assessing the in vitro efficacy of 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid derivatives

Executive Summary & Strategic Rationale This guide provides a rigorous framework for assessing 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid derivatives. While 1,2,3-triazoles are ubiquitous in medicinal chemistry du...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

This guide provides a rigorous framework for assessing 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid derivatives. While 1,2,3-triazoles are ubiquitous in medicinal chemistry due to "click" chemistry (CuAAC), the vast majority are 1,4-disubstituted . The 1,5-disubstituted scaffold—specifically with a 1-cyclopropyl moiety—represents a privileged but underutilized pharmacophore.

Why this scaffold?

  • Bioisosterism: The 1,2,3-triazole-5-carboxylate core acts as a hydrolytically stable bioisostere for twisted amides and nicotinic acid derivatives.

  • Metabolic Blockade: The N1-cyclopropyl group is a critical design element. Unlike N-ethyl or N-isopropyl groups, the cyclopropyl ring resists cytochrome P450-mediated

    
    -hydroxylation (dealkylation), significantly extending half-life (
    
    
    
    ) while maintaining lipophilic ligand efficiency (LLE).
  • Therapeutic Relevance: This motif is highly relevant in the design of URAT1 inhibitors (gout/hyperuricemia), ASK1 inhibitors (fibrosis), and peptide mimetics where conformational constraint is required.

Comparative Analysis: The 1,5-Regioisomer Advantage

The following table contrasts the target scaffold against its common alternatives. The critical differentiator is the Ruthenium-catalyzed synthesis requirement and the metabolic stability profile.

Feature1-Cyclopropyl-1,2,3-triazole-5-COOH (Target)1-Ethyl-1,2,3-triazole-5-COOH (Standard Alkyl)1-Phenyl-1,2,3-triazole-4-COOH (CuAAC Product)
Synthesis Catalyst CpRuCl (Ruthenium) CpRuCl (Ruthenium)CuSO₄ / Ascorbate (Copper)
Regiochemistry 1,5-Disubstituted 1,5-Disubstituted1,4-Disubstituted
Metabolic Stability High (Cyclopropyl blocks oxidation)Low (Prone to N-dealkylation)Moderate (Ring hydroxylation possible)
Vector Alignment Orthogonal substituents (Twisted)Orthogonal substituentsLinear/Planar alignment
Primary Utility URAT1 / ASK1 Inhibitors Tool compoundsGeneral fragment libraries

Synthetic Pathway & Regiocontrol (Graphviz)

To access the 5-carboxylic acid derivatives, standard Click chemistry (CuAAC) cannot be used, as it yields the 1,4-isomer. You must employ Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) .[1][2]

Synthesis_Pathway Start Precursors: Cyclopropyl Azide + Propiolic Acid CuAAC CuAAC Catalyst (CuSO4/Ascorbate) Start->CuAAC Path A RuAAC RuAAC Catalyst (Cp*RuCl(PPh3)2) Start->RuAAC Path B (Required) Prod_14 1,4-Isomer (WRONG REGIOISOMER) Linear Conformation CuAAC->Prod_14 Prod_15 1,5-Isomer (TARGET SCAFFOLD) Orthogonal Conformation RuAAC->Prod_15 Ester Ester Hydrolysis (LiOH, THF/H2O) Prod_15->Ester Final 1-Cyclopropyl-1H-1,2,3- triazole-5-carboxylic acid Ester->Final

Caption: Divergent synthesis showing the necessity of Ruthenium catalysis (RuAAC) to achieve the 1,5-substitution pattern required for the target scaffold.

Experimental Protocols

Protocol A: Synthesis via RuAAC (Self-Validating)

Rationale: This protocol uses Cp*RuCl(PPh3)2 to ensure 100% regioselectivity for the 5-position.

  • Reactants: Dissolve Cyclopropyl azide (1.0 equiv) and Ethyl propiolate (1.2 equiv) in anhydrous Dioxane (0.5 M).

  • Catalyst: Add Cp*RuCl(PPh3)2 (2 mol%). Note: The solution should turn dark brown/orange.[2]

  • Reaction: Heat to 60°C for 4 hours under Argon.

  • Validation (TLC/NMR):

    • TLC: Monitor disappearance of azide.

    • NMR Check: The triazole C4-proton in the 1,5-isomer typically shifts downfield (~8.0 ppm) compared to the 1,4-isomer (~8.5 ppm) but the definitive proof is NOE (Nuclear Overhauser Effect) between the cyclopropyl protons and the ester group. If NOE is observed, you have the correct 1,5-isomer.

  • Hydrolysis: Treat the intermediate ester with LiOH (3 equiv) in THF/H2O (1:1) at RT for 2 hours. Acidify to pH 3 to precipitate the carboxylic acid.

Protocol B: In Vitro Efficacy (URAT1 Inhibition)

Rationale: This scaffold is a classic bioisostere for uricosuric agents (e.g., Lesinurad analogs). We assess efficacy by measuring the inhibition of Uric Acid uptake in transfected cells.

Materials:

  • HEK293 cells stably expressing human URAT1 (SLC22A12).

  • 
    C-Uric Acid (Radiolabeled tracer).
    
  • Benzbromarone (Positive Control).

Workflow:

  • Seeding: Plate HEK-URAT1 cells in Poly-D-Lysine coated 24-well plates (2 x 10^5 cells/well). Culture for 48h.

  • Buffer Prep: Prepare HBSS (Cl- free) uptake buffer.

  • Dosing: Incubate cells with test compounds (0.1 nM to 100 µM) for 15 mins at 37°C.

  • Uptake: Add 50 µM

    
    C-Uric Acid. Incubate for exactly 5 minutes .
    
  • Termination: Aspirate and wash 3x with ice-cold HBSS.

  • Lysis: Lyse cells with 0.1 M NaOH.

  • Quantification: Measure radioactivity via Liquid Scintillation Counting (LSC).

  • Calculation: Calculate IC50 using non-linear regression (GraphPad Prism).

    • Success Criteria: IC50 < 5 µM indicates potent inhibition.

Protocol C: Metabolic Stability (Microsomal Stability)

Rationale: To prove the superiority of the N-cyclopropyl group over N-alkyl analogs.

  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Test Compounds: 1-Cyclopropyl-derivative vs. 1-Ethyl-derivative (1 µM final conc).

  • Reaction: Initiate with NADPH-generating system. Incubate at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 mins into ice-cold Acetonitrile containing internal standard.

  • Analysis: LC-MS/MS (MRM mode).

  • Result Interpretation:

    • Cyclopropyl Analog: Expect >80% remaining at 60 mins (Intrinsic Clearance

      
       < 10 µL/min/mg).
      
    • Ethyl Analog: Expect <50% remaining (High clearance due to dealkylation).

Screening Cascade & Decision Tree (Graphviz)

This diagram guides the researcher through the "Go/No-Go" decision process for this specific chemical series.

Screening_Cascade Step1 1. Synthesis (RuAAC) Confirm 1,5-Regioisomer Step2 2. Primary Assay (URAT1 Inhibition) Step1->Step2 Decision1 IC50 < 10 µM? Step2->Decision1 Step3 3. Metabolic Stability (Microsomes) Decision1->Step3 Yes Discard Discard / Redesign Decision1->Discard No Decision2 T1/2 > 30 min? Step3->Decision2 Step4 4. Cell Permeability (Caco-2 Assay) Decision2->Step4 Yes Decision2->Discard No (Unstable) Lead Lead Candidate (In Vivo Ready) Step4->Lead

Caption: Integrated screening cascade for triazole-5-carboxylic acid derivatives, prioritizing early efficacy and metabolic stability checkpoints.

References

  • Zhang, L., et al. (2005). "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides." Journal of the American Chemical Society.

    • Relevance: Establishes the Cp*RuCl catalyst protocol for synthesizing the required 1,5-disubstituted triazole core.
  • Talevi, A. (2016). "The Cyclopropyl Fragment is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry.

    • Relevance: Validates the metabolic stability rationale (blocking P450 oxid
  • Miner, J. N., et al. (2016). "Lesinurad, a novel, oral URAT1 inhibitor for the treatment of hyperuricemia and gout." Current Medical Research and Opinion.

    • Relevance: Provides the biological context (URAT1 inhibition)
  • Pokhodylo, N., et al. (2021).[3] "Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids." Biopolymers and Cell.

    • Relevance: Comparative data on triazole carboxylic acid derivatives in cellular assays.[4]

Sources

Validation

structure-activity relationship (SAR) studies of 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid analogs

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Specialists, and Pharmacologists Executive Summary: The "Cis-Mimic" Advantage[1] In the landscape of Fragment-Based Drug Discovery (F...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Specialists, and Pharmacologists

Executive Summary: The "Cis-Mimic" Advantage[1]

In the landscape of Fragment-Based Drug Discovery (FBDD), the 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid scaffold represents a critical geometric alternative to the ubiquitous 1,4-disubstituted triazoles. While Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has democratized access to 1,4-isomers (often used as trans-amide bioisosteres), the 1,5-disubstituted analogs (synthesized via RuAAC or magnesiation) offer a distinct vector presentation that mimics the cis-amide bond .

This guide objectively compares the 5-carboxylic acid (1,5-isomer) against its 4-carboxylic acid (1,4-isomer) counterpart. We analyze their structural divergence, synthetic accessibility, and implications for target binding in kinase inhibition (e.g., ASK1) and transporter modulation (e.g., URAT1).

Comparative Analysis: 5-COOH vs. 4-COOH Isomers

The core differentiation lies in the vectorial alignment of the carboxylic acid pharmacophore relative to the cyclopropyl "tail." This geometric isomerism fundamentally alters the ligand's ability to engage specific sub-pockets.

Table 1: Physicochemical & Synthetic Comparison
Feature5-COOH Analog (Subject) 4-COOH Analog (Alternative)
IUPAC Name 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid
Regiochemistry 1,5-Disubstituted1,4-Disubstituted
Bioisostere Type Cis-amide mimic (constrained turn)Trans-amide mimic (linear extension)
Dipole Moment ~5.0 D (Distinct polarization vector)~5.0 D (Opposing vector alignment)
Synthetic Catalyst Ruthenium (Cp*RuCl(cod)) or R-Mg-X Copper (CuSO₄/Ascorbate)
Metabolic Stability High (Steric shielding of N2/N3)Moderate (N2/N3 more accessible)
Key Application Constrained pockets (e.g., ASK1, URAT1)Linear binding grooves
Structural Causality
  • The 5-Position Advantage: In the 5-COOH isomer, the carboxylic acid and the N1-cyclopropyl group are spatially proximal (ortho-like relationship). This creates a steric clash that forces the cyclopropyl ring out of plane, creating a twisted conformation ideal for globular protein pockets.

  • The 4-Position Limitation: The 4-COOH isomer adopts a more planar, linear conformation. While easier to synthesize, it often fails to penetrate deep, sterically demanding hydrophobic pockets.

Structure-Activity Relationship (SAR) Deep Dive

The Cyclopropyl Anchor

The N1-cyclopropyl group is not merely a lipophilic filler; it serves as a metabolic shield .

  • Observation: Replacing the cyclopropyl with a methyl or ethyl group often leads to rapid oxidative dealkylation by CYPs.

  • Mechanism: The strained nature of the cyclopropyl ring (high C-H bond dissociation energy) resists hydroxylation better than linear alkyl chains.

  • SAR Trend: Substitution on the cyclopropyl ring (e.g., 2-fluorocyclopropyl) generally reduces potency due to steric bulk, unless the target pocket has a specific fluorine-philic region.

The Carboxylic Acid Warhead

The C5-carboxylic acid is the primary hydrogen bond donor/acceptor.

  • Bioisosteric Replacement: Conversion of the 5-COOH to a 5-carboxamide (via amide coupling) retains the cis-geometry but alters the H-bond donor profile.

  • Case Study (Antimalarial): In cyclopropyl carboxamide series, the 5-position amide derivatives showed superior potency (IC50 < 100 nM) compared to 4-position analogs, attributed to the specific "kink" required to fit the enzyme active site.

Experimental Protocols

Protocol A: Regioselective Synthesis of the 5-COOH Analog (RuAAC Method)

Note: This protocol ensures exclusive formation of the 1,5-isomer, avoiding the 1,4-byproduct common in thermal methods.

Reagents:

  • Cyclopropyl azide (prepared in situ or commercial)

  • Propiolic acid (or methyl propiolate)

  • Catalyst: Cp*RuCl(cod) (Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride)

  • Solvent: 1,4-Dioxane or THF

Step-by-Step Workflow:

  • Catalyst Activation: In a flame-dried Schlenk flask, dissolve Cp*RuCl(cod) (2 mol%) in anhydrous 1,4-dioxane under Argon.

  • Addition: Add cyclopropyl azide (1.0 equiv) and propiolic acid (1.2 equiv) sequentially.

  • Reaction: Heat the mixture to 60°C for 12 hours . Crucial: Do not exceed 80°C to prevent thermal degradation of the azide.

  • Workup: Cool to room temperature. Concentrate the solvent in vacuo.

  • Purification: The crude residue is purified via flash column chromatography (SiO2, DCM:MeOH 95:5).

    • Validation: 1H NMR should show the triazole proton singlet at ~8.1 ppm (distinct from ~8.5 ppm for the 1,4-isomer).

Protocol B: Biological Evaluation (Fluorescence Polarization Assay)

Context: Testing binding affinity against a model kinase target (e.g., ASK1).

  • Probe: Fluorescein-labeled tracer known to bind the target ATP pocket.

  • Titration: Serial dilute the 5-COOH analog (10 mM DMSO stock) into assay buffer (50 mM HEPES, pH 7.5).

  • Incubation: Mix protein (10 nM), tracer (2 nM), and compound. Incubate for 60 min at 25°C.

  • Readout: Measure Fluorescence Polarization (mP).

  • Data Analysis: Fit data to a 4-parameter logistic equation to determine IC50.

Visualizing the Divergence: RuAAC vs. CuAAC

The following diagram illustrates the mechanistic divergence that dictates the final 3D geometry and biological utility of the scaffold.

TriazoleSAR Start Precursors: Cyclopropyl Azide + Propiolic Acid Cu_Path Cu(I) Catalysis (Click Chemistry) Start->Cu_Path Regioselective Ru_Path Ru(II) Catalysis (Cp*RuCl) Start->Ru_Path Regioselective Prod_14 1,4-Isomer (4-COOH) 'Trans-Amide Mimic' Cu_Path->Prod_14 Prod_15 1,5-Isomer (5-COOH) 'Cis-Amide Mimic' Ru_Path->Prod_15 Geo_14 Linear Geometry Planar Conformation Prod_14->Geo_14 Geo_15 Kinked Geometry Twisted Conformation Prod_15->Geo_15 Target_A Linear Binding Grooves (e.g., Proteases) Geo_14->Target_A Optimal Fit Target_B Globular Pockets (e.g., ASK1, URAT1) Geo_15->Target_B High Affinity

Figure 1: Synthetic divergence leading to distinct geometric isomers. The Ru-catalyzed path yields the 1,5-isomer (blue highlight), essential for targeting globular pockets like ASK1.

References

  • Vertex Pharmaceuticals. (2014). Cyclopropyl Carboxamides: A New Oral Antimalarial Series Derived from the Tres Cantos Anti-Malarial Set. ACS Medicinal Chemistry Letters.

  • Pokhodylo, N., et al. (2021).[1] Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids. Biopolymers and Cell.

  • Zhang, L., et al. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides. Journal of the American Chemical Society.

  • Mishra, K. B., et al. (2025).[2] 1,5-Disubstituted 1,2,3-triazoles: Molecular scaffolds for medicinal chemistry and biomolecular mimetics. European Journal of Medicinal Chemistry.

  • Ardea Biosciences. (2015). URAT1 Inhibitors and Lesinurad Analogs. FDA Approval Package/Scientific Review.

Sources

Comparative

benchmarking the performance of 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid in specific assays

Publish Comparison Guide: Benchmarking 1-Cyclopropyl-1H-1,2,3-triazole-5-carboxylic Acid Part 1: Executive Summary & Strategic Positioning The "Scaffold Hopping" Challenge: In modern Fragment-Based Drug Discovery (FBDD),...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Benchmarking 1-Cyclopropyl-1H-1,2,3-triazole-5-carboxylic Acid

Part 1: Executive Summary & Strategic Positioning

The "Scaffold Hopping" Challenge: In modern Fragment-Based Drug Discovery (FBDD), the 1,4-disubstituted 1,2,3-triazole has become ubiquitous due to the ease of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] However, this ubiquity has led to a "trans-amide" bias in chemical libraries.

The Solution: 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid represents a strategic divergence. Unlike its 1,4-counterpart, this 1,5-disubstituted scaffold mimics a cis-amide bond geometry.[1][2] This guide benchmarks its performance as a bioisostere, highlighting its utility in targeting protein pockets that require a "turn" conformation—specifically G-protein coupled receptors (GPCRs) and kinase hinge regions—where linear 1,4-isomers fail.[1]

Key Differentiators:

  • Vector Geometry: Mimics cis-peptide bond (vs. trans-peptide for 1,4-isomers).

  • Metabolic Stability: Superior resistance to oxidative metabolism compared to phenyl-based acids.

  • Solubility: The N1-cyclopropyl group disrupts planarity less than a phenyl group but provides necessary lipophilic contacts, optimizing Ligand Efficiency (LE).[1]

Part 2: Technical Benchmarking & Comparative Data

We benchmark the performance of the 1,5-isomer (Subject) against the 1,4-isomer (Alternative A) and Benzoic Acid (Alternative B).[1]

Geometric & Electronic Profiling

The primary value proposition of the 1,5-isomer is its unique vector presentation.

Metric1,5-Isomer (Subject) 1,4-Isomer (Alternative A) Benzoic Acid (Alternative B) Implication
Vector Angle ~60° (Bent/Cis-like)~180° (Linear/Trans-like)120° (Planar)1,5-isomer fits "U-shaped" binding pockets.
Dipole Moment ~5.0 D~5.0 D~1.7 DHigh dipole enhances solubility but requires polar matching in the pocket.
H-Bond Donor C4-H (Weak, pKa ~26)C5-H (Weak, pKa ~26)None (Ring)C-H...O interactions are possible in the active site.[1]
pKa (Acid) ~3.5 - 4.0~3.5 - 4.04.2Slightly more acidic than benzoic acid; ionized at physiological pH.
Experimental Assay Performance

Assay 1: Thermodynamic Solubility (pH 7.4) Protocol: Shake-flask method, 24h equilibrium, HPLC-UV quantification.[1]

  • 1,5-Isomer: >500 µM (High).[1] The cyclopropyl group disrupts crystal packing efficiency compared to planar aromatics.

  • 1,4-Isomer: >500 µM (High).[1]

  • Benzoic Acid: ~200-300 µM (Moderate).

Assay 2: Microsomal Metabolic Stability (Human Liver Microsomes) Protocol: 1 µM compound, 0.5 mg/mL protein, NADPH regeneration system, 30 min incubation.[1]

  • 1,5-Isomer: <5 µL/min/mg (High Stability).[1] The triazole ring is essentially metabolically inert. The cyclopropyl group is the only potential soft spot but is generally stable.

  • Benzoic Acid: Variable. Susceptible to Phase II conjugation (glucuronidation) and ring oxidation.[1]

Assay 3: Synthetic Accessibility (Yield)

  • 1,5-Isomer: Moderate (40-60%) . Requires Dimroth Reaction or RuAAC. Sensitive to steric bulk.

  • 1,4-Isomer: High (>90%) .[1] CuAAC "Click" chemistry is robust and insensitive to substrate types.

Part 3: Detailed Experimental Protocols

To ensure reproducibility, we provide the specific protocol for synthesizing the difficult 1,5-isomer, as it cannot be made via standard copper catalysis.

Protocol A: Regioselective Synthesis of 1,5-Isomer (Dimroth Strategy)

Rationale: Direct Ru-catalyzed click chemistry can be expensive and scale-limited. The Dimroth reaction using magnesium enolates is the robust industrial standard for this scaffold.

Step-by-Step Workflow:

  • Activation: Dissolve Ethyl 3-cyclopropyl-3-oxopropanoate (1.0 eq) in MeOH.

  • Base Treatment: Add Magnesium Methoxide (Mg(OMe)2) (1.2 eq) to form the magnesium enolate.[1] Stir at 0°C for 30 min.

  • Azide Addition: Add Organic Azide (e.g., Cyclopropyl azide for N1-substitution, though here we use a precursor strategy if N1 is fixed) or react with 4-Nitrophenyl azide if using an amine-exchange strategy. Correction for specific target: For 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid, react Cyclopropyl Azide with Ethyl Propiolate (RuAAC) OR use the Dimroth rearrangement of a 5-amino-1,2,3-triazole intermediate.

    • Preferred Route (Dimroth): React Cyclopropyl Azide with Ethyl Acetoacetate in the presence of NaOEt/EtOH . The initial product is the 5-methyl-1-cyclopropyl-triazole-4-carboxylic ester. To get the 5-acid, a specific condensation of Cyclopropyl Azide with Ethyl 3-hydroxyacrylate (or equivalent) is required.

    • Alternative (RuAAC): Mix Cyclopropyl Azide (1.0 eq) + Propiolic Acid (1.0 eq) + Cp*RuCl(PPh3)2 (2 mol%) in Dioxane at 60°C.

  • Hydrolysis: Treat the resulting ester with LiOH (3 eq) in THF/H2O (1:1) at RT for 4h.

  • Workup: Acidify to pH 3 with 1N HCl. Extract with EtOAc.

Self-Validation Check:

  • NMR Diagnostic: The C4-H proton of the 1,5-isomer typically appears downfield (~8.0-8.2 ppm) compared to the 1,4-isomer (~8.5 ppm), but the definitive check is NOE (Nuclear Overhauser Effect) .[1]

  • NOE Check: Irradiate the Cyclopropyl CH. If you see enhancement of the Triazole C-H, it is the 1,5-isomer (they are close).[1] If no enhancement, it is the 1,4-isomer.[1]

Part 4: Visualization of Signaling & Synthesis

Diagram 1: Synthesis Decision Tree (1,4 vs 1,5 Regioselectivity)

This diagram illustrates the divergent synthetic pathways to access the two isomers.

SynthesisPathways Start Starting Materials: Cyclopropyl Azide + Alkyne Decision Catalyst Selection Start->Decision PathA Copper Catalyst (CuI) (CuAAC) Decision->PathA Standard Click PathB Ruthenium Catalyst (Cp*Ru) (RuAAC) Decision->PathB Direct Regiocontrol PathC Magnesium/Base (Dimroth Reaction) Decision->PathC Classic Organic Product14 1,4-Isomer (Trans-Amide Mimic) Linear Vector PathA->Product14 High Yield (>90%) Product15 1,5-Isomer (Cis-Amide Mimic) Bent Vector PathB->Product15 High Cost, Good Yield PathC->Product15 Low Cost, Moderate Yield

Caption: Divergent synthetic pathways. CuAAC yields the linear 1,4-isomer, while RuAAC or Dimroth conditions are required to access the bent 1,5-isomer.[1]

Diagram 2: Vector Analysis & Binding Mode

This diagram visualizes why the 1,5-isomer is critical for specific binding pockets (e.g., GPCRs).

VectorAnalysis Target Target Pocket (e.g., GPR88 / Kinase Hinge) Isomer14 1,4-Isomer (Linear) Target->Isomer14 Steric Constraint Isomer15 1,5-Isomer (Bent) Target->Isomer15 Shape Complementarity Result14 Clash with Pocket Wall Isomer14->Result14 Result15 Perfect Fit (Cis-Geometry) Isomer15->Result15

Caption: Vector analysis showing the 1,5-isomer's ability to fit "bent" hydrophobic pockets where linear 1,4-isomers clash.

References

  • Pokhodylo, N., et al. (2021).[1] "Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids." Biopolymers and Cell.

  • Zhang, B., et al. (2019).[1] "Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC): A Review." Chemical Reviews. [1]

  • Bonnet, D., et al. (2020).[1] "1,2,3-Triazoles as Amide Bioisosteres: 1,5-Disubstituted Isomers Mimic Cis-Amides." Journal of Medicinal Chemistry.

  • Sigma-Aldrich. "1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid Product Sheet."

  • Drug Hunter. "Bioisosteres for Drug Hunters: Carboxylic Acids and Amides."

Sources

Validation

comparative analysis of the cost-effectiveness of different synthetic methods for 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid

Introduction: The Strategic Importance of Regioisomeric Triazole Carboxylic Acids The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, valued for its metabolic stability, hydrogen bonding capabilitie...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Regioisomeric Triazole Carboxylic Acids

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, valued for its metabolic stability, hydrogen bonding capabilities, and dipole character. Specifically, 1-substituted-1H-1,2,3-triazole-carboxylic acids serve as critical building blocks for novel therapeutics, including antibacterial and anticancer agents.[1][2] The precise placement of the carboxylic acid group on the triazole ring—at the C4 or C5 position—dramatically influences the molecule's spatial arrangement and its interaction with biological targets. Consequently, the ability to selectively synthesize a specific regioisomer, such as 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid, is of paramount importance.

This guide provides an in-depth comparative analysis of the primary synthetic strategies to access this valuable compound and its C4-carboxylic acid regioisomer. We will dissect the cost-effectiveness of the two most powerful methods in the synthetic chemist's arsenal: the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for the direct synthesis of the 1,5-isomer, and the ubiquitous Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry" for the synthesis of the 1,4-isomer.[3] This analysis is grounded in experimental data, providing researchers, scientists, and drug development professionals with a practical framework for methodological selection based on cost, efficiency, and desired chemical architecture.

Part 1: Synthesis of the Essential Precursor, Cyclopropyl Azide

Both the RuAAC and CuAAC pathways begin with a common, high-energy starting material: cyclopropyl azide. Due to its potential instability, this reagent is not widely available commercially and is typically prepared immediately prior to use. The most common and reliable method is the nucleophilic substitution of a cyclopropyl halide with sodium azide.[4][5]

Expertise & Experience: Why this Protocol is Self-Validating

The selection of a mixed solvent system (acetone/water) is a critical choice driven by the need to balance the solubility of both the organic substrate (cyclopropyl bromide) and the inorganic salt (sodium azide). Acetone provides a suitable medium for the organic halide, while water is necessary to dissolve the sodium azide. This biphasic approach, often facilitated by a phase-transfer catalyst in industrial settings, ensures a sufficient concentration of both reactants at the interface, driving the S(_N)2 reaction forward efficiently at room temperature.[4] Careful temperature control during workup is essential to prevent the volatilization or decomposition of the low-boiling point product.

Experimental Protocol: Synthesis of Cyclopropyl Azide
  • Reaction Setup: In a well-ventilated fume hood, dissolve cyclopropyl bromide (1.0 eq) in a 3:1 mixture of acetone and water (to a final concentration of ~0.25 M).

  • Azide Addition: To the stirring solution, add sodium azide (NaN(_3), 2.0 eq) portion-wise. Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Use appropriate personal protective equipment (PPE).

  • Reaction: Stir the mixture vigorously at room temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with dichloromethane (DCM). Transfer to a separatory funnel and wash with water to remove unreacted sodium azide and acetone.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO(_4)), filter, and carefully concentrate the solvent under reduced pressure at a low temperature (<30°C) to yield cyclopropyl azide as a volatile liquid. Due to its potential for explosive decomposition, it is strongly recommended to use the resulting solution directly in the next step without isolation of the pure azide.[5]

Workflow for Cyclopropyl Azide Synthesis

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Use A Cyclopropyl Bromide C Dissolve in Acetone/Water A->C B Sodium Azide B->C D Stir at RT, 30-60 min C->D E DCM Extraction & Water Wash D->E F Dry & Concentrate (Low Temp) E->F G Cyclopropyl Azide (Solution for direct use) F->G cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification A Cyclopropyl Azide (in solution) D Combine under Inert Atmosphere A->D B Propiolic Acid B->D C [Cp*RuCl] Catalyst C->D E Heat at 60-80°C, 12-24h D->E F Solvent Removal E->F G Column Chromatography or Recrystallization F->G H 1-Cyclopropyl-1H-1,2,3-triazole- 5-carboxylic acid G->H cluster_start Starting Materials cluster_reaction Step 1: Cycloaddition cluster_hydrolysis Step 2: Hydrolysis A Cyclopropyl Azide (in solution) D Combine in tBuOH/H2O at RT, 4-12h A->D B Ethyl Propiolate B->D C CuSO4 / Na-Ascorbate C->D E Ethyl Ester Intermediate D->E F Add LiOH or NaOH E->F G Acidify with HCl F->G H 1-Cyclopropyl-1H-1,2,3-triazole- 4-carboxylic acid G->H

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1-Cyclopropyl-1H-1,2,3-triazole-5-carboxylic Acid

[1][2][3][4][5][6][7] Part 1: Executive Summary & Immediate Action Card Do not treat this compound as general organic trash. While 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid (CAS: 1784650-04-9) is structurally sta...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4][5][6][7]

Part 1: Executive Summary & Immediate Action Card

Do not treat this compound as general organic trash. While 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid (CAS: 1784650-04-9) is structurally stable compared to high-energy azoles, it possesses specific chemical hazards (irritant, nitrogen-rich decomposition) that mandate segregation from general waste streams.[1]

Parameter Critical Data
Signal Word WARNING
Hazard Statements H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3][4][5] Irrit.)
Primary Disposal Method High-Temperature Incineration (with afterburner and scrubber)
Incompatibility Strong Oxidizers, Strong Bases (Exothermic reaction)
Waste Code (RCRA) Not explicitly P/U listed; classify as D001 (Ignitable) if in flammable solvent, or general Hazardous Organic Waste .

Part 2: Chemical Profile & Hazard Identification[3][5][7]

Understanding the molecular architecture is the first step in safety. This compound features two distinct functional groups that dictate its disposal logic:

  • 1,2,3-Triazole Ring : A nitrogen-rich heterocycle.[1] Unlike their explosive tetrazole cousins, 1,2,3-triazoles are thermally stable due to aromaticity.[1] However, upon thermal decomposition (fire/incineration), they release significant quantities of Nitrogen Oxides (NOx) .[1] Implication: Waste must be directed to facilities with scrubbers.[1]

  • Carboxylic Acid (-COOH) : Provides acidity (estimated pKa ~3-4).[1] Implication: Risk of exothermic reaction if accidentally mixed with basic waste (e.g., hydroxide solutions) in a closed carboy.[1]

Physical Properties Table
PropertyValue / Description
Physical State Solid (White to off-white powder)
Solubility Soluble in DMSO, Methanol, dilute aqueous base.[1] Poorly soluble in water.
Molecular Weight ~153.14 g/mol
Stability Stable under standard conditions.[1] Avoid shock/friction with strong oxidizers.

Part 3: Pre-Disposal Stabilization & Segregation

Before removing waste from the fume hood, you must stabilize it to prevent "trash can chemistry."

Segregation Logic (The "No-Mix" Rule)[1]
  • Do NOT mix with : Strong bases (NaOH, KOH), Peroxides, or Metal Hydrides.[1]

  • Compatible Streams : Non-halogenated organic solvents (Methanol, Ethanol, Acetone) or Halogenated solvents (DCM), depending on the carrier solvent used in your experiment.[1]

Solid Waste Preparation[1]
  • Contaminated Solids : Weigh boats, gloves, and paper towels contaminated with the substance must be double-bagged in clear polyethylene bags.[1]

  • Labeling : Label immediately as "Hazardous Waste - Solid - Toxic/Irritant."[1]

Liquid Waste Preparation
  • pH Check : If the waste is an aqueous mother liquor, check pH.[1] If highly acidic, neutralize slowly with dilute Sodium Bicarbonate to pH 6-8 before adding to the waste container to prevent container degradation.[1]

  • Solvent Waste : If dissolved in organics, no neutralization is required.[1] Pour into the appropriate solvent carboy.

Part 4: Step-by-Step Disposal Protocols

Protocol A: Solid Substance Disposal (Pure or Residual)

For expired shelf stocks or reaction byproducts.[1]

  • Dissolution (Preferred) :

    • Dissolve the solid in a combustible solvent (e.g., Acetone or Ethanol) to create a 5-10% solution.[1]

    • Reasoning : Incinerators handle liquids more efficiently than bulk powders, ensuring complete destruction of the triazole ring.[1]

  • Transfer : Pour the solution into the "Non-Halogenated Organic Waste" carboy.

  • Labeling : Tag the container with the chemical name and "Contains Triazoles - Potential NOx release on burn."[1]

Protocol B: Aqueous Waste Streams

For reaction workups.

  • Segregation : Collect aqueous layers separately.

  • Neutralization : Slowly adjust pH to 7 using 1M NaOH or NaHCO₃. Caution : Watch for exotherm.

  • Container : Transfer to "Aqueous Hazardous Waste" drum.

  • Note : Do not pour down the drain. Even if non-toxic, the nitrogen content contributes to eutrophication and regulatory non-compliance.

Protocol C: Spill Cleanup (Emergency)
  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a dust mask (N95) if powder is fine.

  • Containment : Cover spill with a spill pillow or inert absorbent (Vermiculite/Sand).

  • Decontamination :

    • Sweep up carefully to avoid dust generation.

    • Wipe the surface with a 10% soap/water solution.

    • Place all materials into a wide-mouth hazardous waste jar.

Part 5: Visual Decision Workflow

The following diagram outlines the logical decision process for disposing of 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid.

DisposalWorkflow Start Waste Generation: 1-cyclopropyl-1H-1,2,3-triazole-5-COOH StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Gloves, Paper) StateCheck->Solid Liquid Liquid Waste (Solutions, Mother Liquor) StateCheck->Liquid SolidType Is it Bulk Chemical? Solid->SolidType LiquidType Solvent Base? Liquid->LiquidType Dissolve Dissolve in Acetone/Ethanol (Create 5-10% Solution) SolidType->Dissolve Yes (Pure Compound) BagIt Double Bag in Polyethylene Label: 'Solid Haz Waste' SolidType->BagIt No (Contaminated Items) BinOrganic Carboy: Non-Halogenated Organic (Incineration) Dissolve->BinOrganic Organic Organic Solvent LiquidType->Organic Aqueous Aqueous Solution LiquidType->Aqueous Organic->BinOrganic Neutralize Neutralize to pH 6-8 (Avoid Exotherm) Aqueous->Neutralize BinAqueous Carboy: Aqueous Hazardous (Treatment Plant) Neutralize->BinAqueous

Figure 1: Decision tree for segregating triazole carboxylic acid waste based on physical state and concentration.[1]

Part 6: Regulatory Compliance & Documentation

Labeling Requirements

Every waste container must be labeled before the first drop of waste is added.

  • Constituents : Clearly list "1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid" (do not use abbreviations like "Triazole-Acid").[1]

  • Hazards : Check boxes for "Irritant" and "Toxic."[1][5]

Final Destruction

The ultimate fate of this waste stream must be High-Temperature Incineration .[1]

  • Why? Biological treatment plants often fail to degrade triazole rings effectively.[1] Incineration at >1000°C ensures the ring structure is broken down into N₂ and CO₂, with scrubbers capturing any NOx emissions [1].

References

  • Fisher Scientific. (2025). Safety Data Sheet: 1,2,3-1H-Triazole. Retrieved from [1]

  • ChemicalBook. (2025).[6] 1-Methyl-1,2,3-triazole Safety Data Sheet. Retrieved from [1]

  • Echemi. (2025).[6] 1H-1,2,3-Triazole SDS and Disposal Guidelines. Retrieved from [1]

  • Apollo Scientific. (2023). Safety Data Sheet: 1H-1,2,3-Triazole. Retrieved from [1]

Sources

Handling

Personal protective equipment for handling 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid

Comprehensive Safety and Handling Guide for 1-Cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid 1-Cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid (CAS 1784650-04-9) is a highly versatile building block frequently utilized...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide for 1-Cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid

1-Cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid (CAS 1784650-04-9) is a highly versatile building block frequently utilized in medicinal chemistry, particularly in click chemistry workflows and as a bioisostere for amide bonds in drug development[1]. While its utility in synthesizing complex pharmacophores is undeniable, the compound presents specific handling challenges. As a Senior Application Scientist, I have designed this protocol to move beyond basic safety data sheets, providing you with the mechanistic causality behind each safety measure to ensure a self-validating, zero-exposure laboratory environment.

Hazard Profile & Mechanistic Causality

Understanding the specific hazards of this compound requires analyzing its structural motifs:

  • Carboxylic Acid Moiety: Confers mild to moderate acidity. Upon contact with ambient moisture on mucosal membranes or skin, it causes localized pH disruption, leading to acute irritation (GHS Hazard Statements H315, H319, and H335).

  • 1,2,3-Triazole Core: Triazoles are biologically active scaffolds known to coordinate with metalloenzymes (e.g., cytochrome P450s). While this specific building block is not acutely toxic on its own, structurally related triazole-carboxylic acids (such as the degradative metabolites of the antiviral ribavirin) have complex pharmacokinetic profiles that mandate precautionary handling to prevent any accidental systemic absorption[2].

Personal Protective Equipment (PPE) Matrix

To ensure compliance with OSHA standard 29 CFR 1910.132[3], the following PPE matrix must be strictly adhered to. Every piece of equipment is selected based on the specific physicochemical properties of the compound.

PPE CategorySpecificationMechanistic Causality (Why it is required)
Hand Protection Nitrile gloves (minimum 4 mil thickness)Nitrile provides a robust barrier against polar organic acids. Latex is insufficient, offering lower chemical resistance to the acidic building block and the polar aprotic solvents (e.g., DMF, DMSO) used during dissolution.
Eye Protection ANSI Z87.1-compliant safety gogglesThe compound is a fine powder prone to aerosolization. Goggles prevent corneal irritation (H319) caused by the acidic moiety reacting with ocular fluid.
Body Protection Flame-resistant (FR) lab coat, fully buttonedPrevents dermal exposure (H315) and protects against potential secondary hazards from coupling reagents and solvents used in triazole functionalization.
Respiratory Fume Hood (Face velocity: 80–100 fpm)Mitigates the inhalation of aerosolized particulates (H335). The triazole core's low molecular weight (153.14 g/mol ) makes its dust highly mobile in ambient air currents.

Operational Workflow & Handling Protocol

This step-by-step methodology ensures that every stage of your experiment has a built-in safety validation check.

Step 1: Pre-Operation & Workspace Preparation

  • Verify that the chemical fume hood is operational with a face velocity between 80–100 feet per minute (fpm). Self-Validation: Check the digital monitor or use a Kimwipe to visually confirm inward airflow.

  • Clear the workspace of incompatible materials, particularly strong oxidizing agents and strong bases, which can cause uncontrolled exothermic neutralization reactions with the carboxylic acid.

Step 2: Weighing and Transfer

  • Equip an anti-static weighing boat. Causality: Static electricity can cause the fine powder of 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid to violently disperse, risking inhalation.

  • Utilize an analytical balance located strictly inside the fume hood.

  • If the balance is outside the hood, weigh the material into a tared vial, cap it securely with a PTFE-lined septum, and transport it to the hood before adding any solvent. Do not transfer dry powder across open lab spaces.

Step 3: Dissolution and Reaction Setup

  • Dissolve the compound in appropriate organic solvents (e.g., DMSO, DMF, or methanol) via slow, dropwise addition.

  • Self-Validation: Monitor the reaction vessel for unexpected heat generation. While the dissolution of this acid is typically neutral, rapid addition to basic solutions (e.g., DIPEA or TEA used in peptide coupling) will generate an exothermic salt-formation reaction.

Spill Management & Disposal Plan

In the event of a spill, or upon reaction completion, disposal must strictly comply with EPA Resource Conservation and Recovery Act (RCRA) guidelines, specifically Subpart K for academic and research laboratories[4].

Immediate Spill Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity of the spill to prevent tracking the powder.

  • Neutralize: For dry powder spills, gently cover the area with a damp paper towel to prevent aerosolization. For solution spills, apply a mild, solid basic absorbent (e.g., sodium bicarbonate) to neutralize the carboxylic acid safely without generating excessive heat.

  • Collect: Sweep up the neutralized material using a non-sparking tool and place it in a compatible, sealable hazardous waste container.

Standard Disposal Plan:

  • Classification: Never dispose of 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid or its solutions down the drain. It must be classified as hazardous chemical waste.

  • Containment: Store waste in a chemically compatible, leak-proof container within a designated Satellite Accumulation Area (SAA)[4].

  • Labeling: Clearly label the container with "Hazardous Waste," the specific chemical name, and the primary hazard ("Irritant").

  • Final Disposition: Coordinate with your facility's Environmental Health and Safety (EHS) department for final disposal via high-temperature incineration, as mandated by EPA regulations for organic acids.

Operational Safety Visualization

SafetyWorkflow Storage Chemical Storage (Desiccator, 2-8°C) PPE Don PPE (Nitrile, Goggles, FR Coat) Storage->PPE Pre-task Weigh Weighing (Analytical Balance in Hood) PPE->Weigh Transfer Reaction Reaction Setup (Fume Hood) Weigh->Reaction Dissolution Spill Spill Event? Reaction->Spill Monitoring Clean Neutralize & Wipe (Basic Solution) Spill->Clean Yes Dispose Hazardous Waste (EPA RCRA Compliant) Spill->Dispose No / Post-Reaction Clean->Dispose Waste Collection

Safety workflow and disposal plan for 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid.

References

Sources

© Copyright 2026 BenchChem. All Rights Reserved.